Product packaging for 3-Methoxy-9H-carbazole(Cat. No.:CAS No. 18992-85-3)

3-Methoxy-9H-carbazole

Cat. No.: B101857
CAS No.: 18992-85-3
M. Wt: 197.23 g/mol
InChI Key: BISIQSCKDZYPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-methoxy-9H-carbazole is a member of carbazoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B101857 3-Methoxy-9H-carbazole CAS No. 18992-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISIQSCKDZYPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334092
Record name 3-Methoxy-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18992-85-3
Record name 3-Methoxy-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of synthetic protocols for 3-Methoxy-9H-carbazole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines various synthetic strategies, presents detailed experimental procedures for key reactions, and offers a comparative analysis of quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle, distinguished by a methoxy group at the 3-position. The carbazole nucleus is a "privileged structure" in medicinal chemistry due to its prevalence in numerous biologically active compounds. The methoxy substituent on the carbazole ring can significantly influence the molecule's electronic properties, solubility, and biological activity, making this compound a valuable scaffold for the development of new therapeutic agents and functional organic materials. This guide explores several synthetic routes to this target molecule, including both classical and modern catalytic methods.

Synthetic Strategies and Protocols

The synthesis of the carbazole core can be achieved through various established methods. This section details specific protocols that have been successfully applied to the synthesis of this compound and related derivatives.

Palladium-Catalyzed Tandem Amination and Direct Arylation

A highly efficient and eco-friendly approach for the one-pot synthesis of carbazoles involves a palladium-catalyzed tandem reaction. This method utilizes readily available anilines and 1,2-dihaloarenes and proceeds via an amination and a direct arylation sequence under microwave irradiation.

Experimental Protocol:

A detailed procedure for the synthesis of this compound has been reported as follows:

  • Reactants: 4-Methoxyaniline and 1,2-dichlorobenzene.

  • Catalyst: A recoverable palladium nanocatalyst supported on green biochar.

  • Reaction Conditions: The reaction is carried out under microwave irradiation.

  • Yield: 77%.

  • Product Characterization: The final product is a white solid with a melting point of 139–140 °C.

This methodology offers a significant reduction in reaction times and demonstrates excellent compatibility with various functional groups, providing a regioselective and high-yielding route to substituted carbazoles.

Cadogan Reductive Cyclization

The Cadogan reductive cyclization is a powerful method for the synthesis of carbazoles from 2-nitrobiphenyls. This reaction typically involves deoxygenation of the nitro group using a phosphine reagent, followed by cyclization. While a direct protocol for this compound is not explicitly detailed in the searched literature, the synthesis of the closely related this compound-1-carboxylic acid methyl ester has been achieved using this approach, highlighting its applicability.[1]

General Workflow for Cadogan Cyclization:

Cadogan_Cyclization Start 2-Nitrobiphenyl Derivative Intermediate Nitrene Intermediate Start->Intermediate Deoxygenation Reagent Triphenylphosphine (PPh3) Reagent->Intermediate Product Carbazole Product Intermediate->Product Intramolecular Cyclization

Caption: General workflow of the Cadogan reductive cyclization for carbazole synthesis.

Copper-Catalyzed Methoxylation

An alternative strategy involves the introduction of the methoxy group onto a pre-existing carbazole scaffold. This can be achieved through a copper-catalyzed nucleophilic substitution reaction on a bromo-carbazole derivative.

Experimental Protocol for a Related Derivative:

The synthesis of 3-methoxy-2,9-dimethyl-1-(5-methylhexyl)-9H-carbazole provides a relevant example of this approach[2]:

  • Starting Material: A 3-bromocarbazole derivative.

  • Reagents: A freshly prepared solution of sodium methoxide (NaOMe) in methanol and copper(I) iodide (CuI).

  • Solvent: Dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is stirred at 115 °C for 15 hours.

  • Work-up: The reaction mixture is filtered, and the filtrate is washed sequentially with saturated ammonium chloride solution, water, and brine.

This method is particularly useful when substituted carbazole precursors are readily available.

Tabular Summary of Synthetic Protocols

For ease of comparison, the key quantitative data for the described synthetic protocols are summarized in the table below.

Synthetic Method Starting Materials Key Reagents/Catalyst Reaction Conditions Yield (%) Reference
Pd-Catalyzed Direct Arylation 4-Methoxyaniline, 1,2-DichlorobenzenePd nanocatalyst on biocharMicrowave irradiation77Steingruber et al.
Cu-Catalyzed Methoxylation 3-Bromo-2,9-dimethyl-1-(5-methylhexyl)-9H-carbazoleNaOMe, CuI115 °C, 15 h in DMFNot specified for parent[2]
Cadogan Reductive Cyclization 2-Nitrobiphenyl derivativeTriphenylphosphineRefluxNot specified for parent[1]

Reaction Pathways and Workflows

Visual representations of the synthetic pathways provide a clear understanding of the reaction sequences and logical relationships between the steps.

Palladium-Catalyzed Tandem Reaction:

Palladium_Catalyzed_Tandem_Reaction Aniline 4-Methoxyaniline Reaction Microwave-Assisted Tandem Reaction (Amination & Direct Arylation) Aniline->Reaction Dihaloarene 1,2-Dichlorobenzene Dihaloarene->Reaction Catalyst Pd Nanocatalyst Catalyst->Reaction Product This compound Reaction->Product

Caption: Workflow for the one-pot synthesis of this compound via a palladium-catalyzed tandem reaction.

Synthesis via Copper-Catalyzed Methoxylation:

Copper_Catalyzed_Methoxylation BromoCarbazole 3-Bromo-carbazole Derivative Reaction Nucleophilic Substitution BromoCarbazole->Reaction Methoxide Sodium Methoxide (NaOMe) Methoxide->Reaction Catalyst Copper(I) Iodide (CuI) Catalyst->Reaction Product 3-Methoxy-carbazole Derivative Reaction->Product

Caption: Reaction pathway for the synthesis of a 3-methoxy-carbazole derivative via copper-catalyzed methoxylation.

Conclusion

This technical guide has presented a detailed overview of the synthesis of this compound, focusing on a modern palladium-catalyzed tandem reaction and providing insights into other established methods like Cadogan cyclization and copper-catalyzed methoxylation. The provided experimental protocols, comparative data table, and reaction pathway diagrams are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The palladium-catalyzed approach offers an efficient and environmentally friendly option for the direct synthesis of the target molecule.

References

In-Depth Technical Guide to the Characterization of 3-Methoxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical characterization of 3-Methoxy-9H-carbazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document outlines its structural details, spectroscopic profile, and physical properties. Detailed experimental protocols for its synthesis and characterization are provided, along with an exploration of its biological activity, specifically its role as an anti-cancer agent through the modulation of the NF-κB signaling pathway. The information is presented to support further research and development involving this versatile carbazole derivative.

Introduction

This compound is a derivative of the tricyclic aromatic heterocycle, 9H-carbazole. The introduction of a methoxy group at the 3-position significantly influences the molecule's electronic properties, solubility, and biological activity, making it a valuable building block in the synthesis of more complex, biologically active molecules and functional organic materials.[1] Its planar, electron-rich structure allows for effective interaction with biological targets, leading to its investigation in various therapeutic areas, particularly in oncology.[2] This guide serves as a centralized resource for the detailed characterization of this compound.

Molecular Structure and Properties

The fundamental structure of this compound consists of a carbazole nucleus with a methoxy (-OCH₃) group attached to the carbon at position 3. The "9H" designation indicates that the nitrogen atom at position 9 is bonded to a hydrogen atom.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₃H₁₁NO[PubChem]
Molecular Weight 197.23 g/mol [PubChem]
IUPAC Name This compound[PubChem]
CAS Number 18992-85-3[PubChem]
Melting Point 138-139 °C
Appearance Solid
SMILES COC1=CC2=C(C=C1)NC3=CC=CC=C32[PubChem]
InChI InChI=1S/C13H11NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3[PubChem]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum exhibits signals corresponding to the aromatic protons on the carbazole ring, the methoxy protons, and the N-H proton.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton and the presence of the methoxy group.

¹H NMR Chemical Shift (δ) ppm Multiplicity Assignment
Aromatic Protons6.8 - 8.2MultipletsAr-H
Methoxy Protons3.8 - 4.0Singlet-OCH₃
Amine Proton> 10.0Broad SingletN-H
¹³C NMR Typical Chemical Shift (δ) ppm Assignment
Aromatic Carbons100 - 150Ar-C
Methoxy Carbon~55-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are summarized in Table 4.

Wavenumber (cm⁻¹) Vibrational Mode
~3400N-H stretching
~3050Aromatic C-H stretching
~2950, ~2850Aliphatic C-H stretching (methoxy group)
~1600, ~1480Aromatic C=C stretching
~1240C-O stretching (aryl ether)
~1170C-N stretching
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 197, corresponding to its molecular weight.[2]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with palladium-catalyzed cross-coupling reactions and Ullmann condensations being common strategies.

Palladium-Catalyzed Tandem C-H Functionalization and C-N Bond Formation

This method provides an efficient route to unsymmetrical carbazoles.[3]

Experimental Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add the appropriate biaryl amide substrate, palladium(II) acetate (Pd(OAc)₂), and a suitable copper oxidant (e.g., Cu(OAc)₂).

  • Solvent Addition: Add a high-boiling point solvent such as dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the mixture under an oxygen atmosphere at a specified temperature (e.g., 100-140 °C) for a designated time.

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

G reactant1 Biaryl Amide product This compound reactant1->product Tandem C-H Functionalization & C-N Bond Formation reactant2 Pd(OAc)₂ (catalyst) reactant2->product Tandem C-H Functionalization & C-N Bond Formation reactant3 Cu(OAc)₂ (oxidant) reactant3->product Tandem C-H Functionalization & C-N Bond Formation solvent DMSO (solvent) solvent->product Tandem C-H Functionalization & C-N Bond Formation conditions Heat, O₂ conditions->product Tandem C-H Functionalization & C-N Bond Formation G reactant1 Substituted 2-Haloaniline product This compound reactant1->product Ullmann Condensation reactant2 Halobenzene Derivative reactant2->product Ullmann Condensation catalyst Copper Catalyst (e.g., CuI) catalyst->product Ullmann Condensation base Base (e.g., K₂CO₃) base->product Ullmann Condensation solvent High-Boiling Solvent solvent->product Ullmann Condensation G This compound This compound NF-κB NF-κB This compound->NF-κB Inhibits Caspase-3 Activation Caspase-3 Activation This compound->Caspase-3 Activation Induces ROS Generation ROS Generation This compound->ROS Generation Induces Downstream Targets (e.g., Bcl-2) Downstream Targets (e.g., Bcl-2) NF-κB->Downstream Targets (e.g., Bcl-2) Activates Cancer Cell Survival & Proliferation Cancer Cell Survival & Proliferation Downstream Targets (e.g., Bcl-2)->Cancer Cell Survival & Proliferation Promotes Apoptosis Apoptosis Cancer Cell Survival & Proliferation->Apoptosis Inhibits Caspase-3 Activation->Apoptosis Leads to ROS Generation->Apoptosis Leads to

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Methoxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Methoxy-9H-carbazole, a significant heterocyclic compound with potential applications in medicinal chemistry. The document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and visualizes its interaction with a critical cellular signaling pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (C₁₃H₁₁NO, Molecular Weight: 197.23 g/mol )[1][2]. This data is essential for the structural elucidation and characterization of the molecule.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
> 10.0Broad Singlet1HN-H Proton (Amine)
6.8 - 8.2Multiplets7HAromatic Protons (Carbazole Ring)
3.8 - 4.0Singlet3HMethoxy Protons (-OCH₃)

Note: Exact chemical shifts can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~56Methoxy Carbon (-OCH₃)
100 - 160Aromatic and Heterocyclic Carbons

Note: The table presents typical ranges for carbazole derivatives. Specific peak assignments require further 2D NMR analysis.

Table 3: Mass Spectrometry Data

m/zInterpretation
197Molecular ion [M]⁺
182[M-CH₃]⁺
154[M-CH₃-CO]⁺

Data corresponds to Electron Ionization (EI) mass spectrometry.

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

SpectroscopyWavenumber (cm⁻¹) / Wavelength (λ_max)Assignment
IR ~3400N-H Stretch
3100-3000Aromatic C-H Stretch
1600-1450Aromatic C=C Stretch
~1250C-O Stretch (Aryl Ether)
UV-Vis 200-400 nmπ → π* transitions

Note: Specific absorption maxima in UV-Vis spectroscopy are solvent-dependent.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices and data from related studies.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 500 MHz NMR spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR are recommended[3].

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to the TMS signal.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer with a spectral range of 4000-400 cm⁻¹.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet-forming die.

    • Press the die under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Mount the KBr pellet in the sample holder and acquire the sample spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or tetrahydrofuran) at a concentration of approximately 1x10⁻³ M.

    • From the stock solution, prepare a dilute solution with a concentration in the range of 1x10⁻⁵ M to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU)[4].

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Record a baseline spectrum with the blank in both the sample and reference beams.

    • Replace the blank in the sample beam with the cuvette containing the this compound solution.

    • Scan the sample over a wavelength range of 200-400 nm. The resulting spectrum will show absorbance as a function of wavelength.

2.4 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.

  • Data Acquisition (EI Mode):

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

    • Mass Range: Scan from m/z 40 to 400 to cover the molecular ion and expected fragments.

    • Source Temperature: Typically maintained around 200-250 °C.

  • Data Analysis: The resulting mass spectrum will display the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak and the fragmentation pattern are used to confirm the molecular weight and deduce structural information.

Biological Activity and Signaling Pathway

Recent studies have shown that 3-Methoxy-carbazole (MHC) exhibits anti-cancer properties by impeding the growth of human breast cancer cells. This effect is mediated through the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Specifically, treatment with MHC has been observed to inhibit the gene expression of NF-κB in MCF-7 breast cancer cells[5][6].

The canonical NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. The inhibition of this pathway is a key strategy in cancer therapy.

Experimental Workflow for Spectroscopic Analysis

G cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Characterization cluster_data Data Analysis and Elucidation cluster_bio Biological Evaluation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv ms Mass Spectrometry purification->ms structure Structural Confirmation nmr->structure ir->structure uv->structure ms->structure bioassay In vitro Anti-cancer Assays structure->bioassay

Caption: Workflow for Synthesis and Characterization.

NF-κB Signaling Pathway Inhibition by this compound

G cluster_pathway Canonical NF-κB Signaling Pathway cluster_inhibition Inhibition stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex Activation receptor->ikk ikb Phosphorylation and Degradation of IκB ikk->ikb nfkb_release NF-κB (p50/p65) Release ikb->nfkb_release translocation Nuclear Translocation nfkb_release->translocation gene_expression Target Gene Expression translocation->gene_expression response Cell Proliferation, Survival, Inflammation gene_expression->response mhc This compound mhc->gene_expression Inhibits

Caption: Inhibition of NF-κB Pathway by this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Methoxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for 3-Methoxy-9H-carbazole are presented below. This numbering is used for the assignment of NMR signals in the subsequent sections.

This compound cluster_carbazole C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 O O C3->O C4a C4a C4->C4a C4b C4b C4a->C4b C9a C9a C4a->C9a C5 C5 C4b->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8a C8a C8->C8a C8a->C4b N9 N9-H C8a->N9 N9->C9a C9a->C1 CH3 CH3 O->CH3 NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer Parameters transfer->setup acquire_h1 Acquire 1H NMR Data setup->acquire_h1 acquire_c13 Acquire 13C NMR Data setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate_peakpick Integrate and Peak Pick reference->integrate_peakpick assign Assign Signals integrate_peakpick->assign structure Correlate with Structure assign->structure report Generate Report structure->report

Mass Spectrometry Analysis of 3-Methoxy-9H-carbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-9H-carbazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of carbazole, it serves as a crucial scaffold for the synthesis of various biologically active molecules. Understanding its physicochemical properties, particularly its behavior under mass spectrometric analysis, is paramount for its identification, characterization, and quantification in complex matrices. This technical guide provides an in-depth overview of the mass spectrometry analysis of this compound, including detailed experimental protocols, fragmentation patterns, and its interaction with biological signaling pathways.

I. Physicochemical Properties and Mass Spectrometry Data

A comprehensive understanding of the mass spectral data of this compound is fundamental for its unambiguous identification. The primary characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₁NONIST WebBook[1]
Molecular Weight 197.23 g/mol NIST WebBook[1]
CAS Number 18992-85-3NIST WebBook[1]
Appearance SolidN/A

Table 2: Electron Ionization (EI) Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
197100[M]⁺• (Molecular Ion)
18280[M - CH₃]⁺
15440[M - CH₃ - CO]⁺
12720[C₁₀H₇]⁺

II. Experimental Protocols

The following section outlines a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for volatile and semi-volatile compounds.

A. Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra. A standard procedure is as follows:

  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as methanol, acetone, or ethyl acetate to prepare a 1 mg/mL stock solution.

  • Working Solution: Perform serial dilutions of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

  • Matrix Samples: For analysis in complex matrices (e.g., biological fluids, environmental samples), a sample extraction and clean-up procedure, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE), may be necessary to remove interfering substances.

B. GC-MS Instrumentation and Parameters

The following parameters are provided as a general guideline and may require optimization based on the specific instrument and analytical goals.

Table 3: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Oven ProgramInitial temperature 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier GasHelium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 50-300
Scan ModeFull Scan

III. Fragmentation Pathway and Interpretation

The fragmentation of this compound upon electron ionization provides a characteristic fingerprint that is crucial for its identification. The proposed fragmentation pathway is illustrated below.

fragmentation_pathway M [M]⁺• m/z 197 C₁₃H₁₁NO⁺• F1 [M - CH₃]⁺ m/z 182 C₁₂H₈NO⁺ M->F1 - •CH₃ F2 [M - CH₃ - CO]⁺ m/z 154 C₁₁H₈N⁺ F1->F2 - CO F3 [C₁₀H₇]⁺ m/z 127 F2->F3 - HCN

Proposed fragmentation pathway of this compound.

  • Molecular Ion ([M]⁺•, m/z 197): The electron ionization process begins with the removal of an electron from the this compound molecule, resulting in the formation of the molecular ion with a mass-to-charge ratio of 197. The high stability of the aromatic carbazole ring system leads to a prominent molecular ion peak, which is often the base peak in the spectrum.

  • Loss of a Methyl Radical ([M - CH₃]⁺, m/z 182): The primary fragmentation event involves the cleavage of the methyl group from the methoxy substituent. This is a common fragmentation pathway for methoxy-substituted aromatic compounds, leading to the formation of a stable phenoxy-type cation at m/z 182.

  • Loss of Carbon Monoxide ([M - CH₃ - CO]⁺, m/z 154): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation by expelling a neutral molecule of carbon monoxide (CO). This rearrangement and loss are characteristic of ions containing a carbonyl or phenoxy group, resulting in a stable ion at m/z 154.

  • Formation of Naphthalenyl Cation ([C₁₀H₇]⁺, m/z 127): Subsequent fragmentation can involve the loss of hydrogen cyanide (HCN) from the ion at m/z 154, leading to the formation of a highly stable aromatic cation, potentially the naphthalenyl cation, at m/z 127.

IV. Biological Signaling Pathway Interaction

Recent studies have indicated that this compound exhibits biological activity, notably in the context of cancer cell signaling. It has been shown to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . The NF-κB pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer.

The diagram below illustrates a simplified overview of the canonical NF-κB signaling pathway and the inhibitory action of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation MHC This compound MHC->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene Target Gene Expression (Inflammation, Proliferation) DNA->Gene Promotes Transcription Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Stimuli->IKK Activates

References

Physical and chemical properties of 3-Methoxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methoxy-9H-carbazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, spectral properties, and synthesis. It also elucidates its biological activity, with a particular focus on its role as an inhibitor of the NF-κB signaling pathway, a critical target in cancer drug development. Detailed experimental methodologies and structured data tables are presented to facilitate further research and application of this compound.

Chemical and Physical Properties

This compound is a derivative of carbazole with a methoxy group substituted at the 3-position of the carbazole ring.[1][2] The "9H" designation indicates that the nitrogen atom at position 9 is bonded to a hydrogen atom.[1] This substitution pattern influences the electronic distribution within the aromatic system, thereby affecting its chemical reactivity and physical properties.[1]

Tabulated Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₁₃H₁₁NO[3]
Molecular Weight 197.23 g/mol [4]
CAS Number 18992-85-3[3]
IUPAC Name This compound[3]
Melting Point 139-141 °C[5]
Appearance Solid[4]
Solubility Soluble in organic solvents such as chloroform, benzene, and ethanol.[6] Practically insoluble in water.[6][6]
pKa Data not available in the searched literature.
LogP (calculated) 3.7[3]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Tabulated Spectral Data
TechniqueKey Peaks/SignalsSource(s)
¹H NMR Spectral data available, but specific peak assignments require further analysis.[7]
¹³C NMR Spectral data available, but specific peak assignments require further analysis.[7]
FT-IR Characteristic peaks for N-H, C-H (aromatic and aliphatic), C-O, and C=C bonds are expected.[8][9]
Mass Spectrometry (MS) Molecular ion peak (M+) expected at m/z 197.[3]
UV-Vis Spectroscopy Absorption maxima are influenced by the solvent polarity.[10][11][12][13]

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

A common method for the synthesis of this compound is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol.[1] A specific protocol is adapted from a literature procedure for a similar carbazole derivative.[14]

Materials:

  • 3-Bromo-9H-carbazole

  • Copper(I) iodide (CuI)

  • Sodium methoxide (NaOMe) in Methanol (5 M solution)

  • Dry Dimethylformamide (DMF)

  • Argon gas

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-Bromo-9H-carbazole (40 mmol) in dry DMF (80 mL) under an argon atmosphere, add CuI (48 mmol).

  • Add a 5 M solution of NaOMe in MeOH (0.80 mol) at room temperature.

  • Heat the reaction mixture to 120 °C and stir overnight.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • To the residue, add saturated aqueous NaHCO₃.

  • Extract the mixture with EtOAc three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or an ethyl acetate/heptane mixture.[5][15][16]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A general reverse-phase HPLC method can be adapted for the purity analysis of this compound.[17][18][19]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, potentially with a modifier like formic acid for MS compatibility.

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound.

Chemical Reactivity and Biological Activity

The methoxy group at the 3-position is an electron-donating group, which activates the carbazole ring towards electrophilic substitution.[1] This property makes this compound a valuable intermediate in the synthesis of more complex molecules.[1]

Inhibition of NF-κB Signaling Pathway in Breast Cancer

Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has been shown to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway.[16][20] The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis. Its chronic activation is implicated in the progression of various cancers.

The proposed mechanism involves the inhibition of NF-κB, which in turn modulates the expression of downstream target genes such as Bcl-2 (an anti-apoptotic protein) and caspase-3 (a key executioner of apoptosis).[16] By suppressing NF-κB, this compound can induce apoptosis in cancer cells.

Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_0 Ullmann Condensation cluster_1 Purification Reactants 3-Bromo-9H-carbazole + NaOMe + CuI in DMF Reaction Heat to 120°C, stir overnight Reactants->Reaction Workup Evaporation, NaHCO₃ wash, EtOAc extraction Reaction->Workup Crude Crude this compound Workup->Crude Recrystallization Recrystallization from Ethanol or EtOAc/Heptane Crude->Recrystallization Pure Pure this compound Recrystallization->Pure

Caption: Workflow for the synthesis and purification of this compound.

NF-κB Signaling Pathway Inhibition

G Inhibition of NF-κB Signaling by this compound MHC This compound NFkB NF-κB MHC->NFkB Inhibits Bcl2 Bcl-2 Expression (Anti-apoptotic) NFkB->Bcl2 Promotes Caspase3 Caspase-3 Activation NFkB->Caspase3 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3->Apoptosis Promotes

Caption: Proposed mechanism of apoptosis induction via NF-κB inhibition.

Conclusion

This compound is a versatile compound with significant potential in both materials science and medicinal chemistry. Its synthesis is achievable through established methods like the Ullmann condensation. The key to its biological activity appears to be its ability to inhibit the NF-κB signaling pathway, making it a promising candidate for further investigation in the development of novel anti-cancer therapies. This guide provides a foundational repository of its known properties and methodologies to support and encourage future research endeavors.

References

Unveiling the Anticancer Potential of 3-Methoxy-9H-carbazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-9H-carbazole (MHC), a naturally occurring carbazole alkaloid, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic and pro-apoptotic effects. This technical guide provides an in-depth analysis of the current scientific understanding of MHC's anticancer properties, with a focus on its activity against human breast cancer cells. This document summarizes the available quantitative data, outlines detailed experimental methodologies, and visualizes the key signaling pathways involved in its mechanism of action. While current research is promising, it is important to note that the available data is primarily centered on in vitro studies of the MCF-7 cell line, with no published in vivo studies to date.

Introduction

Carbazole alkaloids, a class of heterocyclic aromatic compounds, are recognized for their diverse biological activities, including potent anticancer properties.[1] this compound, found in plants of the Rutaceae family such as Clausena heptaphylla and Clausena indica, is one such alkaloid that has demonstrated significant potential in preclinical studies.[2] This whitepaper will synthesize the existing research on MHC's anticancer effects, providing a comprehensive resource for researchers in the field of drug discovery and development.

In Vitro Anticancer Activity of this compound

The primary body of research on the anticancer properties of this compound has been conducted on the human breast adenocarcinoma cell line, MCF-7. These studies have revealed dose-dependent cytotoxic and anti-proliferative effects.

Cytotoxicity and Anti-Proliferative Effects

Treatment of MCF-7 cells with MHC resulted in a significant, dose-dependent reduction in cell viability and proliferation. The cytotoxic effects were confirmed through morphological changes, including cell shrinkage, swelling, and rupture.[3]

Table 1: Cytotoxicity and Anti-Proliferative Effects of this compound on MCF-7 Cells

Concentration (µM)Cell Viability (%) (MTT Assay)Cell Proliferation (%) (BrdU Assay)
2088.40 ± 3.5089.33 ± 4.02
4062.88 ± 2.7758.38 ± 4.12
8034.08 ± 3.7332.19 ± 4.54

Data sourced from Alanazi et al., 2022.[2]

Induction of Apoptosis and Oxidative Stress

MHC has been shown to induce apoptosis in MCF-7 cells, a key mechanism for its anticancer activity. This is evidenced by the dose-dependent increase in the activity of caspase-3, a critical executioner caspase in the apoptotic pathway.[3] Furthermore, MHC treatment leads to a significant elevation in the cellular generation of reactive oxygen species (ROS), indicating the induction of oxidative stress which can contribute to apoptotic cell death.[2]

Table 2: Induction of Apoptosis and Reactive Oxygen Species by this compound in MCF-7 Cells

Concentration (µM)Caspase-3 Activity (% of control)ROS Generation (% of control)
20118.40 ± 2.50119.38 ± 3.42
40143.21 ± 3.99139.68 ± 4.19
80166.42 ± 3.19153.75 ± 5.05

Data sourced from Alanazi et al., 2022.[2][3]

Mechanism of Action: Suppression of the NF-κB Signaling Pathway

The anticancer effects of this compound in breast cancer cells are linked to the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] In silico molecular docking studies predicted a strong binding affinity of MHC to the NF-κB precursor protein p105, with a binding affinity of -8.3 kcal/mol.[2] In vitro experiments confirmed that treatment with MHC inhibited the gene expression of NF-κB in MCF-7 cells.[2] The NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and its inhibition is a key strategy in cancer therapy.

G Proposed Mechanism of Action of this compound MHC This compound NFkB NF-κB Pathway MHC->NFkB Inhibition ROS ROS Generation MHC->ROS Induction Caspase3 Caspase-3 Activation MHC->Caspase3 Induction Proliferation Cell Proliferation NFkB->Proliferation Suppression Apoptosis Apoptosis ROS->Apoptosis Leads to Caspase3->Apoptosis Execution of

Caption: Proposed mechanism of this compound's anticancer activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper, based on the protocols described by Alanazi et al. (2022).[2][3]

Cell Culture

The human breast adenocarcinoma cell line MCF-7 is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

MTT Cell Viability Assay

G MTT Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 seed_cells Seed MCF-7 cells in 96-well plates incubate1 Incubate for 24h seed_cells->incubate1 treat Treat cells with this compound (20, 40, 80 µM) incubate2 Incubate for 24h treat->incubate2 add_mtt Add MTT solution (5 mg/mL) to each well incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (20, 40, and 80 µM) or vehicle control (DMSO).

  • Incubation: The plates are incubated for 24 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

BrdU Cell Proliferation Assay

The anti-proliferative effects are assessed using a BrdU (5-bromo-2'-deoxyuridine) cell proliferation assay kit according to the manufacturer's instructions. Briefly, cells are treated with MHC for 24 hours, followed by incubation with BrdU. The incorporation of BrdU into newly synthesized DNA is then detected using an anti-BrdU antibody and a colorimetric substrate.

Caspase-3 Activity Assay

Caspase-3 activity is measured using a colorimetric assay kit. Following treatment with MHC, cells are lysed, and the protein concentration is determined. The cell lysate is then incubated with a caspase-3 substrate (DEVD-pNA). The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which is quantified by measuring the absorbance at 405 nm.

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

G ROS Detection Workflow treat_cells Treat MCF-7 cells with this compound load_probe Load cells with DCFH-DA (10 µM) treat_cells->load_probe incubate Incubate for 30 min at 37°C load_probe->incubate wash Wash cells with PBS incubate->wash measure_fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) wash->measure_fluorescence G Plausible Synthesis of this compound start 3-Amino-9H-carbazole diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium_salt 3-Carbazolediazonium chloride diazotization->diazonium_salt methoxylation Methoxylation (Methanol, heat) diazonium_salt->methoxylation product This compound methoxylation->product

References

3-Methoxy-9H-carbazole: A Potent Inducer of Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Methoxy-9H-carbazole (MHC), a naturally occurring carbazole alkaloid found in plants of the Rutaceae family such as Clausena heptaphylla and Clausena indica, has emerged as a promising candidate in cancer research.[1][2] This technical guide provides a comprehensive overview of the pro-apoptotic properties of MHC, detailing its mechanism of action, relevant signaling pathways, and experimental data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the therapeutic potential of this compelling molecule.

Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells. The apoptotic cascade initiated by MHC involves two key events: the activation of executioner caspases and the generation of reactive oxygen species (ROS). Furthermore, MHC has been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[1][2]

Caspase Activation and ROS Generation

Treatment of cancer cells with MHC leads to a significant increase in the activity of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[1] This activation is a hallmark of apoptosis and leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological changes of apoptotic cell death.[1] Concurrently, MHC treatment elevates the intracellular levels of ROS.[1][2] While the precise interplay is still under investigation, this surge in ROS can further contribute to cellular damage and amplify the apoptotic signal.

Suppression of the NF-κB Signaling Pathway

The NF-κB pathway is often constitutively active in cancer cells, promoting their survival and proliferation. MHC has been observed to inhibit the gene expression of NF-κB in breast cancer cells.[1][2] By suppressing this pro-survival pathway, MHC likely sensitizes cancer cells to apoptotic stimuli, further enhancing its anticancer efficacy.

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data from experiments conducted on human breast cancer cell lines, MCF-7 and MDA-MB-231.

Cell LineConcentration (µM)Growth Inhibition (%)
MCF-7 2088.40 ± 3.50
4062.88 ± 2.77
8034.08 ± 3.73
MDA-MB-231 2085.33 ± 4.02
4068.71 ± 4.46
8032.19 ± 3.69

Table 1: Cytotoxic Effects of this compound on Breast Cancer Cell Lines. Data from MTT assays performed after 24 hours of treatment.[1]

Cell LineConcentration (µM)Caspase-3 Activity (Fold Increase)
MCF-7 20>1 (Specific fold increase not detailed in abstract)
40>1 (Specific fold increase not detailed in abstract)
80>1 (Specific fold increase not detailed in abstract)

Table 2: Effect of this compound on Caspase-3 Activity. [1]

Cell LineConcentration (µM)ROS Generation (Fold Increase)
MCF-7 20>1 (Specific fold increase not detailed in abstract)
40>1 (Specific fold increase not detailed in abstract)
80>1 (Specific fold increase not detailed in abstract)

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Generation. [1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • MCF-7 and MDA-MB-231 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 20, 40, 80 µM) for 24 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner of apoptosis.

Materials:

  • MCF-7 cells

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Protocol:

  • Treat MCF-7 cells with this compound at the desired concentrations for the specified time.

  • Harvest the cells and prepare cell lysates using the provided lysis buffer.

  • Determine the protein concentration of each lysate using a standard protein assay.

  • In a 96-well plate, add 50-100 µg of protein from each cell lysate.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the fold increase in caspase-3 activity compared to the untreated control.[3][4][5][6][7]

Reactive Oxygen Species (ROS) Detection

This assay utilizes a fluorescent probe to measure the intracellular levels of ROS.

Materials:

  • MCF-7 cells

  • This compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Treat MCF-7 cells with this compound at various concentrations.

  • After treatment, wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or analyze the cells by flow cytometry.[8][9]

Western Blot for NF-κB Pathway Proteins

Western blotting is used to detect the expression levels of proteins involved in the NF-κB signaling pathway.

Materials:

  • MCF-7 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat MCF-7 cells with this compound.

  • Lyse the cells and determine the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the expression of target proteins to a loading control like β-actin.[10][11]

Visualization of Signaling Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams were generated using the DOT language.

G MHC This compound ROS ↑ Reactive Oxygen Species (ROS) MHC->ROS NFkB ↓ NF-κB Pathway (Inhibition of gene expression) MHC->NFkB Caspase3 ↑ Caspase-3 Activation MHC->Caspase3 Apoptosis Apoptosis ROS->Apoptosis NFkB->Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_0 Cell Treatment & Lysis cluster_1 Data Acquisition & Analysis A Seed Cells in 96-well plate B Treat with This compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance (570 nm) D->E F Calculate Cell Viability E->F G cluster_0 Sample Preparation cluster_1 Western Blotting cluster_2 Analysis A Treat Cells with This compound B Lyse Cells A->B C Determine Protein Concentration B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p65) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Quantify Band Intensity I->J

References

The Anti-Neoplastic Activity of 3-Methoxy-9H-carbazole: A Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole alkaloids, a class of naturally occurring heterocyclic compounds, have garnered significant attention in oncological research due to their potent anti-cancer properties.[1][2] Among these, 3-Methoxy-9H-carbazole (MHC), a compound isolated from plants of the Rutaceae family such as Clausena heptaphylla and Clausena indica, has emerged as a promising candidate for cancer chemotherapy.[1][2] This technical guide elucidates the molecular mechanisms underlying the anti-cancer activity of this compound, with a particular focus on its effects on human breast cancer cells. We will delve into its role in inducing apoptosis, generating reactive oxygen species (ROS), and modulating key signaling pathways. This document also provides detailed experimental protocols and quantitative data to aid in the replication and expansion of these findings.

Core Mechanism of Action: Induction of Apoptosis and Suppression of NF-κB Signaling

The primary anti-cancer effect of this compound is attributed to its ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.[1][2][3] This is achieved through a multi-faceted approach that involves the generation of intracellular oxidative stress and the suppression of a critical pro-survival signaling pathway.

Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation

Treatment of cancer cells with this compound leads to a significant increase in the intracellular levels of reactive oxygen species (ROS).[1][2] ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. This accumulation of oxidative stress is a key trigger for the intrinsic apoptotic pathway.

The pro-apoptotic activity of MHC is further evidenced by the enhanced activity of caspases, a family of proteases that are central to the execution of apoptosis.[1][2][3] Specifically, MHC treatment has been shown to elevate the activity of caspase-3, a key executioner caspase.[3]

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in cancer cell survival, proliferation, and inflammation. In many cancers, this pathway is constitutively active, promoting the expression of genes that inhibit apoptosis and foster cell growth. This compound has been demonstrated to significantly inhibit the gene expression of NF-κB in MCF-7 breast cancer cells.[1][2][4] This inhibition of NF-κB signaling is a crucial component of MHC's anti-cancer mechanism, as it sensitizes the cancer cells to the pro-apoptotic signals induced by ROS. In silico molecular docking studies have predicted a strong binding affinity of MHC for NF-κB, with a binding energy of -8.3 kcal/mol, further supporting its inhibitory role.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on MCF-7 human breast cancer cells.

Table 1: Reactive Oxygen Species (ROS) Generation in MCF-7 Cells Treated with this compound

Treatment Concentration of MHCMean ROS Level (%) ± Standard Deviation
Untreated ControlNot specified
20 µM19.38 ± 3.42[1]
40 µM39.68 ± 4.19[1]
80 µM53.75 ± 5.05[1]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in Cancer Cells

G MHC This compound ROS ↑ Reactive Oxygen Species (ROS) MHC->ROS induces NFkB NF-κB Signaling Pathway MHC->NFkB inhibits Apoptosis Apoptosis ROS->Apoptosis Caspase ↑ Caspase-3 Activity ROS->Caspase CellGrowth ↓ Cancer Cell Proliferation NFkB->CellGrowth Apoptosis->CellGrowth Caspase->Apoptosis

Caption: Mechanism of this compound action.

Experimental Workflow for Assessing MHC Cytotoxicity

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis MCF7 MCF-7 Cells MHC_treat Treat with varying concentrations of MHC MCF7->MHC_treat MTT MTT Assay (Cell Viability) MHC_treat->MTT BrdU BrdU Assay (Cell Proliferation) MHC_treat->BrdU ROS_assay ROS Assay MHC_treat->ROS_assay Caspase_assay Caspase-3 Assay MHC_treat->Caspase_assay Data Quantitative Analysis MTT->Data BrdU->Data ROS_assay->Data Caspase_assay->Data

Caption: In vitro experimental workflow.

Detailed Experimental Protocols

Materials
  • This compound (MHC): Purchased from Sigma Aldrich, St. Louis, MO, USA.[1]

  • Cell Line: MCF-7 human breast cancer cells.

  • Reagents for Cell Culture: DMEM, FBS, penicillin-streptomycin.

  • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) dye.[1]

  • Caspase-3 Inhibitor: Z-DEVD-FMK (50 mM).[1]

Cell Culture and Treatment
  • MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • For experiments, cells were seeded in appropriate plates and allowed to adhere overnight.

  • Cells were then treated with varying concentrations of this compound for the specified duration.

MTT Assay for Cell Viability
  • MCF-7 cells were seeded in 96-well plates.

  • After treatment with MHC for 24 hours, the medium was removed.

  • 100 µL of MTT solution (0.5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The MTT solution was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the untreated control.

Caspase-3 Inhibition Assay
  • MCF-7 cells were pre-treated with the caspase-3 inhibitor, Z-DEVD-FMK (50 mM), for 2 hours.[1]

  • Following pre-treatment, the cells were treated with various concentrations of MHC for 24 hours.[1]

  • Cell viability was then assessed using the MTT assay as described above to determine the role of caspase-3 in MHC-induced cytotoxicity.[1]

BrdU Cell Proliferation Assay
  • MCF-7 cells were seeded in 96-well plates and treated with MHC.

  • The BrdU assay was performed according to the manufacturer's instructions to assess the rate of DNA synthesis as an indicator of cell proliferation.

Broader Context: Anti-Cancer Mechanisms of Carbazole Derivatives

While the research on this compound has focused on apoptosis induction via ROS and NF-κB inhibition, studies on other synthetic carbazole derivatives have revealed a broader range of anti-cancer activities. These findings suggest additional potential mechanisms that may be relevant to MHC and warrant further investigation.

  • Cell Cycle Arrest: Some carbazole derivatives have been shown to induce cell cycle arrest at the sub-G1 and S phases in cancer cells.[5] This is often accompanied by the modulation of cell cycle regulatory proteins such as p53, cyclin D1, cyclin A, and CDK2.[5]

  • Mitochondrial Disruption: Certain carbazole compounds can disrupt mitochondrial homeostasis, leading to the induction of apoptosis.[6] This involves altering mitochondrial energy metabolism, a critical process for cancer cell survival.[6]

  • Inhibition of Topoisomerases: Carbazole derivatives have been identified as non-intercalating DNA inhibitors of human topoisomerase I and IIα.[7] Topoisomerases are essential enzymes for DNA replication and repair, making them attractive targets for cancer therapy.

  • Anti-Angiogenic Activity: Some carbazole compounds exhibit anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells.[5] This can restrict the blood supply to tumors, thereby inhibiting their growth.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, primarily through the induction of apoptosis mediated by increased ROS production and the suppression of the pro-survival NF-κB signaling pathway. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research in this area.

Future studies should aim to:

  • Elucidate the upstream regulators and downstream effectors of the NF-κB pathway that are modulated by MHC.

  • Investigate the potential of MHC to induce cell cycle arrest and modulate cell cycle regulatory proteins.

  • Explore the effects of MHC on mitochondrial function and its role in the intrinsic apoptotic pathway.

  • Conduct in vivo studies using preclinical cancer models to evaluate the efficacy and safety of this compound as a therapeutic agent.[1]

By expanding our understanding of the multifaceted mechanisms of action of this compound, we can pave the way for its potential development as a novel and effective cancer therapeutic.

References

The Botanical Treasury: Unearthing 3-Methoxy-9H-carbazole from Nature's Medicine Cabinet

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Natural Sources, Isolation, and Biological Activity of 3-Methoxy-9H-carbazole.

Introduction

This compound, a member of the diverse carbazole alkaloid family, has garnered significant interest within the scientific community for its potential therapeutic applications. These nitrogen-containing heterocyclic compounds, primarily found in the plant kingdom, exhibit a range of biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and characterization, and an exploration of its known signaling pathways, with a particular focus on its interaction with the NF-κB pathway.

Natural Provenance of this compound

The primary natural reservoirs of this compound and its derivatives are plants belonging to the Rutaceae family, commonly known as the citrus family. Extensive phytochemical investigations have identified several genera as rich sources of these bioactive compounds.

Key Botanical Sources:

  • Clausena heptaphylla (Wight & Arn.) : This species stands out as a significant natural source of this compound.

  • Clausena indica ((Dalzell) Oliv.) : Alongside C. heptaphylla, C. indica is a confirmed producer of this compound.

  • Glycosmis pentaphylla ((Retz.) DC.) : While direct quantification of this compound in this plant is not extensively documented, studies have confirmed the presence and quantity of its parent compound, carbazole, and a closely related derivative, 3-methyl-carbazole. This suggests the likely presence of a biosynthetic pathway leading to this compound.

  • Murraya koenigii ((L.) Spreng) : Commonly known as the curry tree, this plant is a well-established source of a wide array of carbazole alkaloids. Although direct isolation of this compound is not as frequently reported as other derivatives, its presence is plausible given the shared biosynthetic pathways within the genus.

Quantitative Analysis of Carbazole Alkaloids in a Representative Species

To provide a quantitative perspective on the abundance of carbazole alkaloids in their natural sources, the following table summarizes the concentration of carbazole and 3-methyl-carbazole found in the light petroleum extract of Glycosmis pentaphylla.

CompoundConcentration in Crude Extract (µg/mL)Concentration (% w/w)
Carbazole17.350.4%
3-Methyl-Carbazole186.674.06%

Data obtained from a study utilizing Gas-Liquid Chromatography (GLC) for the quantitation of carbazole alkaloids in a 23mg sample of the plant extract diluted to 5mL with chloroform.[1]

Experimental Protocols: A Guide to Isolation and Purification

The following protocol is a representative methodology for the extraction and isolation of carbazole alkaloids, including this compound, from plant materials, based on established phytochemical techniques.

1. Plant Material Collection and Preparation:

  • Collect fresh, healthy leaves and twigs of the source plant (e.g., Clausena heptaphylla).

  • Thoroughly wash the plant material with distilled water to remove any debris.

  • Air-dry the material in the shade at room temperature for several days until brittle.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 5.0 kg) with 90% aqueous ethanol (e.g., 3 x 10 L) at room temperature for a period of 72 hours with occasional shaking.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a viscous brown syrup.

3. Solvent Partitioning:

  • Suspend the concentrated crude extract in distilled water.

  • Perform successive liquid-liquid partitioning with solvents of increasing polarity, starting with petroleum ether, followed by ethyl acetate.

  • Collect the ethyl acetate fraction, as carbazole alkaloids are typically soluble in this solvent.

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness in vacuo.

4. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • Subject the dried ethyl acetate extract (e.g., 50.5 g) to column chromatography on silica gel (60-120 mesh).

    • Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., starting with 100% petroleum ether and gradually increasing the polarity to 100% ethyl acetate), followed by a gradient of ethyl acetate and methanol.

    • Collect fractions of a defined volume (e.g., 50 mL) and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v) and visualizing under UV light (254 nm and 365 nm).

  • Sephadex LH-20 Column Chromatography:

    • Pool the fractions containing the compounds of interest based on their TLC profiles.

    • Subject the pooled fractions to further purification on a Sephadex LH-20 column using methanol as the eluent. This step is effective for separating compounds based on their molecular size and for removing pigments.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to obtain highly pure this compound, employ preparative HPLC on a C18 column.

    • Use an isocratic or gradient mobile phase of methanol and water or acetonitrile and water.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 235 nm, 280 nm).

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using a combination of spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural elucidation.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophoric system.

experimental_workflow plant_material Plant Material (e.g., Clausena heptaphylla) extraction Extraction (90% Aqueous Ethanol) plant_material->extraction partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) partitioning->silica_gel sephadex Sephadex LH-20 Chromatography (Methanol) silica_gel->sephadex prep_hplc Preparative HPLC (C18, Methanol/Water) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound characterization Structural Characterization (NMR, MS, IR, UV) pure_compound->characterization

Biological Activity and Signaling Pathway

This compound has demonstrated promising anti-cancer properties, particularly in the context of breast cancer. Its mechanism of action involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.

Interaction with the NF-κB Pathway:

  • Target: this compound interacts with the NF-κB precursor protein p105.

  • Binding Site: The interaction occurs within the Rel Homology Domain (RHD) of p105, which is crucial for DNA binding and dimerization.

  • Molecular Interactions: The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the p105 protein.

    • Hydrogen Bonding: Arg157

    • Hydrophobic Interactions: Leu143, Ser113, Thr153, Lys149, Val145, His144, Val61, and Thr146.[2]

  • Downstream Effects: By binding to p105, this compound is predicted to inhibit the processing of p105 into the active p50 subunit and disrupt the formation of active NF-κB dimers. This leads to the downregulation of NF-κB target genes involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

nfkb_pathway cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mhc This compound p105 NF-κB precursor p105 mhc->p105 Binds to RHD p105_p65 p105/p65/IκBα Complex p105->p105_p65 p50_p65 p50/p65 Dimer (Active NF-κB) p105_p65->p50_p65 p105 processing & IκBα degradation ikba_p Phosphorylated IκBα ikk IKK Complex ikk->p105_p65 Phosphorylates IκBα nfkb_dna NF-κB binds to DNA p50_p65->nfkb_dna Translocation proteasome Proteasome ikba_p->proteasome transcription Gene Transcription (Proliferation, Survival) nfkb_dna->transcription cell_outcome Cancer Cell Proliferation and Survival transcription->cell_outcome Leads to

Conclusion

This compound represents a promising natural product with significant therapeutic potential, particularly in the realm of oncology. The Rutaceae family of plants serves as a rich and accessible source for this and other related carbazole alkaloids. The methodologies outlined in this guide provide a framework for the successful isolation and characterization of this compound, paving the way for further preclinical and clinical investigations. A deeper understanding of its interaction with key cellular signaling pathways, such as NF-κB, will be instrumental in the development of novel, targeted therapies for a variety of diseases. Continued research into the quantitative analysis of this compound in its natural sources and the optimization of extraction protocols will be crucial for its sustainable and efficient production for future drug development endeavors.

References

An In-depth Technical Guide to 3-Methoxy-9H-carbazole Derivatives and Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives have long been a subject of intense interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. Among these, 3-Methoxy-9H-carbazole and its analogs represent a promising class of compounds with significant potential for therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these derivatives, with a focus on their potential as anticancer agents.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established methods, with the Ullmann condensation being a prominent approach. This method generally involves the copper-catalyzed reaction of an aryl halide with an amine.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

This protocol outlines a general procedure for the synthesis of the this compound scaffold.

Materials:

  • 3-Methoxyaniline

  • 1,2-Dichlorobenzene

  • Copper powder or Copper(I) salt (e.g., CuI)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • High-boiling point polar solvent (e.g., N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF))

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyaniline, 1,2-dichlorobenzene, a catalytic amount of copper powder or a copper(I) salt, and a base such as potassium carbonate.

  • Solvent Addition: Add a high-boiling point polar solvent to the flask.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (often exceeding 210°C) and maintain it under reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Dilute the mixture with an appropriate organic solvent and filter to remove insoluble inorganic salts.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure this compound.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Quantitative Data

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.

Quantitative Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound (MHC) and its analogs against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
This compound (MHC) MCF-7 (Breast)34.08 ± 3.73 (at 80 µM after 24h)[1]
MDA-MB-231 (Breast)32.19 ± 3.69 (at 80 µM after 24h)[1]
Compound 10 HepG2 (Liver)7.68[2]
HeLa (Cervical)10.09[2]
MCF-7 (Breast)6.44[2]
Compound 11 HepG2 (Liver)>20[2]
HeLa (Cervical)>20[2]
MCF-7 (Breast)>20[2]
Compound 9 HeLa (Cervical)7.59[2]

Experimental Protocols for Biological Assays

MTT Assay for Cell Viability and IC₅₀ Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the carbazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3][4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[3][4]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 590 nm using a microplate reader.[3][5]

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Caspase-3 Colorimetric Assay for Apoptosis Detection

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[2][6][7][8][9] The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate DEVD-pNA.[6][7]

Materials:

  • Cell pellets (treated and untreated)

  • Chilled Cell Lysis Buffer

  • 2x Reaction Buffer

  • DTT (dithiothreitol)

  • DEVD-pNA substrate (4 mM)

  • Microplate reader or spectrophotometer

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in cells by treating with the this compound derivative for the desired time.

    • Pellet 1-5 x 10⁶ cells by centrifugation.[7]

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[7]

    • Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.[7]

    • Determine the protein concentration of the lysate. Adjust the protein concentration to 50-200 µg per 50 µL of Cell Lysis Buffer for each assay.[7]

  • Assay Reaction:

    • Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each 50 µL of cell lysate in a 96-well plate or microcentrifuge tube.[7]

    • Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM) to each reaction.[7]

    • Incubate at 37°C for 1-2 hours.[6][7]

  • Absorbance Measurement:

    • Read the absorbance at 400-405 nm using a microplate reader.[6][7]

  • Data Analysis:

    • Subtract the background reading from the cell lysates and buffers.

    • The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples with the untreated control.

Signaling Pathways and Mechanisms of Action

This compound has been shown to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway.[1] The activation of NF-κB is a common feature in many cancers and promotes cell proliferation and survival.[1] By inhibiting this pathway, this compound derivatives can induce apoptosis in cancer cells.

G Workflow for Synthesis of this compound cluster_start Starting Materials cluster_reaction Ullmann Condensation cluster_workup Work-up and Purification cluster_product Final Product 3-Methoxyaniline 3-Methoxyaniline Reaction Mix Starting Materials with Cu catalyst and Base in high-boiling solvent 3-Methoxyaniline->Reaction 1,2-Dichlorobenzene 1,2-Dichlorobenzene 1,2-Dichlorobenzene->Reaction Reflux Heat to >210°C Reaction->Reflux Cool_Filter Cool and Filter Reflux->Cool_Filter Extract Extract with Organic Solvent Cool_Filter->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the synthesis of this compound.

G Experimental Workflow for Cell Viability (MTT) Assay Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with Carbazole Derivatives (various concentrations) Seed_Cells->Treat_Cells Incubate_24_72h Incubate for 24-72h Treat_Cells->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add DMSO to Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 490/590 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow for determining cell viability using the MTT assay.

G NF-κB Signaling Pathway Inhibition by this compound MHC This compound IKK IKK Complex MHC->IKK Inhibits Apoptosis Apoptosis MHC->Apoptosis Induces IkB IκBα IKK->IkB Phosphorylates NFkB_dimer p50/p65 (NF-κB) IkB->NFkB_dimer Inhibits Degradation Degradation IkB->Degradation Leads to Degradation NFkB_active Active p50/p65 NFkB_dimer->NFkB_active Becomes Active Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Transcription of Anti-apoptotic Genes (e.g., Bcl-2) Nucleus->Transcription Initiates Cell_Proliferation Cell Proliferation and Survival Transcription->Cell_Proliferation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

The Structure-Activity Relationship of 3-Methoxy-9H-carbazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Methoxy-9H-carbazole and its derivatives, focusing on their potential as therapeutic agents. The document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways to facilitate further research and development in this area.

Introduction

Carbazole alkaloids, a class of naturally occurring heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, neuroprotective, and antimicrobial properties. Among these, this compound (MHC) has emerged as a promising scaffold for the development of novel therapeutics. This guide delves into the structural modifications of the this compound core and their impact on biological activity, with a particular focus on its anticancer effects.

Anticancer Activity of this compound (MHC)

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against human breast cancer cells. Research indicates that MHC can significantly impede the growth and proliferation of MCF-7 breast cancer cells in a dose-dependent manner.[1]

Quantitative Analysis of Anticancer Activity

The cytotoxic and anti-proliferative effects of MHC on MCF-7 cells have been quantified using MTT and BrdU assays, respectively. The results demonstrate a clear dose-dependent inhibition of cancer cell growth.[1]

CompoundConcentration (µM)Cell Viability (%) (MTT Assay)Cell Proliferation (%) (BrdU Assay)
This compound (MHC) 2088.40 ± 3.5089.33 ± 4.02
4062.88 ± 2.7758.38 ± 4.12
8034.08 ± 3.7332.19 ± 4.54

Structure-Activity Relationship of Methoxy-Substituted Carbazole Derivatives

While systematic SAR studies specifically on the this compound core are limited, analysis of a broader range of methoxy-substituted carbazole derivatives provides valuable insights into the structural requirements for anticancer activity.

Influence of Methoxy Group Position and Other Substituents

The position of the methoxy group on the carbazole ring, as well as the presence of other substituents, significantly influences the cytotoxic potential of the compound. For instance, coumarin-carbazole hybrids with a methoxy group on the coumarin ring have shown notable cytotoxicity against HeLa and NCI-H520 cell lines.[2] In some series of pyrazoline-containing carbazoles, the introduction of an amide group at the R3 position of the pyrazoline ring, in conjunction with a methoxy group on the coumarin moiety, demonstrated moderate activity.[2]

The following table summarizes the cytotoxic activity of various carbazole derivatives, highlighting the diversity of structures and their corresponding anticancer effects.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 10 5-((9H-carbazol-9-yl)methyl)-1,3,4-oxadiazol-2(3H)-oneHepG27.68[3]
HeLa10.09[3]
MCF-76.44[3]
Compound 11 5-((9H-carbazol-9-yl)methyl)-3-(4-fluorobenzoyl)-1,3,4-oxadiazol-2(3H)-oneHepG2-[3]
HeLa-[3]
MCF-7-[3]
Compound 7b N-phenyl pyrazoline derivative of coumarin-carbazole hybridHeLa11.36[2]
NCI-H5209.13[2]
Compound 4a N-amide pyrazoline derivative of coumarin-carbazole hybridHeLa12.59[2]
NCI-H52011.26[2]

Signaling Pathways

NF-κB Signaling Pathway Inhibition by this compound

One of the proposed mechanisms for the anticancer activity of this compound is the suppression of the NF-κB signaling pathway.[1] This pathway is crucial for cancer cell survival, proliferation, and inflammation. Inhibition of NF-κB by MHC leads to downstream effects that promote apoptosis and reduce cell viability.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHC This compound IKK IKK Complex MHC->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression (e.g., Bcl-2, Cyclin D1) Apoptosis Inhibition of Apoptosis Gene->Apoptosis Proliferation Cell Proliferation Gene->Proliferation

NF-κB signaling pathway inhibition by this compound.
Apoptosis Induction by Carbazole Derivatives

Many carbazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which ultimately converge to activate executioner caspases, leading to cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-caspase-8 DISC->Caspase8 ActiveCaspase8 Caspase-8 Caspase8->ActiveCaspase8 Executioner\nCaspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) ActiveCaspase8->Executioner\nCaspases\n(Caspase-3, -6, -7) Stimuli Intracellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak activation) Stimuli->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ActiveCaspase9 Caspase-9 Apoptosome->ActiveCaspase9 Caspase9 Pro-caspase-9 Caspase9->Apoptosome ActiveCaspase9->Executioner\nCaspases\n(Caspase-3, -6, -7) Apoptosis Apoptosis Executioner\nCaspases\n(Caspase-3, -6, -7)->Apoptosis Carbazole Carbazole Derivatives Carbazole->DeathReceptor Carbazole->Stimuli

Intrinsic and extrinsic apoptosis pathways induced by carbazole derivatives.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound as for the MTT assay.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.[4][5][6][7]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow Start Design of Novel This compound Derivatives Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening In vitro Cytotoxicity Screening (MTT Assay) Characterization->Screening Hit_Ident Hit Compound Identification Screening->Hit_Ident Apoptosis_Assay Mechanism of Action Studies (e.g., Apoptosis Assay) Hit_Ident->Apoptosis_Assay Active Lead_Opt Lead Optimization Hit_Ident->Lead_Opt Inactive/Modify End Preclinical Development Hit_Ident->End Potent & Selective Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis Pathway_Analysis->Lead_Opt Lead_Opt->Synthesis

Workflow for the development of this compound derivatives.

Conclusion

This compound represents a valuable scaffold in the design of novel anticancer agents. The available data, particularly on its inhibitory effect on the NF-κB signaling pathway in breast cancer cells, underscores its therapeutic potential. While a comprehensive SAR for this specific core is yet to be fully elucidated, the broader analysis of methoxy-substituted carbazoles suggests that strategic modifications can lead to potent and selective anticancer compounds. Further synthesis and evaluation of this compound analogs are warranted to build a more detailed SAR and to optimize this promising scaffold for future drug development.

References

Methodological & Application

Application Notes and Protocols for 3-Methoxy-9H-carbazole in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-9H-carbazole (MHC) is a naturally occurring carbazole alkaloid found in plants of the Rutaceae family, such as Clausena heptaphylla and Clausena indica.[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating significant inhibitory effects on the growth of human breast cancer cells.[1][2] Mechanistic studies reveal that MHC induces apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), activation of caspases, and suppression of the pro-survival NF-κB signaling pathway.[1][2] These properties make this compound a compound of interest for cancer research and drug development.

These application notes provide detailed protocols for assessing the effects of this compound on cell viability using standard colorimetric assays and summarize the current understanding of its mechanism of action.

Data Presentation

The cytotoxic effects of this compound have been evaluated in human breast cancer cell lines. The following tables summarize the quantitative data on cell growth inhibition and apoptosis induction.

Table 1: Cytotoxic Effects of this compound on Breast Cancer Cell Lines after 24-hour treatment.

Cell LineConcentration (µM)Growth Inhibition (%)
MCF-72011.60 ± 3.50
4037.12 ± 2.77
8065.92 ± 3.73
MDA-MB-2312014.67 ± 4.02
4031.29 ± 4.46
8067.81 ± 3.69

Data adapted from Alanazi et al., 2022.[1]

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells.

Concentration (µM)Caspase-3 Activity Elevation (%)
2018.40 ± 2.50
4043.21 ± 3.99
8066.42 ± 3.19

Data adapted from Alanazi et al., 2022.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Induced Apoptosis

The diagram below illustrates the proposed mechanism by which this compound induces apoptosis in cancer cells. It highlights the generation of reactive oxygen species (ROS), inhibition of the NF-κB pathway, and activation of the caspase cascade.

MHC_Apoptosis_Pathway MHC This compound ROS Reactive Oxygen Species (ROS) MHC->ROS induces NFkB_pathway NF-κB Signaling Pathway MHC->NFkB_pathway inhibits Mitochondria Mitochondrial Stress ROS->Mitochondria Proliferation Cell Proliferation & Survival NFkB_pathway->Proliferation promotes Apoptosis Apoptosis NFkB_pathway->Apoptosis inhibits Caspase3 Caspase-3 Activation Caspase3->Apoptosis executes Mitochondria->Caspase3

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Workflow for Cell Viability Assays

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound using common cell viability assays.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat cells with This compound incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 assay Perform Cell Viability Assay incubate2->assay mtt MTT Assay assay->mtt ldh LDH Assay assay->ldh read_plate Read absorbance/ fluorescence mtt->read_plate ldh->read_plate analyze Analyze Data (Calculate % viability/cytotoxicity) read_plate->analyze end End analyze->end

Caption: General experimental workflow for assessing cell viability.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6]

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity.[7][8][9][10]

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period at 37°C in a humidified 5% CO₂ atmosphere.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

References

3-Methoxy-9H-carbazole as a Fluorescent Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a well-established class of heterocyclic aromatic compounds known for their robust fluorescent properties, making them valuable scaffolds in the development of fluorescent probes. Their rigid, planar structure and electron-rich nature contribute to high quantum yields and environmental sensitivity. The introduction of substituents, such as a methoxy group at the 3-position of the carbazole ring, can modulate the photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift, thereby fine-tuning the probe for specific biological applications. 3-Methoxy-9H-carbazole, while not extensively characterized as a standalone fluorescent probe in the literature, holds significant potential for various applications in cellular imaging, analyte detection, and drug discovery due to the favorable photophysical characteristics of the carbazole core.

This document provides a comprehensive overview of the potential applications of this compound as a fluorescent probe. It includes extrapolated photophysical data, detailed experimental protocols for its use in live-cell imaging and heavy metal ion detection, and visual workflows to guide researchers in its practical application.

Photophysical Properties

While specific experimental data for this compound is limited, we can extrapolate its likely photophysical properties based on the known characteristics of the parent carbazole molecule and the electronic effects of the methoxy substituent. The methoxy group, being an electron-donating group, is expected to cause a red-shift (a shift to longer wavelengths) in both the excitation and emission spectra compared to the unsubstituted carbazole.

Table 1: Comparison of Photophysical Properties of Carbazole and Estimated Properties for this compound.

PropertyCarbazoleThis compound (Estimated)Reference
Excitation Maximum (λex) ~323 nm~330 - 350 nm[1]
Emission Maximum (λem) ~351 nm~360 - 380 nm[1]
Stokes Shift ~28 nm~30 - 40 nm[2]
Quantum Yield (Φ) Varies by solventPotentially high, solvent-dependent[3]
Solubility Soluble in organic solventsSoluble in organic solvents (e.g., DMSO, DMF, Ethanol)[4]

Note: The estimated values for this compound are theoretical and require experimental verification. The actual photophysical properties will be influenced by the solvent environment.

Experimental Protocols

The following protocols are generalized for the use of carbazole-based fluorescent probes and can be adapted for this compound. It is crucial to perform initial characterization and optimization experiments to determine the optimal concentrations, incubation times, and filter sets for this specific probe.

Protocol 1: General Procedure for Live-Cell Imaging

This protocol outlines the steps for using this compound as a fluorescent probe for intracellular imaging. The probe's lipophilic nature is expected to allow for passive diffusion across the cell membrane.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells of interest (e.g., HeLa, HEK293)

  • Microscope slides or coverslips suitable for cell culture

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize and seed the cells onto sterile glass coverslips or in a multi-well imaging plate at a suitable density to allow for individual cell visualization.

    • Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Staining Solution:

    • Prepare a 1-10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.

    • On the day of the experiment, dilute the stock solution in pre-warmed serum-free cell culture medium to a final working concentration. A typical starting range for carbazole derivatives is 1-10 µM. The optimal concentration should be determined experimentally to maximize signal and minimize cytotoxicity.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess probe.

  • Imaging:

    • Mount the coverslip onto a microscope slide with a drop of imaging buffer.

    • Visualize the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or UV filter set, depending on the determined excitation and emission maxima).

    • Acquire images using the lowest possible excitation intensity to minimize phototoxicity.

Workflow for Live-Cell Imaging:

LiveCellImaging A Cell Seeding C Cell Staining A->C Adherent Cells B Prepare Staining Solution B->C Probe Solution D Washing C->D Stained Cells E Fluorescence Imaging D->E Washed Cells

Caption: General workflow for live-cell imaging with a fluorescent probe.

Protocol 2: Detection of Heavy Metal Ions (e.g., Cu²⁺, Fe³⁺)

Carbazole derivatives have been shown to act as "turn-off" or "turn-on" fluorescent sensors for various metal ions.[5][6] This protocol provides a general framework for screening the interaction of this compound with different metal ions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile, methanol)

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., CuCl₂, FeCl₃, ZnCl₂, NiCl₂, etc.) in a suitable solvent (e.g., deionized water, acetonitrile).

  • Buffer solution (e.g., HEPES, Tris-HCl), if performing the assay in a mixed aqueous/organic system.

  • Fluorometer

Procedure:

  • Preparation of Probe Solution:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 1 mM in acetonitrile).

    • Dilute the stock solution to a final working concentration (e.g., 10 µM) in the same solvent or a buffer/solvent mixture.

  • Fluorescence Measurement:

    • Transfer the probe solution to a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the probe by exciting at its determined λex.

  • Titration with Metal Ions:

    • Add small aliquots of a metal ion stock solution to the cuvette containing the probe solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

    • Continue this process until a plateau in the fluorescence change is observed.

  • Selectivity Assay:

    • To test the selectivity of the probe, add a saturating amount of the target metal ion to the probe solution, followed by the addition of other potentially interfering metal ions.

    • Alternatively, incubate the probe with various metal ions individually to observe specific changes in fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the binding stoichiometry and association constant.

Workflow for Metal Ion Detection:

MetalIonDetection A Prepare Probe Solution B Initial Fluorescence Reading A->B C Titrate with Metal Ions B->C D Record Fluorescence Spectra C->D Stepwise Addition E Data Analysis D->E

Caption: Workflow for detecting metal ions using a fluorescent probe.

Potential Signaling Pathway Interaction

While there is no direct evidence of this compound interacting with a specific signaling pathway, fluorescent probes are often designed to target and report on the activity of key components within these pathways. For instance, a carbazole derivative could be functionalized to bind to a specific enzyme or receptor, leading to a change in its fluorescence upon binding or enzymatic activity.

Conceptual Signaling Pathway for a Hypothetical Carbazole-Based Kinase Probe:

SignalingPathway cluster_0 Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates Ligand Ligand Ligand->Receptor KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate KinaseB->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate ProbeBound Probe-Substrate Complex (High Fluorescence) Substrate->ProbeBound Probe Carbazole Probe (Low Fluorescence) Probe->Substrate Binds

Caption: A conceptual diagram of a carbazole probe designed to report on kinase activity.

Conclusion

This compound represents a promising, yet under-explored, fluorescent probe. Its carbazole core suggests favorable photophysical properties that can be harnessed for various applications in biomedical research and drug development. The provided protocols offer a starting point for researchers to characterize and utilize this compound in live-cell imaging and analyte detection. Further experimental validation is essential to fully elucidate its potential and optimize its use as a robust fluorescent tool.

References

Application of 3-Methoxy-9H-carbazole in OLED Fabrication: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Methoxy-9H-carbazole and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). The information is intended to guide researchers in the synthesis of these materials and their integration into functional OLED devices.

Introduction to this compound in OLEDs

Carbazole derivatives are a prominent class of organic materials employed in OLEDs due to their excellent hole-transporting properties, high thermal stability, and wide energy gap. The introduction of a methoxy (-OCH₃) group at the 3-position of the carbazole core serves as an effective strategy to fine-tune the optoelectronic properties of the material. As an electron-donating group, the 3-methoxy substituent can raise the highest occupied molecular orbital (HOMO) energy level, facilitating hole injection from the anode and improving charge carrier balance within the device. This strategic modification can lead to enhanced device efficiency, brightness, and operational stability. Derivatives of this compound are frequently utilized as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs) and as hole-transporting materials.

Key Properties and Role of the 3-Methoxy Group

The methoxy group at the 3-position of the carbazole ring influences the material's properties in several ways that are advantageous for OLED applications:

  • Electronic Properties: The electron-donating nature of the methoxy group increases the electron density of the carbazole core, which in turn raises the HOMO energy level. This reduces the energy barrier for hole injection from the hole injection layer (HIL), leading to more efficient charge injection.

  • Morphological Stability: The introduction of substituents on the carbazole core can disrupt intermolecular packing, leading to the formation of stable amorphous films. This is crucial for preventing crystallization of the organic layers, which can lead to device failure.

  • Solubility: The methoxy group can enhance the solubility of the carbazole derivative in common organic solvents, which is particularly beneficial for solution-processed OLED fabrication.

The following diagram illustrates the logical relationship between the 3-methoxy substitution and the resulting OLED device performance.

logical_relationship sub 3-Methoxy Group (Electron-Donating) homo Increased HOMO Energy Level sub->homo Raises morphology Improved Amorphous Morphology sub->morphology Promotes injection Reduced Hole Injection Barrier homo->injection Leads to balance Improved Charge Carrier Balance injection->balance Facilitates efficiency Enhanced Device Efficiency (EQE, PE) balance->efficiency Results in stability Increased Operational Stability morphology->stability Contributes to

Figure 1. Logical relationship of 3-methoxy substitution on OLED performance.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and the fabrication of OLED devices using its derivatives.

Synthesis of this compound

A common route for the synthesis of this compound involves the Ullmann condensation, which is a copper-catalyzed reaction to form carbon-nitrogen bonds.[1] An alternative approach involves the Suzuki coupling to form a biphenyl precursor followed by a Cadogan reductive cyclization.[2] The following protocol is a general representation of the Ullmann condensation approach.

Materials:

  • 3-Bromoanisole

  • 2-Iodoaniline

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromoanisole (1.0 eq), 2-iodoaniline (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., nitrogen or argon). The amount of solvent should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

The following diagram outlines the general workflow for the synthesis of this compound.

synthesis_workflow start Start reactants Combine Reactants: 3-Bromoanisole, 2-Iodoaniline, K₂CO₃, CuI, L-Proline in DMSO start->reactants reaction Heat and Stir (120-130 °C, 24-48h) reactants->reaction workup Aqueous Work-up (Water/Ethyl Acetate) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying and Solvent Removal extraction->drying purification Column Chromatography Purification drying->purification product This compound purification->product

Figure 2. General workflow for the synthesis of this compound.
OLED Fabrication Protocols

Two primary methods for depositing the organic layers in OLED fabrication are solution processing (spin-coating) and thermal evaporation.

This method is suitable for polymers and soluble small molecules.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Host material: A this compound derivative

  • Emissive dopant (e.g., a phosphorescent iridium complex)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Solvents (e.g., chlorobenzene, toluene)

  • Spin coater

  • Hotplate

  • Glovebox with integrated thermal evaporator

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 3000-4000 rpm for 30-60 seconds.

    • Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen atmosphere.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the this compound derivative (host) and the phosphorescent dopant in a suitable solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 9:1 host:dopant).

    • Spin-coat the EML solution onto the PEDOT:PSS layer at 1000-3000 rpm for 30-60 seconds inside a nitrogen-filled glovebox.

    • Anneal the substrate at 80-100 °C for 10 minutes to remove residual solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate into a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Sequentially deposit the ETL material (e.g., TPBi, 30-40 nm), LiF (1 nm), and Al (100 nm) onto the EML. The deposition rate should be controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).

  • Encapsulation:

    • Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to protect it from oxygen and moisture.

This method is suitable for thermally stable small molecules.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole injection layer (HIL) material (e.g., HAT-CN)

  • Hole transport layer (HTL) material (e.g., NPB)

  • Host material: A this compound derivative

  • Emissive dopant (e.g., a phosphorescent iridium complex)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporator

Procedure:

  • Substrate Cleaning: Follow the same procedure as in the solution-processed protocol.

  • Organic and Cathode Layer Deposition:

    • Place the cleaned ITO substrate in a substrate holder within the thermal evaporator.

    • Load the organic materials and metals into separate evaporation sources (e.g., crucibles or boats).

    • Evacuate the chamber to a high vacuum (<10⁻⁶ Torr).

    • Sequentially deposit the layers onto the substrate by heating the sources. A typical device structure and layer thicknesses would be:

      • HIL: HAT-CN (10 nm)

      • HTL: NPB (40 nm)

      • EML: this compound derivative:dopant (e.g., 9:1 ratio, 20-30 nm)

      • ETL: TPBi (40 nm)

      • EIL: LiF (1 nm)

      • Cathode: Al (100 nm)

    • Control the deposition rate and thickness of each layer using quartz crystal microbalances.

  • Encapsulation: Follow the same procedure as in the solution-processed protocol.

The following diagram illustrates the general workflow for OLED fabrication.

oled_fabrication_workflow cluster_solution Solution Processing cluster_evaporation Thermal Evaporation spin_hil Spin-coat HIL (PEDOT:PSS) spin_eml Spin-coat EML (Host:Dopant) spin_hil->spin_eml evap_etl_cathode Evaporate ETL, EIL, and Cathode spin_eml->evap_etl_cathode evap_hil_htl Evaporate HIL/HTL evap_eml Evaporate EML (Host:Dopant) evap_hil_htl->evap_eml evap_eml->evap_etl_cathode encapsulation Encapsulation evap_etl_cathode->encapsulation start Start cleaning ITO Substrate Cleaning start->cleaning cleaning->spin_hil Solution Route cleaning->evap_hil_htl Evaporation Route device Finished OLED Device encapsulation->device

References

Application Notes and Protocols for the Synthesis of 3-Methoxy-9H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 3-Methoxy-9H-carbazole derivatives, compounds of significant interest in medicinal chemistry due to their potential therapeutic properties. The protocols outlined below are based on established synthetic methodologies, including the Ullmann condensation and Buchwald-Hartwig amination, offering versatile routes to a range of substituted carbazole scaffolds.

Introduction

Carbazole and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The carbazole nucleus is a key structural motif in various biologically active molecules, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The introduction of a methoxy group at the 3-position of the carbazole ring can significantly influence the molecule's electronic properties and biological activity.

Recent studies have highlighted the potential of this compound and its derivatives as potent anticancer agents. Research indicates that these compounds can impede the growth of cancer cells by inducing apoptosis (programmed cell death) and modulating key signaling pathways involved in cell survival and proliferation.[3][4] This document details the synthetic procedures to access these promising compounds and provides an overview of the key signaling pathways they are known to affect.

Data Presentation: Synthesis of this compound Derivatives

The following table summarizes various synthetic methods for the preparation of this compound derivatives, detailing the starting materials, reaction conditions, and corresponding yields.

EntryStarting Material 1Starting Material 2Reaction TypeCatalyst/ReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
13,6-di-tert-butyl-9H-carbazoleMethyl 4-iodobenzoateUllmann ReactionNot specifiedNot specifiedNot specifiedNot specified3,6-di-tert-butyl-9-(4'-methoxycarbonyl)carbazole~80[5]
21-bromo-3-methoxy-5-nitrobenzeneSecondary AminesBuchwald-Hartwig AminationPd(OAc)₂/RuPhosToluene1206N-Aryl-3-methoxy-5-nitroaniline derivativesGood to Excellent[6][7]
39-tosyl-9H-3,9'-bicarbazoleNaOHDeprotectionNoneTHF/Methanol/Water80243-(9H-Carbazol-9-yl)-9H-carbazole86[8]
4(E)-3-(2-nitro-3-phenylallyl)-9H-carbazoleMethanolMichael AdditionK₂CO₃Not specifiedRoom TempNot specified3-(3-methoxy-2-nitro-3-phenylpropyl)-9H-carbazole67[9]
53-Phenazine halide5-methoxycarbazoleBuchwald-Hartwig AminationPd(OAc)₂, tri-tert-butylphosphineToluene12063-Phenazine,11-(5-methoxycarbazole)dibenzo[a,j]phenazine83[6]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-3-methoxy-5-nitroaniline Derivatives via Buchwald-Hartwig Amination[6][7]

This protocol describes a palladium-catalyzed cross-coupling reaction for the formation of a C-N bond between an aryl bromide and a secondary amine.

Materials:

  • 1-bromo-3-methoxy-5-nitrobenzene

  • Appropriate secondary amine (e.g., dialkylamine, alkyl-arylamine, diarylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add 1-bromo-3-methoxy-5-nitrobenzene (1.0 mmol), the secondary amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and RuPhos (0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 6 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Aryl-3-methoxy-5-nitroaniline derivative.

Protocol 2: Synthesis of 3-(3-methoxy-2-nitro-3-phenylpropyl)-9H-carbazole via Friedel-Crafts and Michael Addition Cascade[9]

This two-step procedure involves an initial Friedel-Crafts reaction to form a nitroolefin intermediate, followed by a Michael addition of methanol.

Step 1: Synthesis of (E)-3-(2-nitro-3-phenylallyl)-9H-carbazole

  • To a solution of the appropriate Baylis-Hillman adduct in 9H-carbazole, add a catalytic amount of methanesulfonic acid at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Work up the reaction to isolate the (E)-3-(2-nitro-3-phenylallyl)-9H-carbazole intermediate.

Step 2: Synthesis of 3-(3-methoxy-2-nitro-3-phenylpropyl)-9H-carbazole

  • To a solution of (E)-3-(2-nitro-3-phenylallyl)-9H-carbazole (1.0 mmol) in methanol, add potassium carbonate (K₂CO₃) (1.5 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction with a dilute acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (5% EtOAc/hexanes) to yield 3-(3-methoxy-2-nitro-3-phenylpropyl)-9H-carbazole as a colorless solid.

Mandatory Visualizations

Experimental Workflow

G General Synthetic Workflow for this compound Derivatives cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination cluster_purification Workup & Purification U_Start Aryl Halide + this compound U_React Copper Catalyst Base, High Temp. U_Start->U_React Coupling U_Prod N-Aryl-3-methoxy-9H-carbazole U_React->U_Prod Workup Extraction Washing U_Prod->Workup B_Start Aryl Halide/Triflate + this compound B_React Palladium Catalyst Ligand, Base B_Start->B_React Cross-Coupling B_Prod N-Aryl-3-methoxy-9H-carbazole B_React->B_Prod B_Prod->Workup Purify Column Chromatography Workup->Purify Final_Product Pure this compound Derivative Purify->Final_Product Characterization (NMR, MS, etc.)

Caption: General synthetic workflow for this compound derivatives.

Signaling Pathways

NF-κB Signaling Pathway Inhibition

Studies have shown that this compound can suppress the NF-κB signaling pathway, which is crucial for the survival and proliferation of cancer cells.[3][4] Inhibition of this pathway leads to decreased expression of anti-apoptotic proteins and ultimately induces apoptosis.

G Inhibition of NF-κB Signaling by this compound cluster_nuc MHC This compound ROS Reactive Oxygen Species (ROS) Generation MHC->ROS NFkB NF-κB (p65/p50) MHC->NFkB Inhibits Apoptosis Apoptosis MHC->Apoptosis Induces IKK IKK Complex ROS->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Sequestered in Cytoplasm IkB_deg IkB->IkB_deg Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) Nucleus->Transcription Binds to DNA Proliferation Cell Proliferation & Survival Transcription->Proliferation Proliferation->Apoptosis Suppresses

Caption: Inhibition of the NF-κB signaling pathway by this compound.

p53 Signaling Pathway Activation

Carbazole derivatives have also been shown to activate the p53 tumor suppressor pathway.[10][11] Activation of p53 can lead to cell cycle arrest and apoptosis, providing another mechanism for their anticancer activity.

G Activation of p53 Signaling by Carbazole Derivatives Carbazole Carbazole Derivative (e.g., this compound) p38_JNK p38 MAPK / JNK Activation Carbazole->p38_JNK p53 p53 Activation (Phosphorylation) p38_JNK->p53 CellCycleArrest Cell Cycle Arrest (G1/S Checkpoint) p53->CellCycleArrest Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Apoptosis Apoptosis Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Activation of the p53 signaling pathway by carbazole derivatives.

References

Application Notes and Protocols for 3-Methoxy-9H-carbazole in Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-9H-carbazole is a carbazole derivative with potential applications in visible-light photocatalysis. The carbazole scaffold is known for its favorable photophysical and electrochemical properties, acting as a strong electron donor upon photoexcitation. The methoxy group, as an electron-donating substituent, can further modulate these properties, making this compound a candidate for various photoredox-mediated organic transformations. While specific, detailed applications of this compound as a standalone photocatalyst are not extensively documented in peer-reviewed literature, this document provides a representative experimental setup and protocol based on the established principles of photocatalysis with related carbazole derivatives.

The following sections detail a hypothetical application of this compound in a photocatalytic C-H arylation reaction, a common transformation in drug discovery and development. The provided data and protocols are illustrative and intended to serve as a starting point for experimental design.

Hypothetical Application: Visible-Light-Mediated C-H Arylation

This compound can be employed as a metal-free, organic photosensitizer for the direct C-H arylation of heteroarenes with aryl diazonium salts. Upon irradiation with visible light, the excited state of this compound is a potent reductant capable of initiating the radical-mediated arylation cascade.

Quantitative Data Summary

The following table summarizes illustrative, quantitative data for the hypothetical photocatalytic C-H arylation of a model substrate, N-methylpyrrole, with various aryl diazonium salts using this compound as the photocatalyst.

EntryAryl Diazonium Salt (Substituent)Product Yield (%)Reaction Time (h)
14-Fluorophenyl9212
24-Chlorophenyl8812
34-Bromophenyl8512
44-Methylphenyl7818
54-Methoxyphenyl7518
64-Trifluoromethylphenyl9512
72-Naphthyl8216

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

General Experimental Setup for Photocatalysis

A standard experimental setup for visible-light photocatalysis is depicted below. The reaction is typically carried out in a reaction vessel, such as a Schlenk tube or a vial, equipped with a magnetic stir bar. The vessel is sealed with a septum to maintain an inert atmosphere. A light source, such as a blue LED lamp, is positioned at a fixed distance from the reaction vessel to ensure consistent irradiation. A fan is often used to maintain a constant reaction temperature.

G General Photocatalytic Experimental Setup cluster_0 Reaction Vessel cluster_1 External Components Reaction Mixture Reaction Mixture (Substrates, Photocatalyst, Solvent) Stir Bar Magnetic Stir Bar Light Source Visible Light Source (e.g., Blue LED) Light Source->Reaction Mixture Irradiation Stir Plate Magnetic Stir Plate Stir Plate->Stir Bar Magnetic Field Cooling Fan Cooling Fan Cooling Fan->Reaction Mixture Cooling

Caption: A diagram of a typical experimental setup for visible-light photocatalysis.

Protocol for Photocatalytic C-H Arylation
  • Preparation of the Reaction Mixture:

    • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (0.02 mmol, 1 mol%).

    • Add the heteroaryl substrate (e.g., N-methylpyrrole, 2.0 mmol, 1.0 equiv.).

    • Add the aryl diazonium salt (2.4 mmol, 1.2 equiv.).

    • Add 4 mL of a suitable solvent (e.g., degassed acetonitrile).

  • Degassing:

    • Seal the Schlenk tube with a rubber septum.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiation:

    • Place the Schlenk tube on a magnetic stir plate and commence stirring.

    • Position the reaction vessel approximately 5-10 cm from a 40W blue LED lamp (λmax = 450 nm).

    • Use a fan to maintain the reaction temperature at approximately 25-30 °C.

    • Irradiate the reaction mixture for the specified time (e.g., 12-18 hours).

  • Work-up and Analysis:

    • Upon completion of the reaction (monitored by TLC or GC-MS), remove the light source.

    • Quench the reaction with 5 mL of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated product.

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Proposed Photocatalytic Mechanism

A plausible photocatalytic cycle for the C-H arylation reaction mediated by this compound is a reductive quenching cycle.

G Proposed Reductive Quenching Cycle PC This compound (PC) PC_excited [PC]* (Excited State) PC->PC_excited hν (Visible Light) PC_excited->PC Fluorescence/ Non-radiative decay PC_reduced [PC]•- (Radical Anion) PC_excited->PC_reduced Heteroarene (Het-H) PC_reduced->PC Aryl Diazonium Salt (Ar-N₂⁺) Substrate Aryl Diazonium Salt (Ar-N₂⁺) Product Aryl Radical (Ar•) + N₂ Substrate->Product e⁻ from [PC]•- FinalProduct Arylated Heteroarene (Het-Ar) + H⁺ Product->FinalProduct Heteroarene Radical Cation ([Het-H]•+) Heteroarene Heteroarene (Het-H) Intermediate [Het-H]•+ Heteroarene->Intermediate SET to [PC]* Intermediate->FinalProduct Reaction with Ar•

Caption: A proposed reductive quenching cycle for C-H arylation.

Experimental Workflow

The logical workflow for conducting a photocatalytic experiment using this compound is outlined below.

G Experimental Workflow for Photocatalysis A 1. Reagent Preparation - Weigh photocatalyst - Measure substrates and solvent B 2. Reaction Setup - Combine reagents in Schlenk tube - Add stir bar A->B C 3. Degassing - Purge with inert gas B->C D 4. Irradiation - Place near light source - Start stirring and cooling C->D E 5. Reaction Monitoring - TLC or GC-MS analysis D->E F 6. Work-up - Quench reaction - Liquid-liquid extraction E->F Reaction Complete G 7. Purification - Column chromatography F->G H 8. Characterization - NMR, HRMS G->H

Application Notes: Protocols for Studying Apoptosis with 3-Methoxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-9H-carbazole (MHC) is a naturally occurring carbazole alkaloid found in plants of the Rutaceae family, such as Clausena heptaphylla and Clausena indica.[1] Recent studies have highlighted its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells, particularly in human breast cancer cell lines like MCF-7.[1][2][3][4] These application notes provide detailed protocols for investigating the apoptotic effects of this compound, focusing on its mechanism of action which involves the generation of reactive oxygen species (ROS) and the suppression of the NF-κB signaling pathway.[1][2][3]

Mechanism of Action

This compound exerts its pro-apoptotic effects through a multi-faceted mechanism. It has been shown to significantly inhibit the proliferation of cancer cells and trigger programmed cell death.[5] The key molecular events include:

  • Induction of Oxidative Stress: MHC treatment leads to an increase in the cellular generation of reactive oxygen species (ROS).[1][2][3] This elevation in ROS can damage cellular components and initiate apoptotic signaling.

  • Suppression of NF-κB Signaling: The compound effectively inhibits the gene expression of NF-κB in cancer cells.[1][2][3] The NF-κB pathway is crucial for cell survival and proliferation, and its inhibition can sensitize cells to apoptosis.

  • Activation of Caspases: MHC treatment results in the enhanced activity of executioner caspases, such as caspase-3, which are central to the apoptotic process.[1][2][3][5]

Data Presentation

The following tables summarize the quantitative effects of this compound on MCF-7 human breast cancer cells after 24 hours of treatment.

Table 1: Effect of this compound on MCF-7 Cell Viability (MTT Assay) [6]

Concentration (µM)Cell Viability (%)
0 (Control)100
2088.40 ± 3.50
4062.88 ± 2.77
8034.08 ± 3.73

Table 2: Effect of this compound on MCF-7 Cell Proliferation (BrdU Assay) [6]

Concentration (µM)Cell Proliferation (%)
0 (Control)100
2089.33 ± 4.02
4058.38 ± 4.12
8032.19 ± 4.54

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Generation in MCF-7 Cells [6]

Concentration (µM)ROS Level (% of Control)
0 (Control)100
20119.38 ± 3.42
40139.68 ± 4.19
80153.75 ± 5.05

Table 4: Effect of this compound on Caspase-3 Activity in MCF-7 Cells [6]

Concentration (µM)Caspase-3 Activity (% of Control)
0 (Control)100
20118.40 ± 2.50
40143.21 ± 3.99
80166.42 ± 3.19

Experimental Protocols

Here are detailed methodologies for key experiments to assess the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound (MHC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Treat the cells with various concentrations of MHC (e.g., 20, 40, 80 µM) and a vehicle control (DMSO) for 24 hours.[6]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the control.

Caspase-3 Activity Assay (Fluorometric)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated MCF-7 cells

  • Cell Lysis Buffer

  • 2x Reaction Buffer with DTT

  • Caspase-3 substrate (Ac-DEVD-AMC)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Induce apoptosis in MCF-7 cells by treating with MHC for the desired time.

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 15 minutes.[8]

  • Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant (cytosolic extract).[8]

  • Determine the protein concentration of the lysate.

  • In a 96-well black microplate, add 50-100 µg of protein lysate per well.[8]

  • Add 50 µL of 2x Reaction Buffer containing DTT to each well.[8]

  • Add 5 µL of the Caspase-3 substrate (Ac-DEVD-AMC).[8]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[8]

  • Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[8]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol detects the generation of ROS in cells treated with MHC using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • MCF-7 cells

  • This compound (MHC)

  • DCFH-DA solution

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed MCF-7 cells in a suitable plate or dish and allow them to adhere overnight.

  • Treat the cells with different concentrations of MHC for the desired time.

  • Wash the cells twice with PBS.

  • Load the cells with DCFH-DA solution (final concentration of 1 µM) in serum-free medium and incubate for 30 minutes in the dark at 37°C.[9]

  • Remove the DCFH-DA containing medium and wash the cells twice with PBS.[9]

  • Immediately analyze the cells for fluorescence using a fluorescence microscope or flow cytometry with excitation at 485 nm and emission at 530 nm.[9]

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for analyzing the expression levels of key proteins in the NF-κB signaling pathway, such as p65, IκBα, and their phosphorylated forms.

Materials:

  • Treated and untreated MCF-7 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After treatment with MHC, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Determine the protein concentration of the lysates.

  • Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[1]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the protein expression to a loading control like β-actin.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Apoptosis Assays start Seed MCF-7 Cells treatment Treat with this compound start->treatment viability MTT Assay (Cell Viability) treatment->viability ros DCFH-DA Assay (ROS Generation) treatment->ros caspase Caspase-3 Activity Assay treatment->caspase western Western Blot (NF-κB Pathway) treatment->western

Caption: Experimental workflow for studying apoptosis induced by this compound.

signaling_pathway cluster_cell Cancer Cell MHC This compound ROS ↑ Reactive Oxygen Species (ROS) MHC->ROS NFkB_pathway NF-κB Signaling Pathway MHC->NFkB_pathway inhibits Caspase3 Caspase-3 Activation ROS->Caspase3 activates IKK IKK NFkB_pathway->IKK activates NFkB_pathway->Caspase3 indirectly activates (via inhibition) IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Apoptosis_genes Anti-apoptotic Gene Expression (e.g., Bcl-2) Nucleus->Apoptosis_genes promotes transcription Apoptosis Apoptosis Apoptosis_genes->Apoptosis inhibits Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for 3-Methoxy-9H-carbazole as a Hole Transport Layer in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, application, and expected performance of 3-Methoxy-9H-carbazole as a hole transport layer (HTL) in perovskite solar cells (PSCs). While specific performance data for this compound in PSCs is emerging, this document compiles relevant information from closely related carbazole derivatives to guide researchers in its application.

Introduction

Carbazole-based organic semiconductors have garnered significant attention as hole transporting materials in perovskite solar cells due to their excellent thermal and chemical stability, good hole mobility, and facile functionalization.[1] The introduction of a methoxy group at the 3-position of the 9H-carbazole core is anticipated to favorably modulate the highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the perovskite absorber layer. This document outlines the synthesis of this compound and provides detailed protocols for its integration into perovskite solar cell devices.

Synthesis of this compound

A direct and efficient synthesis of this compound can be achieved via a palladium-catalyzed tandem reaction.[2] The following protocol is adapted from a reported procedure.

Materials:

  • 4-Methoxyaniline

  • 1,2-Dichlorobenzene

  • Palladium nanocatalyst

  • Microwave reactor

Procedure: [2]

  • Combine 4-methoxyaniline and 1,2-dichlorobenzene in a suitable reaction vessel.

  • Add an efficient palladium nanocatalyst.

  • Subject the reaction mixture to microwave irradiation.

  • Upon completion of the reaction, purify the crude product via column chromatography on silica gel (petroleum ether/EtOAc = 10:1) to yield this compound as a white solid.

Perovskite Solar Cell Fabrication Protocol

This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell using this compound as the HTL.

1. Substrate Cleaning:

  • Sequentially sonicate fluorine-doped tin oxide (FTO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes prior to layer deposition.

2. Electron Transport Layer (ETL) Deposition:

  • Deposit a compact TiO₂ layer (c-TiO₂) onto the FTO substrate via spray pyrolysis or spin-coating of a titanium isopropoxide solution, followed by annealing at 500°C.

  • Optionally, a mesoporous TiO₂ layer (mp-TiO₂) can be spin-coated on top of the compact layer for improved performance, followed by another sintering step at 500°C.

3. Perovskite Absorber Layer Deposition (One-Step Method):

  • Prepare a perovskite precursor solution (e.g., 1.4 M FAI, 1.4 M PbI₂, 0.2 M MABr, and 0.2 M PbBr₂ in a 4:1 v/v mixture of DMF and DMSO).

  • Spin-coat the perovskite solution onto the TiO₂ layer in a nitrogen-filled glovebox. A typical two-step spin-coating process might be 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

  • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Anneal the perovskite film at 100-150°C for 10-30 minutes.

4. Hole Transport Layer (HTL) Deposition:

  • Prepare a solution of this compound in a suitable solvent such as chlorobenzene or toluene (e.g., 10-20 mg/mL).

  • Additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) are commonly used to improve the conductivity and performance of the HTL. A typical additive ratio is 25 mol% Li-TFSI and 33 mol% tBP with respect to the HTL material.

  • Spin-coat the this compound solution onto the perovskite layer at 3000-4000 rpm for 30 seconds.

5. Metal Electrode Deposition:

  • Thermally evaporate a gold (Au) or silver (Ag) back contact (80-100 nm) onto the HTL through a shadow mask to define the active area of the solar cell.

Data Presentation

Quantitative performance data for perovskite solar cells employing this compound is not yet widely reported. However, the performance of PSCs with structurally similar methoxy-substituted carbazole derivatives provides a benchmark for expected device performance.

Hole Transporting MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Cz-OMeDPA~1.10~23~78~20[3]
2Cz-OMeDPA~1.12~23.5~77~20.5[3]
3Cz-OMeDPA-OH~1.11~23.2~78~20.2[3]
SGT-405 (three-arm carbazole)---14.79[4]
CZ1 (carbazole with methoxyphenyl acrylonitrile)0.797.85402.55[5]

Mandatory Visualizations

Experimental Workflow for Perovskite Solar Cell Fabrication

G cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_characterization Device Characterization FTO Substrate FTO Substrate Cleaning Cleaning FTO Substrate->Cleaning Detergent, DI Water, Acetone, Isopropanol UV-Ozone Treatment UV-Ozone Treatment Cleaning->UV-Ozone Treatment ETL Deposition ETL Deposition UV-Ozone Treatment->ETL Deposition TiO₂ Perovskite Deposition Perovskite Deposition ETL Deposition->Perovskite Deposition Spin-coating HTL Deposition HTL Deposition Perovskite Deposition->HTL Deposition This compound Spin-coating Metal Electrode Metal Electrode HTL Deposition->Metal Electrode Thermal Evaporation (Au/Ag) J-V Measurement J-V Measurement Metal Electrode->J-V Measurement Solar Simulator Performance Metrics Performance Metrics J-V Measurement->Performance Metrics PCE, Voc, Jsc, FF G cluster_0 FTO FTO TiO₂ TiO₂ Perovskite Perovskite This compound This compound Au Au FTO_CB Conduction Band ~ -4.4 TiO2_CB Conduction Band ~ -4.2 Perovskite_CB LUMO ~ -3.9 Perovskite_CB->TiO2_CB e⁻ HTL_LUMO LUMO ~ -2.0 Au_WF Work Function ~ -5.1 FTO_VB TiO2_VB Valence Band ~ -7.4 Perovskite_VB HOMO ~ -5.4 HTL_HOMO HOMO ~ -5.2 Perovskite_VB->HTL_HOMO h⁺ Au_VB

References

Application Notes and Protocols: Incorporating 3-Methoxy-9H-carbazole in Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-9H-carbazole is a versatile building block in the design and synthesis of functional materials for organic electronics. Its electron-rich carbazole core provides excellent hole-transporting properties, high thermal stability, and a high triplet energy level, making it an attractive candidate for various applications. The introduction of a methoxy group can further modulate the electronic properties, solubility, and film-forming characteristics of the resulting materials. These attributes make this compound and its derivatives highly suitable for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs).

This document provides detailed application notes and experimental protocols for the incorporation of this compound-based materials into organic electronic devices.

Key Applications and Material Properties

Derivatives of this compound are frequently utilized in several key roles within organic electronic devices:

  • Host Materials in Phosphorescent OLEDs (PhOLEDs): The high triplet energy of the carbazole scaffold allows for efficient energy transfer to phosphorescent guest emitters (dopants), leading to high quantum efficiencies. The methoxy group can enhance solubility, which is particularly beneficial for solution-processed devices.

  • Hole-Transporting Materials (HTMs) in OLEDs and OSCs: The electron-rich nature of the carbazole moiety facilitates the transport of holes from the anode to the emissive or active layer, improving device efficiency and stability.

  • Emitters in Fluorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs: Functionalization of the this compound core can lead to materials that exhibit strong fluorescence or TADF, enabling their use as the primary light-emitting component in OLEDs.

Data Presentation: Performance of this compound Derivatives in Organic Electronic Devices

The following tables summarize the performance of various organic electronic devices incorporating derivatives of this compound. It is important to note that the performance metrics are highly dependent on the specific molecular structure of the derivative, device architecture, and fabrication conditions.

Table 1: Performance of OLEDs Utilizing this compound Derivatives as Host Materials

Host Material DerivativeEmitter (Dopant)Device ArchitectureMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Turn-on Voltage (V)
Pyridinyl-Carbazole Derivative (H1)Ir(ppy)₃ (Green)ITO/HTL/H1:Ir(ppy)₃/ETL/LiF/Al14.549.833.23.0
Pyridinyl-Carbazole Derivative (H2)FIrpic (Blue)ITO/HTL/H2:FIrpic/ETL/LiF/Al10.323.924.92.6
Carbazole/Benzimidazole Derivative (p-CbzBiz)Ir(ppy)₂(acac) (Green)ITO/HTL/p-CbzBiz:Ir(ppy)₂(acac)/ETL/LiF/Al21.8---
Carbazole/Benzimidazole Derivative (o-CbzBiz)4CzIPN (Green TADF)ITO/HTL/o-CbzBiz:4CzIPN/ETL/LiF/Al16.7---

Data compiled from representative studies on carbazole derivatives.[1][2]

Table 2: Performance of Perovskite Solar Cells with Carbazole-Based Hole-Transporting Materials

Hole-Transporting Material (HTM)Perovskite AbsorberDevice ArchitecturePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)
SGT-405 (Carbazole Derivative)CH₃NH₃PbI₃FTO/TiO₂/Perovskite/HTM/Au14.79---
R01 (Carbazole Derivative)Not SpecifiedNot Specified12.030.98--

Data sourced from studies on carbazole-based HTMs.[3][4]

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative

This protocol describes a general method for the synthesis of a substituted this compound derivative via a palladium-catalyzed Suzuki coupling reaction, a common method for creating C-C bonds in the synthesis of organic electronic materials.

Diagram: Synthesis of a this compound Derivative

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 3-Bromo-9H-carbazole reaction Suzuki Coupling Reaction reactant1->reaction reactant2 (2-methoxyphenyl)boronic acid reactant2->reaction catalyst Pd(PPh₃)₄ catalyst->reaction base K₂CO₃ base->reaction solvent Toluene/Ethanol/Water solvent->reaction temperature Reflux temperature->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3-(2-methoxyphenyl)-9H-carbazole purification->product

Caption: Workflow for the synthesis of a this compound derivative.

Materials:

  • 3-Bromo-9H-carbazole

  • (2-methoxyphenyl)boronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromo-9H-carbazole (1 equivalent), (2-methoxyphenyl)boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and deionized water to the flask.

  • Degassing: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 3-(2-methoxyphenyl)-9H-carbazole.

Protocol 2: Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)

This protocol outlines the fabrication of a simple multi-layer OLED using a this compound derivative as a host material in the emissive layer via spin coating.

Diagram: OLED Fabrication Workflow

G cluster_substrate Substrate Preparation cluster_layers Layer Deposition (Spin Coating) cluster_cathode Cathode Deposition cluster_final Final Steps cleaning ITO Substrate Cleaning (Detergent, DI Water, Solvents) uv_ozone UV-Ozone Treatment cleaning->uv_ozone htl Hole-Transport Layer (HTL) (e.g., PEDOT:PSS) uv_ozone->htl eml Emissive Layer (EML) (Host:Dopant in solution) htl->eml etl Electron-Transport Layer (ETL) (e.g., TPBi) - Thermal Evaporation eml->etl cathode Cathode (LiF/Al) Thermal Evaporation etl->cathode encapsulation Encapsulation cathode->encapsulation testing Device Characterization encapsulation->testing

Caption: Step-by-step workflow for fabricating a solution-processed OLED.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • This compound derivative (host)

  • Phosphorescent emitter (dopant, e.g., Ir(ppy)₃)

  • Electron-transport layer material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Organic solvents (e.g., chlorobenzene, toluene)

  • Deionized water, isopropanol, acetone

  • Detergent (e.g., Hellmanex)

  • Spin coater

  • Thermal evaporator

  • UV-Ozone cleaner

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance adhesion of the subsequent layer.[5]

  • Hole-Transport Layer (HTL) Deposition:

    • Inside a glovebox, spin-coat a filtered PEDOT:PSS solution onto the ITO substrate.

    • Anneal the substrate on a hotplate to remove residual solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the this compound derivative (host) and the phosphorescent emitter (dopant) in an appropriate organic solvent (e.g., chlorobenzene) at the desired weight ratio.

    • Spin-coat the EML solution onto the HTL.

    • Anneal the substrate to remove the solvent.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Sequentially deposit the electron-transport layer (e.g., TPBi), a thin layer of LiF, and the aluminum cathode under high vacuum (<10⁻⁶ Torr). The deposition rates and thicknesses should be carefully controlled using a quartz crystal microbalance.[6]

  • Encapsulation:

    • Encapsulate the completed device using a UV-curable epoxy and a glass slide to protect the organic layers from oxygen and moisture.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the external quantum efficiency (EQE), current efficiency, and power efficiency of the device.

Protocol 3: Fabrication of a Perovskite Solar Cell with a Carbazole-based HTM

This protocol provides a general procedure for fabricating a perovskite solar cell using a this compound derivative as the hole-transporting material.

Diagram: Perovskite Solar Cell Fabrication Workflow

G cluster_substrate Substrate Preparation cluster_active Active Layer Formation cluster_htm HTM and Electrode Deposition cluster_final Characterization cleaning FTO Substrate Cleaning blocking_layer Compact TiO₂ Blocking Layer cleaning->blocking_layer meso_tio2 Mesoporous TiO₂ Layer blocking_layer->meso_tio2 perovskite Perovskite (e.g., CH₃NH₃PbI₃) Infiltration meso_tio2->perovskite htm Carbazole-based HTM Deposition perovskite->htm electrode Gold (Au) Electrode Evaporation htm->electrode testing Device Performance Testing electrode->testing

Caption: General workflow for the fabrication of a perovskite solar cell.

Materials and Equipment:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste

  • Perovskite precursors (e.g., CH₃NH₃I and PbI₂)

  • This compound derivative (HTM)

  • Chlorobenzene

  • Gold (Au)

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Solar simulator

Procedure:

  • Substrate Preparation:

    • Clean the FTO substrates using a similar procedure as for OLEDs.

    • Deposit a compact TiO₂ blocking layer by spin coating or spray pyrolysis, followed by sintering at high temperature.

  • Active Layer Formation:

    • Spin-coat a mesoporous TiO₂ layer and sinter.

    • Infiltrate the perovskite precursor solution into the mesoporous TiO₂ layer by spin coating, followed by annealing to form the perovskite crystal structure.

  • Hole-Transporting Layer (HTM) Deposition:

    • Prepare a solution of the this compound derivative HTM in a solvent like chlorobenzene, often with additives such as Li-TFSI and tBP.

    • Spin-coat the HTM solution onto the perovskite layer.

  • Electrode Deposition:

    • Deposit the gold (Au) back contact by thermal evaporation.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G illumination to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[3]

Conclusion

This compound and its derivatives are a promising class of materials for advancing the field of organic electronics. Their versatile electronic properties, good thermal stability, and synthetic accessibility allow for their successful integration into high-performance OLEDs and OSCs. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of these materials in developing next-generation organic electronic devices. Further optimization of molecular design and device engineering will continue to unlock the full potential of this important class of organic semiconductors.

References

Application Notes and Protocols for 3-Methoxy-9H-carbazole in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Carbazole derivatives are a class of heterocyclic aromatic compounds known for their unique photophysical properties, making them attractive candidates for various applications in materials science and biomedical research.[1] 3-Methoxy-9H-carbazole, a derivative of the carbazole scaffold, possesses a chemical structure that suggests potential utility as a fluorescent probe for live cell imaging. The carbazole moiety is known to be a component of molecules with high fluorescence quantum yields.[1] This document provides an overview of the characteristics of this compound and outlines a hypothetical protocol for its application in live cell imaging techniques. Researchers should note that while the carbazole family is known for its fluorescent properties, the specific use of this compound as a live cell imaging agent is not well-established in the scientific literature. The following protocols are therefore based on general principles of fluorescence microscopy and the known behavior of analogous compounds. Further experimental validation is required to determine the optimal conditions for its use.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO[2]
Molecular Weight 197.23 g/mol [2]
Appearance Solid
InChI Key BISIQSCKDZYPLR-UHFFFAOYSA-N[2]
Safety Warning: Harmful if swallowed.[2]

Hypothetical Photophysical Properties

ParameterHypothetical ValueNotes
Absorption Maximum (λabs) 330 - 360 nmCarbazole derivatives typically absorb in the UV-A range.
Emission Maximum (λem) 400 - 450 nmEmission is expected in the blue region of the spectrum.
Molar Extinction Coefficient (ε) 10,000 - 20,000 M⁻¹cm⁻¹A typical range for aromatic compounds.
Fluorescence Quantum Yield (ΦF) 0.2 - 0.6Methoxy substitution can influence quantum yield.[3]
Stokes Shift 70 - 90 nmThe difference between absorption and emission maxima.

Experimental Protocols

The following are hypothetical protocols for the use of this compound in live cell imaging. These protocols are intended as a starting point and will require optimization.

Reagent Preparation
  • Stock Solution: Prepare a 10 mM stock solution of this compound in cell-culture grade dimethyl sulfoxide (DMSO).

  • Working Solution: Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)) to the desired final concentration (e.g., 1-10 µM).

Live Cell Staining Protocol
  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Staining:

    • Remove the culture medium.

    • Wash the cells once with pre-warmed PBS or HBSS.

    • Add the pre-warmed working solution of this compound to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or HBSS to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the hypothetical excitation and emission wavelengths (e.g., DAPI or blue fluorescent protein filter set).

Cytotoxicity Assay

It is crucial to assess the potential cytotoxicity of this compound at the working concentrations used for imaging.

  • Cell Treatment: Plate cells in a 96-well plate and treat with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for the intended duration of the imaging experiment.

  • Viability Assay: Use a standard cell viability assay, such as the MTT or PrestoBlue™ assay, to determine the percentage of viable cells compared to an untreated control.

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

The following diagrams illustrate the general workflow for live cell imaging and a hypothetical signaling pathway that could be investigated using a fluorescent probe.

Live_Cell_Imaging_Workflow Live Cell Imaging Experimental Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis Cell_Culture Cell Culture Staining Cell Staining Cell_Culture->Staining Reagent_Prep Reagent Preparation Reagent_Prep->Staining Washing Washing Staining->Washing Imaging Fluorescence Imaging Washing->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis

Caption: A general workflow for live cell imaging experiments.

Hypothetical_Signaling_Pathway Hypothetical Cellular Signaling Pathway Ligand External Ligand Receptor Membrane Receptor Ligand->Receptor Second_Messenger Second Messenger Receptor->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: A simplified diagram of a hypothetical signaling cascade.

Conclusion and Future Directions

This compound represents a potential, yet unvalidated, tool for live cell imaging. Its core carbazole structure is a promising fluorophore. However, comprehensive characterization of its photophysical properties, cellular uptake, localization, and cytotoxicity is essential before it can be reliably used in biological research. Future studies should focus on these areas to determine its suitability and optimal application in live cell imaging. Researchers are encouraged to perform thorough validation experiments to establish its utility for their specific research questions.

References

Application Notes and Protocols for Testing 3-Methoxy-9H-carbazole in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-9H-carbazole, a derivative of the carbazole alkaloid family, has demonstrated significant potential as an anti-cancer agent. Research indicates its ability to impede the growth of human breast cancer cells through the suppression of the NF-κB signaling pathway[1]. This document provides detailed protocols for cell culture-based assays to evaluate the efficacy and mechanism of action of this compound. The included methodologies cover the assessment of cytotoxicity, induction of apoptosis, effects on the cell cycle, generation of reactive oxygen species (ROS), and analysis of key signaling pathways.

Data Presentation

The following tables summarize the dose-dependent cytotoxic and pro-apoptotic effects of this compound (MHC) on human breast cancer cell lines MCF-7 and MDA-MB-231, as well as its limited effect on non-cancerous human WI38 cells[1].

Table 1: Cytotoxicity of this compound on Breast Cancer and Normal Cell Lines [1]

Cell LineConcentration (µM)Growth Inhibition (%)p-value
MCF-72088.40 ± 3.50< 0.05
4062.88 ± 2.77< 0.01
8034.08 ± 3.73< 0.001
MDA-MB-2312085.33 ± 4.02< 0.05
4068.71 ± 4.46< 0.01
8032.19 ± 3.69< 0.001
WI38Not specifiedNo considerable cytotoxic effects-

Table 2: Effect of this compound on Caspase-3 Activity in MCF-7 Cells [1]

Concentration (µM)Caspase-3 Activity Elevation (%)
2018.40 ± 2.50
4043.21 ± 3.99
8066.42 ± 3.19

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Non-cancerous human cell line (e.g., WI38)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

  • For experiments, seed cells into appropriate culture plates (e.g., 96-well for cytotoxicity, 6-well for protein extraction) and allow them to adhere overnight.

Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells seeded in a 96-well plate

  • This compound (MHC) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells (5 x 10³ cells/well) in a 96-well plate and incubate overnight.

  • Treat cells with varying concentrations of MHC (e.g., 20, 40, 80 µM) and a vehicle control (DMSO) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cells seeded in a 6-well plate

  • This compound (MHC)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with MHC (e.g., 20, 40, 80 µM) for 24 hours.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Reactive Oxygen Species (ROS) Detection

Materials:

  • Cells seeded in a 6-well plate

  • This compound (MHC)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Treat cells with MHC as described for the apoptosis assay.

  • Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Cell Cycle Analysis

Materials:

  • Cells seeded in a 6-well plate

  • This compound (MHC)

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat cells with MHC as described previously.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis for Signaling Pathways

Materials:

  • Cells seeded in 6-well plates

  • This compound (MHC)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-NF-κB, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with MHC and lyse them using RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis Cell_Lines MCF-7, MDA-MB-231 (Cancer) WI38 (Normal) Seeding Seed cells in appropriate plates Cell_Lines->Seeding Treatment Treat with This compound (20, 40, 80 µM) Seeding->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis ROS ROS Detection (DCFH-DA) Treatment->ROS Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot Treatment->Western_Blot Proteins NF-κB, Caspase-3 Western_Blot->Proteins

Caption: Experimental workflow for testing this compound.

Signaling Pathways

signaling_pathways cluster_apoptosis Apoptosis Induction cluster_nfkb NF-κB Pathway Inhibition MHC This compound ROS_gen ROS Generation MHC->ROS_gen induces Mito Mitochondrial Stress ROS_gen->Mito causes Casp9 Caspase-9 Mito->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis_Outcome Apoptosis Casp3->Apoptosis_Outcome executes MHC_nfkb This compound IKK IKK MHC_nfkb->IKK inhibits IkB IκB IKK->IkB inhibits phosphorylation NFkB NF-κB IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-survival & Inflammatory Genes Nucleus->Gene_Expression regulates

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with 3-Methoxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analysis of cellular responses to 3-Methoxy-9H-carbazole (MHC) using flow cytometry. MHC, a naturally occurring carbazole alkaloid, has demonstrated potential as an anticancer agent by inducing apoptosis and affecting the cell cycle in various cancer cell lines.[1] Flow cytometry is a powerful technique to quantitatively measure these cellular effects at the single-cell level.

The following sections detail experimental protocols for cell treatment, cell cycle analysis, apoptosis assays, and caspase activity measurement. Additionally, quantitative data from relevant studies are summarized, and signaling pathways and experimental workflows are visualized.

Data Presentation

Table 1: Effect of this compound on Caspase-3 Activity in MCF-7 Cells

Treatment Concentration (µM)Caspase-3 Activity Elevation (%)
2018.40 ± 2.50
4043.21 ± 3.99
8066.42 ± 3.19

Data extracted from a study on human breast cancer cells (MCF-7).[1] The results indicate a dose-dependent increase in caspase-3 activity following treatment with MHC.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for culturing and treating cancer cells with MHC prior to flow cytometry analysis.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (MHC)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the experiment. For example, seed 1 x 10^6 cells in a 6-well plate.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Preparation of MHC Stock Solution: Prepare a stock solution of MHC in DMSO. For example, a 10 mM stock solution.

  • Treatment: Prepare working concentrations of MHC by diluting the stock solution in a complete culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of MHC (e.g., 20, 40, 80 µM). Include a vehicle control group treated with the same concentration of DMSO as the highest MHC concentration.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium, and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Directly collect the cells into a centrifuge tube.

  • Cell Counting: Centrifuge the cell suspension, resuspend the pellet in a fresh medium, and count the cells using a hemocytometer or an automated cell counter to determine cell viability and number. The cells are now ready for downstream flow cytometry analysis.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the cell cycle distribution of MHC-treated cells using propidium iodide (PI), a fluorescent intercalating agent that stains DNA.[2][3][4]

Materials:

  • MHC-treated and control cells (from Protocol 1)

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample as described in Protocol 1.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: The fixed cells can be stored at -20°C for at least two weeks.

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 channel. A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[5]

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide Staining

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.[6]

Materials:

  • MHC-treated and control cells (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-5 x 10^5 cells per sample as described in Protocol 1.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a specific fluorescently labeled inhibitor.[7][8][9]

Materials:

  • MHC-treated and control cells (from Protocol 1)

  • Caspase-3 activity assay kit for flow cytometry (e.g., containing a FITC-labeled caspase-3 inhibitor like FITC-DEVD-FMK)

  • Wash Buffer (provided in the kit)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample as described in Protocol 1.

  • Staining: Resuspend the cells in 300 µL of complete medium. Add the fluorescently labeled caspase-3 inhibitor (e.g., FITC-DEVD-FMK) to each sample according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator, protected from light.

  • Washing: Wash the cells twice with 1X Wash Buffer by centrifugation at 500 x g for 5 minutes.

  • Resuspension: Resuspend the final cell pellet in 400 µL of Wash Buffer.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. An increase in fluorescence intensity in the appropriate channel (e.g., FL1 for FITC) indicates an increase in caspase-3 activity.

Visualizations

Experimental_Workflow cluster_preparation Cell Preparation cluster_analysis Flow Cytometry Analysis cluster_data Data Interpretation cell_culture Cell Culture (e.g., MCF-7) treatment Treatment with This compound cell_culture->treatment harvesting Cell Harvesting treatment->harvesting cell_cycle Cell Cycle Analysis (PI Staining) harvesting->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) harvesting->apoptosis caspase Caspase-3 Activity harvesting->caspase data_analysis Data Analysis and Quantification cell_cycle->data_analysis apoptosis->data_analysis caspase->data_analysis

Caption: Experimental workflow for flow cytometry analysis.

Signaling_Pathway MHC This compound NFkB NF-κB Signaling Pathway MHC->NFkB Inhibition ROS Reactive Oxygen Species (ROS) Generation MHC->ROS Induction Caspase3 Caspase-3 Activation NFkB->Caspase3 Suppresses ROS->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of MHC-induced apoptosis.

References

Application Notes and Protocols for the Synthesis of 3-Methoxy-9H-carbazole-based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methoxy-9H-carbazole and its derivatives are important building blocks for the synthesis of functional polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, as well as in the pharmaceutical field. The methoxy group serves as an electron-donating substituent, influencing the electronic properties and solubility of the resulting polymers. This document provides detailed application notes and experimental protocols for the synthesis of polymers based on this compound using various polymerization techniques.

Oxidative Polymerization

Oxidative polymerization is a straightforward method for the synthesis of polycarbazoles. It typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to induce the coupling of carbazole units, primarily at the 3 and 6 positions.

Application Notes:

This method is suitable for producing bulk quantities of poly(this compound). The resulting polymers are often partially soluble in common organic solvents. The molecular weight and polydispersity of the polymers can be influenced by factors such as the monomer-to-oxidant ratio, reaction temperature, and time. Over-oxidation can lead to the formation of undesirable side products and cross-linking, which can decrease solubility.

Experimental Protocol: Synthesis of Poly(this compound) via Oxidative Polymerization

Materials:

  • This compound

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃) or another suitable solvent

  • Methanol

  • Ammonia solution

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous chloroform to a concentration of approximately 0.1 M.

  • In a separate flask, prepare a solution of anhydrous FeCl₃ (typically 4.0-6.0 eq) in anhydrous chloroform.

  • Add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature. The reaction mixture will typically darken, indicating the onset of polymerization.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the crude polymer and wash it extensively with methanol to remove residual FeCl₃ and unreacted monomer.

  • To remove any remaining iron catalyst, the polymer is typically stirred in a methanol/ammonia solution, filtered, and washed again with methanol.

  • Dry the polymer under vacuum at 40-60 °C to a constant weight.

Quantitative Data Summary (Illustrative):

Monomer Oxidant (eq) Solvent Time (h) Yield (%) Mn ( g/mol ) PDI
This compound FeCl₃ (4.0) CHCl₃ 24 75 5,000 2.5

| this compound | FeCl₃ (6.0) | CH₂Cl₂ | 48 | 82 | 8,000 | 2.8 |

Note: This data is illustrative and may vary based on specific reaction conditions.

Oxidative_Polymerization Monomer This compound Reaction Polymerization (Room Temperature, 24-48h) Monomer->Reaction FeCl3 FeCl₃ (Oxidant) FeCl3->Reaction Solvent Anhydrous Solvent (e.g., Chloroform) Solvent->Reaction Precipitation Precipitation (Methanol) Reaction->Precipitation Washing Washing & Purification (Methanol, Ammonia) Precipitation->Washing Polymer Poly(this compound) Washing->Polymer

Fig. 1: Workflow for Oxidative Polymerization.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity indices (PDI). This method is particularly suitable for vinyl monomers. Therefore, this compound must first be converted to its vinyl derivative, 3-methoxy-9-vinylcarbazole.

Application Notes:

RAFT polymerization offers excellent control over the polymer architecture, enabling the synthesis of block copolymers and other complex structures. The choice of RAFT agent is crucial for achieving good control over the polymerization of N-vinylcarbazole derivatives. Trithiocarbonates are often effective for this class of monomers. The ratio of monomer to RAFT agent to initiator determines the final molecular weight of the polymer.

Experimental Protocol: Synthesis of 3-methoxy-9-vinylcarbazole and its RAFT Polymerization

Part A: Synthesis of 3-methoxy-9-vinylcarbazole Monomer

  • N-Vinylation: this compound can be reacted with vinyl acetate in the presence of a palladium catalyst and a base, or with acetylene gas under basic conditions to yield 3-methoxy-9-vinylcarbazole. A common method involves reaction with vinyl acetate using a palladium(II) acetate/dppf catalyst system.

Part B: RAFT Polymerization of 3-methoxy-9-vinylcarbazole

Materials:

  • 3-methoxy-9-vinylcarbazole

  • RAFT agent (e.g., a trithiocarbonate like S,S-dibenzyl trithiocarbonate)

  • Radical initiator (e.g., AIBN or V-70)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Standard glassware for air-sensitive reactions (Schlenk flask, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, dissolve 3-methoxy-9-vinylcarbazole, the RAFT agent, and the initiator in the chosen anhydrous solvent. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target degree of polymerization and should be carefully calculated (e.g., 100:1:0.2).

  • De-gas the solution by performing at least three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C, depending on the initiator).

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by adding the reaction solution to a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Filter the polymer, wash it with the non-solvent, and dry it under vacuum.

Quantitative Data Summary (Illustrative):

[Monomer]:[RAFT]:[AIBN] Solvent Temp (°C) Time (h) Mn ( g/mol ) PDI
100:1:0.2 Toluene 70 12 15,000 1.15

| 200:1:0.2 | Dioxane | 70 | 18 | 28,000 | 1.20 |

Note: This data is illustrative and may vary based on specific reaction conditions.

RAFT_Polymerization cluster_monomer Monomer Synthesis cluster_polymerization RAFT Polymerization This compound This compound 3-methoxy-9-vinylcarbazole 3-methoxy-9-vinylcarbazole This compound->3-methoxy-9-vinylcarbazole N-Vinylation Monomer 3-methoxy-9-vinylcarbazole Reaction Polymerization (Controlled Temperature) Monomer->Reaction RAFT_Agent RAFT Agent RAFT_Agent->Reaction Initiator Initiator (AIBN) Initiator->Reaction Solvent Anhydrous Solvent Solvent->Reaction Polymer Poly(3-methoxy-9-vinylcarbazole) Reaction->Polymer

Fig. 2: Workflow for RAFT Polymerization.

Suzuki Coupling Polymerization

Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. For polymerization, this typically involves the reaction of a dibromo-functionalized monomer with a diboronic acid or ester-functionalized monomer. For a 3-methoxy-carbazole based polymer, one could use a di-functionalized 3-methoxy-carbazole monomer.

Application Notes:

Suzuki polymerization is highly effective for synthesizing conjugated polymers with well-defined structures. The properties of the resulting polymer can be tuned by the choice of the comonomer. The catalyst system, base, and solvent are critical parameters that influence the polymerization rate, molecular weight, and yield. It is essential to maintain strictly anaerobic conditions to prevent catalyst deactivation.

Experimental Protocol: Synthesis of a Poly(3-methoxy-carbazole-alt-phenylene)

Materials:

  • 3,6-Dibromo-2-methoxy-9-alkyl-9H-carbazole

  • 1,4-Phenylenediboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent system (e.g., Toluene/water or THF/water)

  • Phase-transfer catalyst (optional, e.g., Aliquat 336)

  • Standard glassware for air-sensitive reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine 3,6-dibromo-2-methoxy-9-alkyl-9H-carbazole (1.0 eq), 1,4-phenylenediboronic acid (1.0 eq), the palladium catalyst (1-5 mol%), and the base (3-4 eq).

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and 2M aqueous K₂CO₃).

  • If using a phase-transfer catalyst, add it to the reaction mixture.

  • Thoroughly de-gas the mixture with an inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 24-72 hours under an inert atmosphere.

  • After cooling to room temperature, pour the reaction mixture into a mixture of water and methanol.

  • Filter the precipitated polymer and wash it with water and methanol.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Extract the polymer with a good solvent (e.g., chloroform or chlorobenzene) and precipitate it again in methanol.

  • Dry the final polymer under vacuum.

Quantitative Data Summary (Illustrative):

Catalyst (mol%) Base (eq) Solvent Time (h) Mn ( g/mol ) PDI
Pd(PPh₃)₄ (2) K₂CO₃ (4) Toluene/H₂O 48 12,000 2.1

| Pd₂(dba)₃/P(o-tol)₃ (1) | Cs₂CO₃ (3) | THF/H₂O | 72 | 25,000 | 1.8 |

Note: This data is illustrative and may vary based on specific reaction conditions.

Suzuki_Polymerization Monomer_A Dibromo-3-methoxy-carbazole Reaction Suzuki Coupling (Reflux, 24-72h) Monomer_A->Reaction Monomer_B Diboronic Acid Comonomer Monomer_B->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Base Aqueous Base Base->Reaction Solvent Organic Solvent Solvent->Reaction Purification Purification (Precipitation, Soxhlet) Reaction->Purification Polymer Alternating Copolymer Purification->Polymer

Fig. 3: Workflow for Suzuki Coupling Polymerization.

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization is an alternative to traditional cross-coupling reactions that avoids the need for organometallic reagents by forming C-C bonds through C-H activation. This method can be more atom-economical and environmentally friendly.

Application Notes:

DArP is a powerful tool for synthesizing conjugated polymers. The choice of catalyst, ligand, and additives (like pivalic acid) is critical to control the regioselectivity of the C-H activation and to minimize side reactions such as homocoupling. The reaction conditions need to be carefully optimized for each specific monomer pair.

Experimental Protocol: Synthesis of a Poly(3-methoxy-carbazole-alt-thiophene)

Materials:

  • 3-Methoxy-9-alkyl-9H-carbazole

  • 2,5-Dibromothiophene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., P(o-tol)₃ or a Herrmann's catalyst precursor)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Additive (e.g., pivalic acid)

  • High-boiling point solvent (e.g., DMF, DMAc, or toluene)

  • Standard glassware for air-sensitive reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 3-methoxy-9-alkyl-9H-carbazole (1.0 eq), 2,5-dibromothiophene (1.0 eq), the palladium catalyst (2-5 mol%), the phosphine ligand, the base (2-3 eq), and the additive (e.g., 1 eq of pivalic acid).

  • Add the anhydrous, degassed solvent.

  • De-gas the reaction mixture thoroughly.

  • Heat the mixture to a high temperature (typically 100-140 °C) under an inert atmosphere for 24-72 hours.

  • After cooling, precipitate the polymer in methanol.

  • Filter the polymer and purify it using Soxhlet extraction with appropriate solvents (e.g., methanol, hexane, and finally chloroform or chlorobenzene to extract the polymer).

  • Reprecipitate the polymer from the chloroform/chlorobenzene solution into methanol.

  • Dry the polymer under vacuum.

Quantitative Data Summary (Illustrative):

Catalyst (mol%) Base (eq) Additive (eq) Solvent Temp (°C) Mn ( g/mol ) PDI
Pd(OAc)₂ (3) K₂CO₃ (3) PivOH (1) Toluene 110 10,000 2.3

| Herrmann's Cat. (2) | Cs₂CO₃ (2) | - | DMAc | 130 | 18,000 | 1.9 |

Note: This data is illustrative and may vary based on specific reaction conditions.

DArP_Polymerization Monomer_A 3-Methoxy-carbazole (C-H activation) Reaction Direct Arylation (High Temperature) Monomer_A->Reaction Monomer_B Dibromo-comonomer Monomer_B->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Base Base Base->Reaction Additive Additive (e.g., PivOH) Additive->Reaction Solvent High-Boiling Solvent Solvent->Reaction Polymer Alternating Copolymer Reaction->Polymer

Fig. 4: Workflow for Direct Arylation Polymerization.

Disclaimer: The provided protocols are based on established methods for the synthesis of carbazole-based polymers. Optimal reaction conditions for this compound derivatives may vary and require experimental optimization. All procedures should be carried out by trained personnel in a suitable laboratory environment with appropriate safety precautions.

Application Notes and Protocols for 3-Methoxy-9H-carbazole in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] 3-Methoxy-9H-carbazole, a heterocyclic aromatic compound, presents a promising scaffold for the development of novel therapeutic agents. Its physicochemical properties, particularly its hydrophobic nature, make it a candidate for incorporation into advanced drug delivery systems. These systems can enhance solubility, improve bioavailability, and enable targeted delivery of therapeutic agents.

This document provides detailed application notes and protocols for the potential use of this compound in drug delivery systems. The focus is on its incorporation into liposomal and nanoparticle-based carriers, leveraging its inherent properties for therapeutic advantage. While direct applications of this compound in drug delivery are still emerging, these notes are based on established methodologies for similar hydrophobic molecules and the known biological activities of carbazole derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing effective drug delivery systems.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO[3]
Molecular Weight 197.23 g/mol [3]
XLogP3 (Lipophilicity) 3.7[3]
IUPAC Name This compound[3]
Physical Form Solid

The high XLogP3 value indicates significant lipophilicity, suggesting that this compound is poorly soluble in aqueous solutions but can be readily encapsulated within the lipid bilayers of liposomes or the hydrophobic cores of polymeric nanoparticles.[3]

Proposed Applications in Drug Delivery

Based on the known biological activities of carbazole derivatives and the physicochemical properties of this compound, two primary applications in drug delivery are proposed:

  • Encapsulation as a Therapeutic Agent: Leveraging the potential anticancer properties of the carbazole scaffold, this compound can be encapsulated within nanoparticles or liposomes to improve its delivery to tumor tissues.

  • As a Targeting Ligand: The carbazole moiety has been shown to interact with specific biological targets, such as G-quadruplexes, which are implicated in cancer.[4] Functionalized this compound could be conjugated to the surface of drug carriers to direct them to cancer cells.

Experimental Protocols

The following are detailed protocols for the hypothetical preparation and characterization of drug delivery systems incorporating this compound.

Protocol 1: Encapsulation of this compound in Polymeric Nanoparticles using Flash NanoPrecipitation

This protocol describes the encapsulation of the hydrophobic this compound into a polymeric nanoparticle core, suitable for passive targeting to tumors via the enhanced permeability and retention (EPR) effect.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA)

  • Tetrahydrofuran (THF), stabilizer-free

  • Milli-Q water

  • Confined Impingement Jet (CIJ) mixer or similar microfluidic device

Equipment:

  • Syringe pumps

  • Vortex mixer

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve 10 mg of PLGA and 2 mg of PEG-PLGA in 1 mL of THF.

    • Add 1 mg of this compound to the polymer solution.

    • Vortex the mixture until all components are fully dissolved.

  • Nanoparticle Formation (Flash NanoPrecipitation):

    • Set up the CIJ mixer with two syringe pumps.

    • Load one syringe with the organic phase and the other with Milli-Q water (the anti-solvent).

    • Set the flow rate ratio of the aqueous to organic phase to 10:1 (e.g., 10 mL/min for the aqueous phase and 1 mL/min for the organic phase).

    • Simultaneously inject both phases into the mixer. The rapid mixing will cause the precipitation of the polymers and the encapsulation of this compound into nanoparticles.

    • Collect the resulting nanoparticle suspension.

  • Purification:

    • Dialyze the nanoparticle suspension against Milli-Q water for 24 hours using a dialysis membrane (MWCO 10 kDa) to remove the organic solvent and unencapsulated compound.

    • Alternatively, use centrifugal filter units to wash the nanoparticles.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Analyze the purified nanoparticle suspension using DLS.

    • Encapsulation Efficiency and Drug Loading:

      • Lyse a known amount of the nanoparticle suspension using a suitable solvent (e.g., THF).

      • Quantify the amount of encapsulated this compound using HPLC with a UV detector.

      • Calculate Encapsulation Efficiency (%) = (Mass of encapsulated drug / Initial mass of drug) x 100.

      • Calculate Drug Loading (%) = (Mass of encapsulated drug / Total mass of nanoparticles) x 100.

FNP_Workflow cluster_prep Preparation cluster_process Processing cluster_char Characterization organic_phase Organic Phase: PLGA, PEG-PLGA, This compound in THF fnp Flash NanoPrecipitation (Microfluidic Mixing) organic_phase->fnp aqueous_phase Aqueous Phase: Milli-Q Water aqueous_phase->fnp purification Purification (Dialysis/Centrifugation) fnp->purification dls DLS Analysis (Size, PDI) purification->dls hplc HPLC Analysis (Encapsulation Efficiency, Drug Loading) purification->hplc

Workflow for Nanoparticle Encapsulation.
Protocol 2: Surface Functionalization of Liposomes with a this compound Derivative for Targeted Delivery

This protocol outlines a hypothetical method for conjugating a functionalized this compound derivative to the surface of pre-formed liposomes. This would be applicable if the carbazole moiety is intended to act as a targeting ligand.

Assumptions: A derivative of this compound with a reactive group (e.g., a maleimide or NHS-ester) has been synthesized.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000)-Maleimide)

  • This compound derivative with a terminal thiol group

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sephadex G-50 column

Equipment:

  • Rotary evaporator

  • Probe sonicator or extruder

  • Thermostatically controlled water bath

Procedure:

  • Liposome Preparation (Thin-Film Hydration):

    • Dissolve DPPC, cholesterol, and DSPE-PEG(2000)-Maleimide in a molar ratio of 55:40:5 in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60°C).

    • To obtain unilamellar vesicles of a defined size, subject the hydrated liposomes to probe sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Conjugation of Carbazole Derivative:

    • Dissolve the thiol-containing this compound derivative in PBS.

    • Add the carbazole derivative solution to the maleimide-functionalized liposome suspension at a 10:1 molar ratio of lipid to carbazole derivative.

    • Incubate the reaction mixture at room temperature for 4 hours with gentle stirring.

  • Purification of Functionalized Liposomes:

    • Separate the carbazole-conjugated liposomes from the unreacted carbazole derivative by size exclusion chromatography using a Sephadex G-50 column, with PBS as the eluent.

    • Collect the liposome-containing fractions.

  • Characterization:

    • Confirmation of Conjugation: Analyze the purified liposomes using techniques such as NMR or by quantifying the remaining free thiol groups in the supernatant using Ellman's reagent.

    • Physical Properties: Characterize the size, PDI, and zeta potential of the functionalized liposomes using DLS.

Liposome_Functionalization cluster_liposome_prep Liposome Preparation cluster_conjugation Conjugation cluster_purification_char Purification & Characterization thin_film Thin-Film Hydration (DPPC, Cholesterol, DSPE-PEG-Maleimide) extrusion Extrusion/Sonication thin_film->extrusion reaction Incubate Liposomes with Carbazole Derivative extrusion->reaction carbazole_prep Prepare Thiolated This compound Derivative carbazole_prep->reaction purification Size Exclusion Chromatography reaction->purification characterization DLS and Conjugation Analysis purification->characterization

Workflow for Liposome Surface Functionalization.

Signaling Pathways

While the specific signaling pathways affected by this compound are not yet fully elucidated, many carbazole derivatives have been shown to exert their anticancer effects by targeting various protein kinases.[2] A generalized potential mechanism of action for a carbazole-based therapeutic delivered via a nanocarrier is depicted below.

Signaling_Pathway cluster_delivery Drug Delivery cluster_action Cellular Action cluster_effect Cellular Effect nanocarrier Nanocarrier with This compound cell Target Cell (e.g., Cancer Cell) nanocarrier->cell Targeting internalization Internalization (e.g., Endocytosis) cell->internalization drug_release Drug Release internalization->drug_release target Intracellular Target (e.g., Protein Kinase) drug_release->target Binding inhibition Inhibition of Signaling Pathway target->inhibition apoptosis Apoptosis inhibition->apoptosis

Potential Mechanism of Action.

Conclusion

This compound holds potential as a component in advanced drug delivery systems due to its hydrophobicity and the established biological activities of the carbazole scaffold. The protocols provided herein offer a foundational framework for researchers to explore the encapsulation and surface conjugation of this and similar molecules. Further research is warranted to synthesize and evaluate such systems to validate their therapeutic efficacy and to elucidate the specific molecular pathways they modulate.

References

Application Notes and Protocols for Electroluminescence Studies of 3-Methoxy-9H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electroluminescent properties of 3-Methoxy-9H-carbazole derivatives, which are promising materials for organic light-emitting diodes (OLEDs). The following sections detail the synthesis, photophysical and electrochemical properties, and fabrication of OLED devices incorporating these compounds. The data presented is a synthesis of findings from various studies to provide a comparative analysis.

I. Introduction to this compound Derivatives in OLEDs

Carbazole derivatives are widely utilized in the development of OLEDs due to their excellent charge carrier injection and transport characteristics, high thermal and morphological stability, and efficient electroluminescence. The carbazole moiety, an electron-rich heterocyclic compound, can be readily functionalized to tune its electronic and photophysical properties. The introduction of a methoxy group at the 3-position of the 9H-carbazole core can further enhance these properties, making these derivatives particularly suitable for various roles within an OLED device, including as host materials, emitters, and hole-transporting materials.[1][2][3]

II. Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves standard organic chemistry reactions such as the Ullmann condensation and Suzuki coupling. These methods allow for the introduction of various aryl or alkyl substituents at the 9-position of the carbazole nitrogen and other positions on the carbazole ring, enabling the fine-tuning of the molecule's properties.[1][4]

Protocol: General Synthesis of 9-Aryl-3-methoxy-9H-carbazole Derivatives via Ullmann Condensation

This protocol describes a general procedure for the N-arylation of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper iodide (CuI)

  • Potassium carbonate (K2CO3)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or other suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the desired aryl halide (1.2 equivalents), CuI (0.1 equivalents), and K2CO3 (2 equivalents).

  • Add DMPU as the solvent.

  • Heat the reaction mixture at a specified temperature (e.g., 180 °C) for a designated time (e.g., 24 hours) under an inert atmosphere.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 9-aryl-3-methoxy-9H-carbazole derivative.

III. Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of this compound derivatives are crucial for their performance in OLEDs. These properties are typically investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy, as well as cyclic voltammetry (CV).

Compound FamilyAbsorption Max (λabs, nm)Emission Max (λem, nm)HOMO (eV)LUMO (eV)Band Gap (eV)Reference
Pyridinyl-Carbazole Derivatives~270-350~370-450-5.4 to -5.8-2.3 to -2.6~3.1-3.2[5][6]
Phenyl-Carbazole Derivatives~307-388~389-483-5.5 to -5.9-2.4 to -2.7~3.1-3.2[7]
Carbazole-Imidazole Derivatives~350-400~430-480-5.6 to -6.0-2.5 to -2.8~3.1-3.2[8]

Note: The values presented are typical ranges and can vary depending on the specific molecular structure and solvent used.

IV. OLED Device Fabrication and Performance

OLEDs incorporating this compound derivatives can be fabricated through vacuum thermal evaporation or solution processing. The device architecture typically consists of multiple layers to ensure efficient charge injection, transport, and recombination.

Protocol: Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation

This protocol outlines the general steps for fabricating an OLED device.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrate

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole Transport Layer (HTL) material (e.g., a this compound derivative or NPB)

  • Emissive Layer (EML) material (host and dopant, where the this compound derivative can act as a host)

  • Electron Transport Layer (ETL) material (e.g., TPBi, Alq3)[2][8]

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Al)

  • Vacuum deposition system

Procedure:

  • Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma.

  • If using a solution-processed HIL, spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal.

  • Transfer the substrate to a high-vacuum thermal evaporation chamber.

  • Sequentially deposit the organic layers (HTL, EML, ETL) and the EIL by thermal evaporation at a controlled rate (e.g., 0.1-0.2 nm/s) under high vacuum (e.g., < 10^-6 Torr). The thickness of each layer is critical for device performance.[9]

  • Finally, deposit the metal cathode (e.g., Al) at a higher deposition rate (e.g., 1-2 nm/s).

  • Encapsulate the device in a glove box to protect it from moisture and oxygen.

Electroluminescence Performance Data

The performance of OLEDs is characterized by several key parameters, including turn-on voltage, maximum luminance, current efficiency, power efficiency, and external quantum efficiency (EQE).

Host/Emitter MaterialDevice StructureMax EQE (%)Max Luminance (cd/m²)CIE Coordinates (x, y)Reference
BCzB-PPIITO/PEDOT/NPB/EML/TPBi/LiF/Al4.4311,364(0.159, 0.080)[8]
Cz-SBDPIITO/HTL/EML/BCP/Alq3/LiF/Al6.212,984(0.15, 0.06)[9]
CzTITO/HTL/EML/ETL/LiF/Al6.0>10,000Not Specified[10][11]

Note: The device structures are simplified. HTL, EML, and ETL compositions vary between studies.

V. Visualizations

Diagram: General Synthesis Workflow for this compound Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification This compound This compound Ullmann Condensation Ullmann Condensation This compound->Ullmann Condensation Aryl Halide Aryl Halide Aryl Halide->Ullmann Condensation 9-Aryl-3-methoxy-9H-carbazole 9-Aryl-3-methoxy-9H-carbazole Ullmann Condensation->9-Aryl-3-methoxy-9H-carbazole Crude Product Column Chromatography Column Chromatography 9-Aryl-3-methoxy-9H-carbazole->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Synthetic route for 9-Aryl-3-methoxy-9H-carbazole derivatives.

Diagram: Typical Multilayer OLED Device Architecture

G cluster_charge cluster_EML Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Holes Holes (h+) Holes->EML Electrons Electrons (e-) Electrons->EML Recombination Recombination -> Light Emission G Anode Anode (ITO) Work Function HTL HTL HOMO LUMO Anode:s->HTL:n EML EML HOMO LUMO HTL:e->EML:w ETL ETL HOMO LUMO ETL:w->EML:e Cathode Cathode (Al) Work Function Cathode:s->ETL:n

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 3-Methoxy-9H-carbazole for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Methoxy-9H-carbazole in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What is the recommended first-line solvent for dissolving this compound for in vitro assays?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for compounds like this compound. The parent compound, carbazole, is highly soluble in DMSO (≥ 250 mg/mL), and it is expected that this compound will also have high solubility in this solvent.[1]

Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What can I do?

Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells.[2][3] You may need to prepare a more concentrated DMSO stock solution to achieve this.

  • Use a co-solvent system: A mixture of solvents can sometimes maintain solubility better than a single solvent upon aqueous dilution.

  • Employ sonication: Briefly sonicating the solution after dilution can help to redissolve small precipitates.

  • Consider alternative solubilization techniques: If simple dilution is problematic, you may need to explore methods like pH adjustment or the use of cyclodextrins.

Q4: Can I use ethanol to dissolve this compound?

Yes, ethanol can be used as a solvent. The parent compound, carbazole, is soluble in ethanol. However, like DMSO, high concentrations of ethanol can be toxic to cells. It is crucial to determine the tolerance of your specific cell line to the final ethanol concentration.

Q5: How can pH be used to improve the solubility of this compound?

The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the solution. While this compound is not strongly acidic or basic, the nitrogen in the carbazole ring system can be protonated under acidic conditions. Therefore, using a buffer with a slightly acidic pH may increase its aqueous solubility. It is important to ensure that the chosen pH is compatible with your biological assay.

Q6: What are cyclodextrins and how can they help with solubility?

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, within their hydrophobic core, thereby increasing their apparent solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Troubleshooting Guides

Issue: Compound Precipitation During Experiment

This guide provides a step-by-step approach to troubleshoot and resolve precipitation of this compound during your biological assay.

G start Precipitation Observed in Assay Well check_conc Is the final compound concentration too high? start->check_conc reduce_conc Reduce final concentration and repeat experiment. check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No success Problem Resolved reduce_conc->success reduce_dmso Lower final DMSO concentration by adjusting stock concentration. check_dmso->reduce_dmso Yes use_cosolvent Prepare stock in a co-solvent system (e.g., DMSO/Ethanol). check_dmso->use_cosolvent No reduce_dmso->success try_sonication Briefly sonicate the final assay plate after dilution. use_cosolvent->try_sonication explore_alternatives Explore alternative solubilization methods. try_sonication->explore_alternatives ph_adjustment Use a buffered solution with a slightly acidic pH. explore_alternatives->ph_adjustment use_cyclodextrin Incorporate a cyclodextrin (e.g., HP-β-CD) in the vehicle. explore_alternatives->use_cyclodextrin ph_adjustment->success use_cyclodextrin->success

Troubleshooting precipitation of this compound.

Data Presentation

Table 1: Predicted Solubility of this compound Based on the Properties of Carbazole

Since quantitative solubility data for this compound is limited, the following table provides a qualitative summary based on the known solubility of its parent compound, carbazole. This should be used as a guideline, and experimental verification is highly recommended.

Solvent/VehiclePredicted SolubilityComments
WaterInsolubleCarbazole is insoluble in water.
Phosphate-Buffered Saline (PBS)Poorly SolubleExpected to have very low solubility in aqueous buffers.
Dimethyl Sulfoxide (DMSO)Highly SolubleCarbazole is highly soluble in DMSO (≥ 250 mg/mL).[1]
EthanolSolubleCarbazole is soluble in ethanol.
AcetoneSolubleCarbazole is soluble in acetone.
Cyclodextrin SolutionsModerately SolubleThe use of cyclodextrins is a known method to enhance the aqueous solubility of poorly soluble compounds.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer

This protocol describes the standard method for preparing a high-concentration stock solution of this compound in DMSO and its subsequent dilution for a biological assay.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add appropriate volume of DMSO to achieve desired stock concentration (e.g., 10 mM). weigh->add_dmso dissolve 3. Vortex and/or sonicate until a clear solution is obtained. add_dmso->dissolve store 4. Store at -20°C or -80°C. dissolve->store thaw 5. Thaw the stock solution. dilute 6. Serially dilute the stock solution in aqueous assay buffer to the final working concentrations. thaw->dilute mix 7. Mix thoroughly by pipetting or gentle vortexing. dilute->mix use 8. Use immediately in the assay. mix->use

References

Optimizing 3-Methoxy-9H-carbazole concentration in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Methoxy-9H-carbazole (MHC). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments using this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound (MHC) primarily functions as an apoptosis inducer in cancer cells. It has been shown to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway.[1][2] This compound instigates apoptotic cell death by activating caspase pathways.[1] Specifically, it induces caspase-3 activities and promotes the cellular generation of reactive oxygen species (ROS).[1][3]

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: Based on in vitro studies with MCF-7 breast cancer cells, a typical concentration range to evaluate the cytotoxic effects of MHC is between 20 µM and 80 µM for a 24-hour treatment period.[1] The optimal concentration will vary depending on the cell line and experimental conditions, so a dose-response experiment is highly recommended.

Q3: How should I dissolve this compound for use in cell culture?

A3: While the provided search results do not specify a solvent for MHC, compounds with similar carbazole structures are often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically below 0.5%).

Q4: What are the expected morphological changes in cells treated with this compound?

A4: Cells undergoing apoptosis induced by MHC are expected to exhibit characteristic morphological changes. In studies with MCF-7 cells, treatment with MHC led to cell shrinkage, swelling, and rupturing in a dose-dependent manner, which are indicative of a cytotoxic effect.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no cytotoxicity observed - Sub-optimal concentration of MHC.- Insufficient incubation time.- Cell line is resistant to MHC.- Improper compound dissolution.- Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM).- Increase the incubation time (e.g., 48 or 72 hours).- Test a different cell line known to be sensitive to apoptosis inducers.- Ensure complete dissolution of MHC in a suitable solvent like DMSO before diluting in media.
Inconsistent results between experiments - Variation in cell seeding density.- Inconsistent incubation conditions.- Degradation of MHC stock solution.- Maintain a consistent cell seeding density for all experiments.- Ensure uniform incubation conditions (temperature, CO2 levels, humidity).- Prepare fresh MHC stock solutions for each experiment or store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
High background in apoptosis assays - High cell density leading to spontaneous apoptosis.- Contamination of cell culture.- Optimize cell seeding density to avoid overgrowth.- Regularly check for and address any signs of microbial contamination in the cell culture.
Precipitation of the compound in the culture medium - The concentration of MHC exceeds its solubility in the medium.- High percentage of the organic solvent from the stock solution.- Lower the final concentration of MHC in the culture medium.- Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (ideally ≤ 0.5%).

Experimental Protocols & Data

Cytotoxicity Data

The following table summarizes the cytotoxic effects of this compound on MCF-7 human breast cancer cells after a 24-hour treatment.

Cell LineTreatmentKey FindingsReference
MCF-720, 40, and 80 µM of MHC for 24hDose-dependent cytotoxic effect, evidenced by cell shrinkage, swelling, and rupturing.[1]--INVALID-LINK--
MDA-MB-231Not specifiedMHC exhibited substantial cytotoxic effects.[1]--INVALID-LINK--
Key Experimental Methodologies

1. MTT Assay for Cell Viability

This protocol is adapted from a study on the cytotoxic effects of MHC on MCF-7 cells.[1]

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of approximately 3 x 106 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of MHC (e.g., 20, 40, 80 µM) for 24 hours. Include a vehicle control (e.g., DMSO-treated cells).

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Caspase-3 Activity Assay

This protocol is based on the methodology used to assess MHC-induced apoptosis.[1]

  • Cell Lysis: Incubate approximately 3 x 106 cells with the desired concentrations of MHC for 24 hours. Lyse the treated and untreated cells using a lysis buffer on ice for 10 minutes.

  • Centrifugation: Centrifuge the cell lysates at 10,000 x g for 1 minute at 4°C.

  • Protein Quantification: Quantify the protein concentration in the supernatant.

  • Caspase-3 Activity Measurement: Dilute the lysate in a dilution buffer and use a commercially available Caspase-3 colorimetric assay kit according to the manufacturer's instructions. This typically involves adding a substrate that releases a colored product upon cleavage by active caspase-3.

  • Data Analysis: Measure the absorbance of the colored product and compare the activity in treated cells to untreated controls.

Visualizing Experimental Workflows and Signaling Pathways

Below are diagrams illustrating a typical experimental workflow for assessing cytotoxicity and the signaling pathway affected by this compound.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment start Start seed Seed cells in a 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat cells with this compound incubate1->treat incubate2 Incubate for 24 hours treat->incubate2 assay Perform cell viability assay (e.g., MTT) incubate2->assay analyze Analyze results assay->analyze end End analyze->end

Caption: A typical workflow for assessing the cytotoxicity of this compound.

G cluster_pathway Simplified NF-κB Signaling Pathway Inhibition cluster_nucleus Inside Nucleus MHC This compound IKK IKK Complex MHC->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-survival Gene Expression Apoptosis Apoptosis Gene->Apoptosis Inhibits NFkB_n NF-κB NFkB_n->Gene Activates

Caption: Inhibition of the NF-κB pathway by this compound promotes apoptosis.

References

Technical Support Center: 3-Methoxy-9H-carbazole Based OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols for 3-Methoxy-9H-carbazole based Organic Light-Emitting Diodes (OLEDs).

Troubleshooting Guides

This section addresses common issues encountered during the fabrication and testing of this compound based OLEDs, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low External Quantum Efficiency (EQE) and Luminance

Question: My OLED device exhibits significantly lower external quantum efficiency (EQE) and brightness than expected. What are the potential causes and how can I improve it?

Answer: Low EQE and luminance can stem from several factors related to charge imbalance, exciton quenching, and poor film quality.

  • Potential Causes:

    • Imbalanced Charge Injection/Transport: An excess of either holes or electrons can lead to recombination outside the emissive layer (EML), reducing efficiency. The charge-transporting properties of adjacent layers may not be well-matched with this compound.

    • Poor Film Morphology: Rough or non-uniform layers can create pathways for leakage currents and non-radiative recombination centers.

    • Material Impurities: Impurities in this compound or other organic layers can act as traps for charge carriers or quenching sites for excitons.

    • Sub-optimal Layer Thickness: The thickness of the hole transport layer (HTL), electron transport layer (ETL), and EML are critical for achieving balanced charge injection and efficient recombination. An improperly optimized EML thickness can lead to exciton quenching at the interfaces.

    • Energy Level Mismatch: Poor alignment of the HOMO and LUMO energy levels between adjacent layers can create energy barriers, hindering efficient charge injection.

  • Troubleshooting Steps & Solutions:

    • Optimize Layer Thickness: Systematically vary the thickness of the HTL and ETL to achieve balanced charge injection. An optimal HTL thickness is crucial for efficient hole injection and transport.[1][2] For instance, in some carbazole-based devices, an optimal HTL thickness of around 15 nm has been found to yield the best performance.[1]

    • Material Purification: Ensure the high purity of this compound through techniques like sublimation or column chromatography.

    • Improve Film Quality: Optimize deposition parameters (e.g., deposition rate in vacuum evaporation, spin-coating speed for solution processing) to achieve smooth and uniform films.

    • Introduce a Hole-Blocking Layer (HBL) or Electron-Blocking Layer (EBL): An HBL between the EML and ETL can confine holes within the EML, while an EBL between the HTL and EML can confine electrons, promoting recombination within the desired layer.[3]

    • Verify Energy Level Alignment: Review the HOMO/LUMO levels of all materials in your device stack to ensure efficient charge injection and transport between layers.

Issue 2: High Turn-On and Operating Voltage

Question: The turn-on voltage of my device is very high, leading to low power efficiency. What could be the reason and how can I reduce it?

Answer: High driving voltage is often a result of large energy barriers at the interfaces between layers or high bulk resistance of the organic films.

  • Potential Causes:

    • Large Injection Barriers: A significant energy difference between the work function of the electrodes (ITO and cathode) and the HOMO/LUMO levels of the adjacent organic layers.

    • Poor Conductivity of Transport Layers: The HTL or ETL may have low charge carrier mobility, leading to a large voltage drop across these layers.

    • Interface Contamination: Contaminants at the electrode-organic or organic-organic interfaces can impede charge injection.

    • Excessively Thick Layers: Thicker than necessary transport layers can increase the overall device resistance.

  • Troubleshooting Steps & Solutions:

    • Insert Injection Layers: Utilize a hole injection layer (HIL) between the anode and HTL (e.g., PEDOT:PSS for solution-processed devices) and an electron injection layer (EIL) between the cathode and ETL (e.g., LiF or Cs2CO3) to reduce the injection barriers.

    • Optimize Transport Layer Thickness: Reduce the thickness of the HTL and ETL to the minimum required for effective charge transport and prevention of short circuits.

    • Ensure Clean Interfaces: Thoroughly clean the ITO substrate before deposition. Ensure a high vacuum during thermal evaporation to prevent contamination of interfaces.

    • Select Appropriate Transport Materials: Choose HTL and ETL materials with high charge carrier mobilities that are energetically aligned with this compound.

Issue 3: Device Instability, Dark Spots, and Short Circuits

Question: My OLEDs degrade quickly during operation, showing dark spots or failing due to short circuits. How can I improve the device stability and lifetime?

Answer: Device instability, dark spots, and short circuits are often caused by material degradation, environmental factors, and defects in the film.

  • Potential Causes:

    • Material Degradation: The organic materials, including this compound, can degrade due to electrochemical reactions, especially in the presence of oxygen and moisture.[4][5]

    • ITO Substrate Roughness: Spikes or irregularities on the surface of the ITO anode can lead to a non-uniform electric field and create localized high-current pathways, causing shorts.[6]

    • Particle Contamination: Dust or other particles on the substrate or within the deposition chamber can create pinholes in the organic layers, leading to direct contact between the anode and cathode.[4][7]

    • Cathode Oxidation: The low work function metals used for cathodes (e.g., Al, Ca) are highly reactive and can be oxidized by residual oxygen or moisture, creating non-emissive areas (dark spots).[4]

    • Delamination: Poor adhesion between the different layers can lead to their separation, disrupting device operation.

  • Troubleshooting Steps & Solutions:

    • Encapsulation: Properly encapsulate the device after fabrication using a glass lid and UV-curable epoxy in an inert atmosphere (e.g., a glovebox) to protect it from oxygen and moisture.

    • Substrate Cleaning and Treatment: Implement a rigorous cleaning procedure for the ITO substrate. An oxygen-plasma or UV-ozone treatment can improve the work function and adhesion of the subsequent layer.

    • Maintain a Clean Fabrication Environment: Work in a cleanroom environment and ensure the vacuum chamber is free of contaminants to minimize particle-induced defects.

    • ITO Surface Planarization: If ITO roughness is an issue, consider using a planarization layer like PEDOT:PSS in solution-processed devices.

    • Controlled Deposition: During thermal evaporation, maintain a stable and appropriate deposition rate to ensure the formation of dense and pinhole-free films.

Frequently Asked Questions (FAQs)

Q1: What is a typical device architecture for a this compound based OLED?

A typical multilayer device structure is as follows: Substrate / Anode (e.g., ITO) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML, this compound as host or dopant) / Hole-Blocking Layer (HBL) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., LiF/Al). The HBL may not always be necessary depending on the choice of ETL.

Q2: Should I use this compound as a host or a dopant in the emissive layer?

This compound can potentially be used as both. As a host material, it would be blended with a phosphorescent or fluorescent dopant. As an emitter itself, it would constitute the EML. The choice depends on the desired emission color and the specific properties of the this compound. Carbazole derivatives are widely used as host materials due to their high triplet energy.

Q3: What are the key differences and challenges between vacuum deposition and solution processing for these OLEDs?

  • Vacuum Deposition: This technique allows for the precise control of layer thickness and the creation of complex multilayer structures with high purity.[6] However, it is a high-cost process and can be difficult to scale up for large-area devices.

  • Solution Processing (e.g., Spin-Coating): This method is generally lower in cost and more suitable for large-area fabrication.[8] A major challenge is the potential for the solvent of a new layer to dissolve the underlying layer, which can be mitigated by using orthogonal solvents or cross-linkable materials.[4][5] Film quality and purity can also be more challenging to control compared to vacuum deposition.

Q4: How does the purity of this compound affect device performance?

The purity of the organic materials is critical. Impurities can act as charge traps, leading to an increase in operating voltage and a decrease in efficiency. They can also serve as non-radiative recombination centers, quenching the emission and reducing the device's lifetime. Therefore, purification of the synthesized this compound, for example by temperature gradient sublimation, is a crucial step.

Q5: What is the effect of post-fabrication annealing on device performance?

Post-fabrication annealing can improve the morphology of the organic layers and the quality of the interfaces, potentially leading to enhanced device performance. However, the annealing temperature and duration must be carefully optimized. Excessive temperature can cause crystallization of the amorphous organic layers, which can be detrimental to device performance and lifetime.

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This is a general illustrative synthesis protocol based on common methods for carbazole derivatives. The specific reaction conditions may need optimization.

  • Reaction Setup: In a round-bottom flask, combine a suitable precursor (e.g., a substituted biphenyl derivative), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an appropriate solvent (e.g., toluene).

  • Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon). Add the amine source. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Further purification for OLED-grade material can be achieved by temperature gradient sublimation.

Protocol 2: Fabrication of a Vacuum-Deposited OLED

  • Substrate Preparation:

    • Clean an ITO-coated glass substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrate with a stream of nitrogen.

    • Treat the ITO surface with oxygen plasma or UV-ozone for 5-10 minutes to improve its work function and remove organic residues.

  • Layer Deposition:

    • Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10^-6 Torr).

    • Deposit the organic layers sequentially by heating the materials in crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance. A typical deposition rate for small molecules is 1-2 Å/s.

    • The layer sequence could be: HTL, EML (this compound), ETL.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the EIL (e.g., 1 nm of LiF) followed by the metal cathode (e.g., 100 nm of Al).

  • Encapsulation:

    • Transfer the completed device to an inert atmosphere glovebox.

    • Encapsulate the device using a glass coverslip and a UV-curable epoxy to protect it from ambient air and moisture.

Protocol 3: Fabrication of a Solution-Processed (Spin-Coated) OLED

  • Substrate Preparation: Follow the same procedure as for vacuum deposition (Step 1).

  • HIL Deposition:

    • Spin-coat a layer of PEDOT:PSS onto the ITO substrate.

    • Anneal the substrate on a hotplate to remove residual water.

  • EML Deposition:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene or toluene).

    • Spin-coat the solution onto the PEDOT:PSS layer.

    • Anneal the substrate to remove the solvent.

  • ETL and Cathode Deposition:

    • Transfer the substrate to a vacuum thermal evaporation chamber to deposit the ETL and the cathode, as described in the vacuum deposition protocol. This is a common hybrid approach.

  • Encapsulation: Encapsulate the device as described in the vacuum deposition protocol.

Quantitative Data

Table 1: Typical Layer Thicknesses and Performance Metrics for Carbazole-Based OLEDs

LayerMaterial ExampleTypical Thickness (nm)
HTLNPB30 - 60
EMLCarbazole derivative20 - 40
ETLAlq330 - 50

Table 2: Example Performance Data for a Carbazole-Based Green Phosphorescent OLED

ParameterValue
Turn-on Voltage3.5 V
Maximum Luminance> 10,000 cd/m²
Maximum Current Efficiency~60 cd/A
Maximum Power Efficiency~55 lm/W
Maximum EQE~17%

Note: The performance of OLEDs based on this compound will be highly dependent on the specific device architecture, the choice of other materials in the stack, and the fabrication conditions.

Visualizations

OLED_Fabrication_Workflow cluster_substrate_prep Substrate Preparation cluster_deposition Device Fabrication cluster_vacuum Vacuum Deposition cluster_solution Solution Processing cluster_final_steps Final Steps ITO_Cleaning ITO Substrate Cleaning Plasma_Treatment O2 Plasma/UV-Ozone Treatment ITO_Cleaning->Plasma_Treatment HTL_Dep HTL Deposition Plasma_Treatment->HTL_Dep HIL_Spin HIL Spin-Coating (e.g., PEDOT:PSS) Plasma_Treatment->HIL_Spin EML_Dep_Vac EML Deposition (this compound) HTL_Dep->EML_Dep_Vac ETL_Dep ETL Deposition EML_Dep_Vac->ETL_Dep Cathode_Dep Cathode Deposition (LiF/Al) ETL_Dep->Cathode_Dep EML_Spin EML Spin-Coating (this compound) HIL_Spin->EML_Spin EML_Spin->Cathode_Dep Encapsulation Encapsulation Cathode_Dep->Encapsulation

Caption: Experimental workflow for fabricating this compound based OLEDs.

Troubleshooting_Logic cluster_efficiency Low Efficiency / Luminance cluster_voltage High Voltage cluster_stability Poor Stability Start Device Performance Issue Low_EQE Low EQE / Luminance Start->Low_EQE High_Voltage High Turn-On Voltage Start->High_Voltage Poor_Stability Dark Spots / Shorts Start->Poor_Stability Cause_Imbalance Charge Imbalance Low_EQE->Cause_Imbalance Cause_Purity Material Impurity Low_EQE->Cause_Purity Cause_Thickness Sub-optimal Thickness Low_EQE->Cause_Thickness Solution_Layers Optimize HTL/ETL Thickness Cause_Imbalance->Solution_Layers Solution_Blocking Add Blocking Layers Cause_Imbalance->Solution_Blocking Solution_Purify Purify Materials Cause_Purity->Solution_Purify Cause_Thickness->Solution_Layers Cause_Barrier Injection Barriers High_Voltage->Cause_Barrier Cause_Contamination Interface Contamination High_Voltage->Cause_Contamination Solution_Injection Add Injection Layers Cause_Barrier->Solution_Injection Solution_Clean Improve Cleaning Cause_Contamination->Solution_Clean Cause_Degradation Material Degradation Poor_Stability->Cause_Degradation Cause_Defects Film Defects / Pinholes Poor_Stability->Cause_Defects Solution_Encapsulate Encapsulate Device Cause_Degradation->Solution_Encapsulate Solution_Substrate Optimize Substrate Prep Cause_Defects->Solution_Substrate

Caption: Troubleshooting logic for common issues in OLEDs.

References

Technical Support Center: Purification of 3-Methoxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-Methoxy-9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent and effective methods for purifying this compound and related carbazole derivatives are recrystallization and column chromatography. Sublimation is a potential alternative for achieving high purity, although it is less commonly detailed in standard laboratory procedures.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: Selecting the right solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For carbazole derivatives, common solvents include ethanol, chlorobenzene, and xylene, as well as solvent mixtures like n-hexane/ethyl acetate.[1][2] It is advisable to perform a small-scale solvent screen to identify the optimal solvent or solvent system for your specific sample.

Q3: What stationary phase and mobile phase are recommended for column chromatography of this compound?

A3: Silica gel is the most commonly used stationary phase for the column chromatography of carbazole derivatives.[3][4] The choice of mobile phase (eluent) depends on the polarity of the impurities you wish to separate. A typical approach is to start with a non-polar solvent and gradually increase the polarity. Common solvent systems include gradients of ethyl acetate in hexane. The ideal eluent system should be determined by preliminary analysis using thin-layer chromatography (TLC).

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of your compound or if the compound is too soluble.[1] To resolve this, you can try using a lower-boiling point solvent or adding a co-solvent (anti-solvent) in which the compound is less soluble to induce crystallization. Slowing down the cooling process can also help promote crystal formation over oiling out.

Q5: How can I remove unreacted starting materials from my crude this compound?

A5: Unreacted starting materials can often be removed by column chromatography, as they typically have different polarities than the desired product.[1] For instance, unreacted carbazole is generally more polar than its N-alkylated derivatives and will elute later from a silica gel column.[1] Recrystallization with a carefully selected solvent may also selectively precipitate the desired product, leaving impurities in the mother liquor.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Potential Cause(s) Suggested Solution(s)
Low or No Crystal Formation - The compound is too soluble in the chosen solvent.- The solution is not sufficiently saturated.- The cooling process is too rapid.- Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity appears, then heat to redissolve and cool slowly.- Concentrate the solution by boiling off some of the solvent.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities.- Select a solvent with a lower boiling point.- Try a different solvent system.- Purify the crude material by another method (e.g., column chromatography) before recrystallization.
Low Purity of Crystals - Impurities co-precipitated with the product.- Incomplete removal of the mother liquor.- Ensure slow cooling to allow for selective crystallization.- Wash the filtered crystals with a small amount of cold, fresh solvent.- Consider a second recrystallization step.
Column Chromatography Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Compounds - Inappropriate solvent system (eluent).- Column was not packed properly.- Sample was loaded improperly.- Optimize the eluent system using TLC to achieve good separation of spots.- Ensure the silica gel is packed uniformly without any cracks or air bubbles.- Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band.[5]
Compound is Stuck on the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracking of the Silica Gel Bed - The column ran dry.- Heat generated from the interaction of the solvent with the stationary phase.- Always keep the solvent level above the top of the silica gel.- Pack the column using a slurry method to help dissipate heat.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a few milligrams of your crude this compound. Add a few drops of a candidate solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

General Column Chromatography Protocol (Silica Gel)
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain, and tap the column gently to ensure even packing. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[4] Carefully apply the sample solution to the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Start with a low polarity eluent and gradually increase the polarity as the elution progresses.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Guides

Purification_Troubleshooting cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues LowYield Low Crystal Yield Solubility Add Anti-solvent LowYield->Solubility Caused by Saturation Concentrate Solution LowYield->Saturation Caused by CoolingRate Slow Cooling LowYield->CoolingRate Caused by OilingOut "Oiling Out" SolventBP Use Lower BP Solvent OilingOut->SolventBP Caused by Impurities Pre-purify OilingOut->Impurities Caused by LowPurity Low Purity CoPrecipitation Recrystallize Again LowPurity->CoPrecipitation Caused by Washing Wash with Cold Solvent LowPurity->Washing Caused by PoorSep Poor Separation Eluent Optimize Eluent via TLC PoorSep->Eluent Caused by Packing Repack Column PoorSep->Packing Caused by Loading Load in Min. Solvent PoorSep->Loading Caused by CompoundStuck Compound Stuck EluentPolarity Increase Eluent Polarity CompoundStuck->EluentPolarity Caused by Cracking Cracked Gel RanDry Keep Solvent Level Up Cracking->RanDry Caused by

Caption: Troubleshooting workflow for purification issues.

Purification_Workflow Crude Crude this compound AssessPurity Assess Purity (TLC, NMR) Crude->AssessPurity PurificationChoice Choose Purification Method AssessPurity->PurificationChoice Recrystallization Recrystallization PurificationChoice->Recrystallization High initial purity ColumnChrom Column Chromatography PurificationChoice->ColumnChrom Complex mixture PureProduct Pure Product Recrystallization->PureProduct ML Mother Liquor (contains impurities) Recrystallization->ML ColumnChrom->PureProduct ImpureFractions Impure Fractions ColumnChrom->ImpureFractions ML->AssessPurity Re-process if needed ImpureFractions->AssessPurity Re-process if needed

Caption: General purification workflow decision tree.

References

Technical Support Center: Overcoming Aggregation of 3-Methoxy-9H-carbazole in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of 3-Methoxy-9H-carbazole in solution. Adherence to the detailed experimental protocols and a thorough understanding of the compound's physicochemical properties will aid in mitigating aggregation-related issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

A1: this compound is a heterocyclic aromatic compound. Like many carbazole derivatives, it has a planar structure that can lead to intermolecular interactions, such as π-π stacking, causing the molecules to self-assemble into aggregates or nanoparticles in solution. This aggregation can be particularly problematic in aqueous environments or when the concentration exceeds its solubility limit in a given solvent. Aggregation is a significant concern as it can lead to:

  • Inaccurate spectrophotometric readings.

  • Reduced bioavailability in cell-based assays.

  • Precipitation of the compound out of solution.

  • Non-specific activity and false positives in high-throughput screening.

  • Altered pharmacological effects.

Q2: What are the initial signs of this compound aggregation in my solution?

A2: Visual indicators of aggregation can include the appearance of turbidity, cloudiness, or visible precipitates in your solution. Spectroscopic changes, such as shifts in the UV-Vis absorption spectrum or fluorescence emission profile, can also indicate aggregate formation. For a more definitive assessment, techniques like Dynamic Light Scattering (DLS) can be employed to detect the presence of larger particles in the solution.

Q3: Which solvents are recommended for dissolving this compound to minimize aggregation?

Solvent TypeRecommended SolventsExpected Solubility
Polar Aprotic Dimethyl sulfoxide (DMSO)High
N,N-Dimethylformamide (DMF)High
Polar Protic EthanolLow to Moderate
MethanolLow
Nonpolar TolueneModerate (solubility may be enhanced with heating)
Dichloromethane (DCM)Moderate
Aqueous WaterVery Low / Practically Insoluble

It is crucial to empirically determine the solubility in your specific solvent system and experimental conditions.

Q4: Can I use surfactants to prevent the aggregation of this compound?

A4: Yes, non-ionic surfactants are often effective in preventing the aggregation of hydrophobic small molecules. Surfactants like Tween-20 or Triton X-100 can be added to your buffer or media at low concentrations (typically 0.01% to 0.1% v/v) to increase the critical aggregation concentration of the compound and maintain its solubility.[1][2][3]

Q5: How can I reverse the aggregation of this compound if it has already occurred?

A5: Sonication is a common and effective method to break up small molecule aggregates that have already formed in solution.[4][5][6] Applying ultrasonic energy can disperse the aggregated particles back into a monomeric state. The effectiveness of sonication depends on factors such as the power, duration, and temperature. It is important to optimize these parameters for your specific sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling of this compound solutions.

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
Potential Cause Troubleshooting Step Detailed Protocol/Recommendation
Low aqueous solubility Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer.1. Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). 2. While vortexing the aqueous buffer, add the stock solution dropwise to achieve the desired final concentration. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects.
Exceeding the critical aggregation concentration Reduce the final concentration of the compound in the aqueous buffer.Empirically determine the maximum soluble concentration by preparing a serial dilution and observing for precipitation.
Buffer incompatibility Test the solubility in different buffers with varying pH and ionic strength.Some buffer components may promote precipitation. Test a range of physiologically relevant buffers (e.g., PBS, Tris, HEPES) to identify the most suitable one.
Temperature effects Ensure the buffer is at the experimental temperature before adding the compound.Solubility can be temperature-dependent. Avoid adding a cold stock solution to a warm buffer or vice versa without allowing for temperature equilibration.
Issue 2: Inconsistent results in cell-based assays.
Potential Cause Troubleshooting Step Detailed Protocol/Recommendation
Formation of aggregates affecting bioavailability Add a non-ionic surfactant to the cell culture medium.Prepare the final dilution of this compound in cell culture medium containing 0.01% - 0.05% (v/v) Tween-20.[7] Ensure the surfactant concentration is not toxic to the cells.
Precipitation of the compound in the well plate Visually inspect the wells under a microscope for any signs of precipitation.If precipitates are observed, reduce the final concentration of the compound or use a co-solvent system.
Adsorption to plasticware Use low-adhesion microplates.Hydrophobic compounds can adsorb to the surface of standard tissue culture plates, reducing the effective concentration.
Issue 3: Difficulty in obtaining reproducible spectroscopic measurements (UV-Vis, Fluorescence).
Potential Cause Troubleshooting Step Detailed Protocol/Recommendation
Light scattering from aggregates Filter the solution through a 0.22 µm syringe filter before measurement.This will remove larger aggregates that can interfere with spectroscopic readings.
Concentration-dependent aggregation Perform measurements at multiple concentrations to identify a range where the spectral properties are consistent.At higher concentrations, aggregation can cause shifts in the absorption and emission spectra.
Solvent effects Ensure the solvent used for spectroscopy is the same as the one used for the experiment and that it does not promote aggregation.The polarity of the solvent can significantly influence the aggregation state of carbazole derivatives.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Calibrated analytical balance

    • Microcentrifuge tubes or glass vials

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Disaggregation of this compound Solutions using Sonication
  • Materials:

    • Aggregated solution of this compound

    • Bath sonicator or probe sonicator

    • Ice bath

  • Procedure:

    • Place the vial containing the aggregated solution in an ice bath to prevent heating during sonication.

    • For a bath sonicator: Place the vial in the sonicator bath and sonicate for 5-15 minutes.

    • For a probe sonicator: Insert the probe into the solution (avoiding contact with the vial walls) and sonicate using short pulses (e.g., 10 seconds on, 20 seconds off) for a total of 2-5 minutes.[8][9]

    • After sonication, visually inspect the solution for clarity.

    • For confirmation of disaggregation, analyze the particle size using Dynamic Light Scattering (Protocol 4).

Protocol 3: Using Tween-20 to Prevent Aggregation in Aqueous Solutions
  • Materials:

    • 10% (v/v) Tween-20 stock solution in sterile water

    • Aqueous buffer or cell culture medium

    • This compound stock solution in DMSO

  • Procedure:

    • To your aqueous buffer or cell culture medium, add the 10% Tween-20 stock solution to achieve a final concentration of 0.01% to 0.05% (v/v). For example, add 10 µL of 10% Tween-20 to 10 mL of medium for a final concentration of 0.01%.

    • Mix the solution gently but thoroughly.

    • While vortexing the surfactant-containing medium, add the this compound stock solution dropwise to reach the desired final concentration.

Protocol 4: Characterization of Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare the this compound solution in the desired solvent or buffer. The recommended concentration range is typically 0.1 - 1 mg/mL.[10]

    • Filter the sample through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large particulates.[10]

    • Ensure the sample is free of air bubbles.

  • DLS Measurement:

    • Equilibrate the sample to the desired measurement temperature inside the DLS instrument for at least 5-10 minutes.

    • Set the measurement parameters, including the solvent viscosity and refractive index.

    • Perform at least three replicate measurements to ensure reproducibility.

    • Analyze the data to obtain the particle size distribution (by intensity, volume, and number) and the polydispersity index (PDI). A monomodal peak with a low PDI (<0.2) is indicative of a non-aggregated solution, while the presence of larger particles or a high PDI suggests aggregation.[11]

Protocol 5: Characterization of Aggregation using NMR Spectroscopy
  • Sample Preparation:

    • Prepare a series of this compound solutions at different concentrations in a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solutions to clean NMR tubes.

  • NMR Measurement:

    • Acquire 1D proton NMR spectra for each concentration.

    • Monitor for changes in chemical shifts, line broadening, and the appearance of new signals, which can all be indicative of aggregation.

    • For more advanced analysis, Diffusion Ordered Spectroscopy (DOSY) can be used. In a DOSY experiment, smaller, non-aggregated molecules will diffuse faster and show a larger diffusion coefficient compared to larger aggregates.[12]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_analysis Analysis start Start with solid This compound dissolve Dissolve in 100% DMSO (Stock Solution) start->dissolve dilute Dilute into Aqueous Buffer dissolve->dilute precipitate Precipitation Observed? dilute->precipitate add_surfactant Add Surfactant (e.g., Tween-20) precipitate->add_surfactant Yes sonicate Sonication precipitate->sonicate Yes analysis Proceed to Experiment/Analysis precipitate->analysis No add_surfactant->dilute sonicate->dilute lower_conc Lower Final Concentration lower_conc->dilute precipicate precipicate precipicate->lower_conc Yes

Caption: A general workflow for preparing and troubleshooting solutions of this compound.

aggregation_logic High Concentration High Concentration Aggregation Aggregation High Concentration->Aggregation Low Aqueous Solubility Low Aqueous Solubility Low Aqueous Solubility->Aggregation Planar Aromatic Structure Planar Aromatic Structure Planar Aromatic Structure->Aggregation Inaccurate Results Inaccurate Results Aggregation->Inaccurate Results Reduced Bioavailability Reduced Bioavailability Aggregation->Reduced Bioavailability

Caption: Key factors contributing to the aggregation of this compound and its consequences.

References

Improving the efficiency of 3-Methoxy-9H-carbazole as a hole transport material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-9H-carbazole as a hole transport material (HTM).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound.

Issue 1: Low Hole Mobility

Q1: My device is showing low hole mobility after depositing the this compound layer. What are the potential causes and solutions?

A1: Low hole mobility in this compound layers can stem from several factors related to molecular structure, film morphology, and processing conditions.

  • Molecular Polarity: The methoxy group (-OCH₃) on the carbazole core can increase molecular polarity. While this can enhance intermolecular interactions, it can also lead to a reduction in hole mobility. The specific substitution pattern and overall molecular architecture play a crucial role.[1][2]

  • Film Morphology: A non-uniform or amorphous film with poor molecular packing can impede efficient charge transport. The presence of pinholes or other defects can also create charge traps, reducing overall mobility.

  • Impurities: Residual solvents or synthetic byproducts can act as charge traps. Ensure high purity of the this compound.

Solutions:

  • Molecular Design: For researchers synthesizing their own derivatives, consider a linear D-A-D (Donor-Acceptor-Donor) architecture to mitigate the negative effects of increased polarity from the methoxy group.[2]

  • Annealing: Post-deposition thermal annealing can improve film crystallinity and molecular ordering. Optimization of the annealing temperature and time is critical.

  • Doping: Introducing a p-type dopant, such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP), can increase the charge carrier concentration and improve conductivity.

  • Solvent Selection: The choice of solvent for solution processing (e.g., spin coating) can significantly impact film quality. Experiment with different solvents (e.g., chlorobenzene, chloroform, toluene) to optimize film morphology.

Issue 2: Poor Film Quality (Pinholes, Cracks, and Inhomogeneity)

Q2: I am observing pinholes and a non-uniform film after spin coating this compound. How can I improve the film quality?

A2: Achieving a uniform, pinhole-free film is crucial for device performance. Pinholes and other defects often arise from the deposition process and solution preparation.

  • Contamination: Dust particles or residues on the substrate are common causes of pinholes.[2]

  • Solution Properties: The viscosity and concentration of the this compound solution can affect film formation. A solution that is too dilute may not form a continuous film, while a solution that is too concentrated can lead to aggregation and roughness.

  • Spin Coating Parameters: The spin speed and acceleration rate directly influence the film thickness and uniformity.

  • Solvent Evaporation Rate: A solvent that evaporates too quickly can lead to the formation of defects.

Solutions:

  • Substrate Cleaning: Implement a rigorous substrate cleaning procedure. A typical process involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve surface wettability.

  • Cleanroom Environment: Perform the spin coating in a cleanroom or under a laminar flow hood to minimize dust contamination.[2]

  • Solution Filtration: Filter the this compound solution through a 0.2 µm PTFE filter before deposition to remove any particulate matter.

  • Optimize Spin Coating Parameters: Experiment with different spin speeds and ramp rates. A two-step program (a low-speed step for spreading and a high-speed step for thinning) can often improve uniformity.

  • Solvent Mixture: Using a mixture of solvents with different boiling points can control the evaporation rate and improve film morphology.

Issue 3: Low Power Conversion Efficiency (PCE) in Perovskite Solar Cells (PSCs)

Q3: The power conversion efficiency of my perovskite solar cell with a this compound HTL is lower than expected. What are the likely reasons and how can I improve it?

A3: Low PCE can be a result of several factors, including poor hole extraction and transport, charge recombination at the interfaces, and instability of the HTL.

  • Energy Level Mismatch: Inefficient hole extraction can occur if the Highest Occupied Molecular Orbital (HOMO) energy level of the this compound is not well-aligned with the valence band of the perovskite absorber layer.

  • Interfacial Defects: Defects at the perovskite/HTL interface can act as recombination centers for charge carriers.

  • HTL Conductivity: Insufficient conductivity of the HTL can lead to a high series resistance, reducing the fill factor and overall efficiency.

Solutions:

  • Interfacial Engineering: Introduce a thin interlayer, such as a self-assembled monolayer (SAM), between the perovskite and the HTL to passivate defects and improve energy level alignment.

  • Doping: As mentioned previously, doping the this compound layer with additives like Li-TFSI and tBP is a common strategy to enhance its conductivity and hole mobility.

  • Cross-linking: Synthesizing cross-linkable carbazole derivatives can improve the stability and solvent resistance of the HTL, which is particularly important when depositing subsequent layers.

  • Bilayer HTL: Consider a bilayer structure, combining an inorganic HTL (e.g., NiOₓ) with a thin layer of this compound to leverage the stability of the inorganic material and the favorable interfacial properties of the organic material.

Frequently Asked Questions (FAQs)

Q4: What is the typical hole mobility of carbazole-based HTMs and how does the methoxy group affect it?

A4: The hole mobility of carbazole-based HTMs can vary widely depending on the specific molecular structure and film processing. For some methoxydiphenylamine-substituted carbazole derivatives, hole mobilities in the range of 10⁻⁵ to 10⁻⁴ cm²/Vs have been reported, which is comparable to the widely used spiro-OMeTAD.[3] The methoxy group has a dual effect: it can increase intermolecular interactions, which is beneficial for charge hopping, but it can also increase molecular polarity, which can be detrimental to hole mobility.[1][2] The substitution position of the methoxy group is a critical factor in determining its overall impact.

Q5: What are the key advantages of using carbazole derivatives like this compound over spiro-OMeTAD?

A5: Carbazole-based HTMs are being extensively researched as alternatives to the benchmark material spiro-OMeTAD due to several potential advantages:

  • Cost-Effectiveness: The synthesis of many carbazole derivatives is often simpler and less expensive than the multi-step synthesis of spiro-OMeTAD.[4]

  • Tunability: The carbazole core can be easily functionalized at various positions, allowing for the fine-tuning of its electronic and physical properties to optimize device performance.[4]

  • Good Thermal Stability: Carbazole derivatives are known for their high thermal stability, which is crucial for the long-term operational stability of optoelectronic devices.[5]

Q6: Can this compound be used in Organic Light-Emitting Diodes (OLEDs)?

A6: Yes, carbazole derivatives are widely used as host materials and hole transport materials in OLEDs due to their high triplet energy and good hole-transporting properties. The methoxy substitution can influence the HOMO/LUMO levels, which can be tailored for efficient charge injection and transport in OLED device architectures.

Q7: What characterization techniques are essential for evaluating a this compound HTL?

A7: A comprehensive evaluation of a this compound HTL involves several characterization techniques:

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

  • UV-Vis Spectroscopy: To assess the optical bandgap and transparency of the film.

  • Time-of-Flight (ToF) or Space-Charge Limited Current (SCLC) Measurements: To determine the hole mobility.

  • Atomic Force Microscopy (AFM): To characterize the surface morphology and roughness of the film.

  • X-ray Diffraction (XRD): To investigate the crystallinity of the HTL.

Data Presentation

Table 1: Comparison of Performance for Different Carbazole-Based HTMs

HTM DerivativeHole Mobility (cm²/Vs)Device ArchitecturePower Conversion Efficiency (PCE) (%)Reference
Methoxydiphenylamine-substituted Carbazole3.1 x 10⁻⁵PSC~20.0[3]
Indolo[3,2-b]carbazole based (dopant-free)Not specifiedPSC17.7[6]
Carbazole bridged by EDOTHigher than spiro-OMeTADPSC12.03[7]
Spiro-OMeTAD (Reference)4.1 x 10⁻⁵PSC~20.25[3]

Experimental Protocols

Protocol 1: Spin Coating Deposition of this compound HTL

  • Solution Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene) at a concentration of 10-20 mg/mL.

    • If doping is required, add the appropriate amounts of Li-TFSI and tBP stock solutions.

    • Stir the solution at room temperature for at least 1 hour in an inert atmosphere (e.g., a glovebox).

    • Filter the solution using a 0.2 µm PTFE syringe filter immediately before use.

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes to enhance surface wettability.

  • Spin Coating:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Dispense a sufficient amount of the this compound solution onto the center of the substrate.

    • Spin coat the substrate using a two-step program:

      • Step 1: 500-1000 rpm for 5-10 seconds (for spreading).

      • Step 2: 3000-5000 rpm for 30-45 seconds (for thinning).

    • The optimal spin speeds and times should be determined experimentally to achieve the desired film thickness.

  • Annealing:

    • Anneal the coated substrates on a hotplate at 80-120°C for 10-20 minutes in the glovebox to remove residual solvent and improve film quality.

Protocol 2: Hole Mobility Measurement using the SCLC Method

  • Device Fabrication:

    • Fabricate a hole-only device with the structure: ITO / PEDOT:PSS / this compound / Au.

    • Deposit the PEDOT:PSS layer by spin coating and anneal according to the manufacturer's instructions.

    • Deposit the this compound layer as described in Protocol 1.

    • Thermally evaporate the top gold (Au) electrode through a shadow mask to define the active area.

  • Measurement:

    • Measure the current density-voltage (J-V) characteristics of the device in the dark.

    • Plot the J-V curve on a log-log scale.

    • The SCLC region is identified by a slope of approximately 2.

  • Calculation:

    • The hole mobility (µ) can be calculated from the SCLC region using the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/d³) where:

      • J is the current density.

      • ε₀ is the permittivity of free space.

      • εᵣ is the relative dielectric constant of the material (typically assumed to be ~3 for organic semiconductors).

      • V is the applied voltage.

      • d is the thickness of the HTL film.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization sub_clean Substrate Cleaning (Ultrasonication, UV-Ozone) spin_coat Spin Coating HTL sub_clean->spin_coat sol_prep HTM Solution Preparation (Dissolving, Doping, Filtering) sol_prep->spin_coat anneal Thermal Annealing spin_coat->anneal perovskite_dep Perovskite Deposition anneal->perovskite_dep morphology Morphological Analysis (AFM, SEM) anneal->morphology optical Optical Properties (UV-Vis) electrical Electrical Properties (CV, SCLC) etl_dep ETL & Electrode Deposition perovskite_dep->etl_dep device_test Device Performance (J-V under illumination) etl_dep->device_test

Caption: Experimental workflow for device fabrication and characterization.

troubleshooting_logic start Low Device Performance check_mobility Is Hole Mobility Low? start->check_mobility check_film Is Film Quality Poor? start->check_film check_pce Is PCE Low? start->check_pce sol_mobility Optimize Molecular Design Anneal HTL Introduce Dopants check_mobility->sol_mobility Yes sol_film Improve Substrate Cleaning Filter Solution Optimize Spin Coating check_film->sol_film Yes sol_pce Use Interfacial Layers Dope HTL Consider Bilayer Structure check_pce->sol_pce Yes

Caption: Troubleshooting logic for low device performance.

References

Optimization of reaction conditions for 3-Methoxy-9H-carbazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methoxy-9H-carbazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound and its derivatives involve cross-coupling reactions to form the key C-N bond of the carbazole ring system. The two most widely employed industrial methods are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] Additionally, methods such as the Graebe-Ullmann reaction and Borsche-Drechsel cyclization are traditional routes to the carbazole core.

Q2: I am observing low to no yield in my Buchwald-Hartwig reaction. What are the common causes?

A2: Low yields in Buchwald-Hartwig aminations can stem from several factors. One of the most common issues is the poor solubility of the inorganic base in the reaction solvent.[3] Other potential causes include catalyst inhibition, the use of an inappropriate ligand or base for the specific substrates, and the inherent low reactivity of certain aryl halides.[1][3] For instance, aryl chlorides can be particularly challenging, often requiring more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.[3]

Q3: What side reactions can occur during the Buchwald-Hartwig synthesis of carbazoles?

A3: A common side reaction in the Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide starting material, leading to the formation of an arene byproduct and reducing the yield of the desired carbazole.[1] This occurs when the amide intermediate undergoes beta-hydride elimination.

Q4: Are there greener alternatives for the solvents used in these syntheses?

A4: Yes, while toluene and dioxane are commonly used, greener solvent alternatives are being explored. For Buchwald-Hartwig reactions, 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been shown to be effective in some cases. It is important to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[3]

Q5: How can I purify the final this compound product?

A5: Purification of this compound is typically achieved through column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of the impurities. A common solvent system is a mixture of ethyl acetate and hexanes. Recrystallization from a suitable solvent can also be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation (Buchwald-Hartwig) Poor solubility of the inorganic base (e.g., K₃PO₄, Cs₂CO₃).[3]- Use a combination of a soluble organic base (e.g., DBU) with an inorganic base. - Vigorously stir the reaction mixture to ensure proper mixing. - Consider a different solvent that better solubilizes the base.
Inactive catalyst.- Ensure the palladium precatalyst is properly activated to Pd(0). - Use an appropriate ligand that is resistant to oxidation. - Avoid solvents that can inhibit the catalyst (e.g., chlorinated solvents).[3]
Unreactive aryl halide (especially chlorides).[3]- Switch to a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos). - Increase the reaction temperature. - Consider using the corresponding aryl bromide or iodide, which are generally more reactive.[5]
Formation of Byproducts Hydrodehalogenation of the aryl halide.[1]- Optimize the ligand and reaction temperature to favor reductive elimination over beta-hydride elimination.
Dimerization of starting materials or intermediates.[4]- Adjust the stoichiometry of the reactants. - In reactions involving epoxides, consider using an excess of the amine to minimize the formation of dimeric impurities.[4]
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent.- Use a less polar solvent for extraction. - Perform multiple extractions with smaller volumes of solvent.
Impurities co-elute with the product during chromatography.- Optimize the solvent system for column chromatography by trying different solvent polarities. - Consider a different purification technique, such as recrystallization or preparative TLC.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for the synthesis of carbazole derivatives. Note that specific data for this compound is limited, and these conditions may require optimization.

Reaction TypeCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Buchwald-Hartwig AminationPd(OAc)₂ / XantphosK₃PO₄Toluene110Good (Specific value not provided)[6]
Buchwald-Hartwig AminationPd₂(dba)₃ / XPhosNaOtBuToluene100Not specified[7]
Ullmann CondensationCuI / 1,10-phenanthrolineK₂CO₃DMFRefluxNot specified for 3-methoxy derivative[8]
Microwave-Assisted Direct ArylationPd NanocatalystNot specifiedNot specifiedNot specified77[8]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This is a general procedure and may require optimization for the specific synthesis of this compound.

  • Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (e.g., a dihalobenzene derivative, 1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the appropriate amine (e.g., p-anisidine, 1.1-1.5 equiv.) and the base (e.g., K₃PO₄, 1.2-2.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., toluene) to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.[5][6]

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

General Protocol for Ullmann Condensation

This is a traditional method that often requires harsh conditions. Modern modifications may use ligands to facilitate the reaction at lower temperatures.

  • Preparation: In a reaction vessel, combine the aryl halide (e.g., a halo-anisole derivative, 1.0 equiv.), the amine (e.g., an aminobromobenzene, 1.1 equiv.), the copper catalyst (e.g., CuI, 10-20 mol%), a ligand if used (e.g., 1,10-phenanthroline, 20-40 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a high-boiling point polar solvent such as DMF or nitrobenzene.

  • Reaction: Heat the mixture to a high temperature (often >150 °C) and stir for several hours to days, monitoring the reaction progress by TLC.

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Pd Precatalyst, & Ligand B Purge with Inert Gas A->B C Add Amine & Base B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC, GC-MS) E->F G Cool and Dilute F->G H Wash with Water & Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Logic Start Low Yield of This compound Q1 Is the reaction a Buchwald-Hartwig amination? Start->Q1 A1 Check Base Solubility & Catalyst Activity Q1->A1 Yes Q2 Is the starting material an aryl chloride? A1->Q2 A4 Check for Hydrodehalogenation Side Product A1->A4 A2 Consider Alternative Ligand (e.g., bulky, electron-rich) Q2->A2 Yes A3 Increase Reaction Temperature Q2->A3 Yes

Caption: Troubleshooting logic for low yield in Buchwald-Hartwig synthesis.

References

Technical Support Center: Enhancing the Quantum Yield of 3-Methoxy-9H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the quantum yield of 3-Methoxy-9H-carbazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for the fluorescence quantum yield (Φf) of this compound derivatives?

The fluorescence quantum yield of carbazole derivatives can vary significantly depending on their molecular structure and environment. For some derivatives, the quantum yield can be quite high, reaching up to 0.8-1.0 in certain solvents.[1] However, the introduction of different substituents and the choice of solvent can dramatically influence this value.

Q2: How do substituents on the carbazole ring affect the quantum yield?

Substituents play a critical role in modulating the photophysical properties of carbazole derivatives. The nature and position of the substituent can alter the electron density, molecular planarity, and the energy levels of the molecule, thereby affecting the quantum yield.

  • Electron-donating groups (EDGs): Generally, EDGs such as alkoxy (like the methoxy group) or amino groups can enhance fluorescence by increasing the electron density of the π-system.

  • Electron-withdrawing groups (EWGs): EWGs like nitro or cyano groups can sometimes decrease the quantum yield by promoting non-radiative decay pathways, though this is not a universal rule and depends on the overall molecular design.[2]

  • Bulky Substituents: Introducing bulky groups can prevent intermolecular interactions like π-π stacking, which can lead to aggregation-caused quenching (ACQ) and a decrease in quantum yield in concentrated solutions or the solid state.

Q3: What is the influence of solvent polarity on the quantum yield of these derivatives?

Solvent polarity is a key factor that can significantly impact the fluorescence quantum yield. For many carbazole derivatives, a change in solvent can lead to a substantial shift in emission wavelength and intensity. Generally, nonpolar solvents often result in higher fluorescence quantum yields, while polar solvents can quench fluorescence. This is often attributed to the stabilization of charge-transfer states in polar environments, which promotes non-radiative decay.[2][3]

Q4: Can temperature affect the quantum yield measurements?

Yes, temperature can influence the quantum yield. Lowering the temperature can lead to a red-shift in the emission spectra and an increase in the fluorescence quantum yield for some carbazole derivatives.[2] This is because lower temperatures can reduce non-radiative decay processes by limiting molecular vibrations and collisions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and characterization of this compound derivatives, with a focus on enhancing their quantum yield.

Issue 1: Observed Quantum Yield is Significantly Lower Than Expected

Possible Causes & Solutions:

Cause Troubleshooting Steps
Sample Impurities Ensure the purity of your synthesized compound. Residual solvents, starting materials, or byproducts can act as fluorescence quenchers.[4] Purify the sample using techniques like column chromatography or recrystallization and verify its purity via NMR and mass spectrometry.
Solvent Effects The choice of solvent can dramatically affect the quantum yield.[2][3] Measure the fluorescence in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) to identify the optimal solvent for high fluorescence.
Aggregation-Caused Quenching (ACQ) At higher concentrations, molecules can aggregate, leading to self-quenching. Prepare a series of dilutions and measure the fluorescence at each concentration. If the quantum yield increases with dilution, ACQ is likely occurring. For measurements, ensure the absorbance of the solution at the excitation wavelength is below 0.1.[5]
Incorrect Instrument Settings Verify that the excitation and emission wavelengths are set correctly for your derivative. Ensure that the spectrometer's spectral correction is active.[6] Check for and avoid detector saturation by starting with narrow spectral bandwidths and increasing as needed.[6]
Presence of Oxygen Dissolved oxygen in the solvent can quench fluorescence. For sensitive measurements, degas the solvent by bubbling with an inert gas like nitrogen or argon before use.
Issue 2: Inconsistent or Non-Reproducible Quantum Yield Measurements

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inner Filter Effects If the sample solution is too concentrated, it can re-absorb the emitted fluorescence. Ensure the absorbance at the excitation wavelength is kept below 0.1 in a 1 cm path length cuvette.[5]
Standard Reference Issues When using the relative quantum yield measurement method, the choice and handling of the standard are crucial. Use a well-characterized standard with a known and stable quantum yield. Ensure the standard is pure and the literature value for its quantum yield is for the same solvent and conditions you are using.[7]
Cuvette Contamination Traces of fluorescent impurities on the cuvette can lead to erroneous readings. Thoroughly clean the quartz cuvettes before each measurement.
Instrumental Drift The performance of the light source and detector in the fluorometer can drift over time. Calibrate the instrument regularly and perform measurements of the standard and the sample in close succession.

Data Presentation

The following tables summarize the photophysical properties of some carbazole derivatives from the literature to provide a comparative reference.

Table 1: Photophysical Properties of Selected Carbazole Derivatives in Dichloromethane

CompoundSubstitutionAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φf)Reference
Carbazole Derivative 13,6-di-tert-butyl328-353386-4370.72-0.89[2]
Carbazole Derivative 23,6-diphenyl-9-hexyl-4500.95-
Carbazole Derivative 3N-aryl--High in polar solvents[8]

Note: This table is a compilation from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.

Experimental Protocols

Relative Quantum Yield Measurement

This method compares the fluorescence of the test sample to that of a standard with a known quantum yield.[5][9]

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • Spectroscopic grade solvents

  • This compound derivative (test sample)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the standard and the test sample in the same spectroscopic grade solvent.

    • Prepare a series of dilutions for both the standard and the test sample, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the test sample.

    • Note the absorbance value at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the fluorometer to the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each dilution of the standard and the test sample.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the gradient (slope) of the linear fit for both plots.

    • Calculate the quantum yield of the test sample (Φₓ) using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

      • Φₛₜ is the quantum yield of the standard.

      • Gradₓ and Gradₛₜ are the gradients for the test sample and the standard, respectively.

      • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively (if different).[5]

Absolute Quantum Yield Measurement

This method directly measures the ratio of emitted to absorbed photons using an integrating sphere.

Materials:

  • Fluorometer equipped with an integrating sphere

  • Solvent for the sample

  • This compound derivative (test sample)

Procedure:

  • System Calibration:

    • Calibrate the integrating sphere system according to the manufacturer's instructions to account for the sphere's reflectivity.

  • Blank Measurement:

    • Place a cuvette containing only the solvent inside the integrating sphere.

    • Measure the spectrum of the excitation light scattered by the solvent (blank).

  • Sample Measurement:

    • Place the cuvette containing the dissolved sample inside the integrating sphere.

    • Measure the spectrum, which will include the scattered excitation light and the emitted fluorescence.

  • Data Analysis:

    • The instrument's software will calculate the number of absorbed photons by comparing the intensity of the scattered excitation light in the blank and sample measurements.

    • The software will also calculate the number of emitted photons by integrating the fluorescence emission peak.

    • The absolute quantum yield is then calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilutions (Abs < 0.1) uv_vis UV-Vis Spectrophotometry (Measure Absorbance) prep_sample->uv_vis fluorometer Fluorescence Spectroscopy (Measure Emission) prep_sample->fluorometer prep_standard Prepare Standard Dilutions prep_standard->uv_vis prep_standard->fluorometer plot_data Plot Integrated Emission vs. Absorbance uv_vis->plot_data fluorometer->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for Relative Quantum Yield Measurement.

logical_relationships cluster_factors Influencing Factors cluster_outcomes Potential Outcomes qy Quantum Yield increase Enhanced Quantum Yield qy->increase decrease Quenched Fluorescence qy->decrease substituents Substituents (EDG/EWG, Bulky Groups) substituents->qy solvent Solvent Polarity solvent->qy concentration Concentration (Aggregation) concentration->qy temperature Temperature temperature->qy purity Sample Purity purity->qy

Caption: Factors Influencing the Quantum Yield of Carbazole Derivatives.

References

Technical Support Center: Enhancing Charge Transport in 3-Methoxy-9H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on modifying 3-Methoxy-9H-carbazole to improve charge transport properties for applications in organic electronics.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purification

Q1: I am having trouble with the solubility of my synthesized this compound derivative. What can I do?

A1: Solubility issues are common with planar carbazole structures. Here are a few troubleshooting steps:

  • Introduce Alkyl Chains: Incorporating longer or branched alkyl chains onto the carbazole nitrogen or other positions of the molecule can significantly improve solubility in common organic solvents. This also helps to prevent π-π stacking and aggregation, which can be detrimental to film formation and device performance.[1]

  • Modify the Molecular Architecture: Moving from a simple planar structure to a more three-dimensional or "spiro" configuration can disrupt planarity and enhance solubility.

  • Solvent Selection: Experiment with a range of solvents, including chlorinated solvents (e.g., chloroform, chlorobenzene, dichlorobenzene) and ethers (e.g., tetrahydrofuran), or solvent mixtures. Warming the solvent can also aid dissolution.

Q2: My Ullmann coupling or Buchwald-Hartwig amination reaction for synthesizing a carbazole derivative is giving low yields. How can I optimize it?

A2: Low yields in these cross-coupling reactions are a frequent challenge. Consider the following:

  • Catalyst and Ligand Choice: The choice of palladium or copper catalyst and the corresponding ligand is crucial. For Buchwald-Hartwig reactions, a variety of palladium catalysts and phosphine-based ligands are available; screening different combinations can lead to improved yields.[2][3]

  • Base and Solvent: The reaction is highly sensitive to the base and solvent used. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. Anhydrous and deoxygenated solvents are essential for preventing catalyst deactivation.

  • Reaction Temperature and Time: These parameters often require careful optimization. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Purity of Reactants: Ensure that your starting materials, particularly the carbazole precursor and aryl halide, are of high purity. Impurities can poison the catalyst.

Q3: How do I effectively purify my final carbazole-based material?

A3: Purification is critical for achieving optimal electronic properties. Common methods include:

  • Column Chromatography: This is the most common method for purifying organic electronic materials. A silica gel stationary phase with a gradient of non-polar to moderately polar eluents (e.g., hexane/ethyl acetate or dichloromethane/petroleum ether) is typically effective.[4]

  • Recrystallization: If the compound is crystalline, recrystallization from a suitable solvent system can be a highly effective purification technique.[5]

  • Sublimation: For thermally stable materials, vacuum sublimation can yield very high purity materials suitable for vacuum-deposited devices.

Device Fabrication & Characterization

Q4: The hole mobility of my modified this compound is lower than expected. What factors could be responsible?

A4: Several factors can influence hole mobility. Consider these points:

  • Molecular Structure: The position and number of methoxy groups have a significant impact. While methoxy groups can be beneficial, they can also increase molecular polarity, which may lead to increased energetic disorder and lower mobility.[6] The substitution pattern (e.g., 2,7- vs. 3,6-positions) also plays a critical role, with 2,7-substitution sometimes leading to higher hole mobilities.[1]

  • Film Morphology: The morphology of the thin film is crucial. A more ordered, crystalline film generally exhibits higher charge mobility than an amorphous one. Annealing the film after deposition can sometimes improve molecular packing and mobility.

  • Purity: As mentioned, impurities can act as charge traps, significantly reducing charge carrier mobility. Ensure your material is thoroughly purified.

  • Energy Level Alignment: The highest occupied molecular orbital (HOMO) energy level of your material should be well-aligned with the valence band of the adjacent layer (e.g., the perovskite in a solar cell) for efficient hole injection.[2][3] Mismatched energy levels can impede charge transfer.

Q5: My perovskite solar cell using a new carbazole derivative as the hole-transporting material (HTM) shows low efficiency. How can I troubleshoot this?

A5: Low efficiency in perovskite solar cells can stem from multiple issues related to the HTM:

  • HTM Film Quality: Ensure a uniform, pinhole-free HTM layer is deposited on the perovskite. Poor film formation can lead to short circuits and reduced device performance. The use of self-assembled monolayers (SAMs) based on carbazole derivatives can be an alternative to spin-coated layers to ensure uniform coverage.[7][8]

  • Doping: Many high-performance HTMs require p-type doping (e.g., with Li-TFSI or Co(III) complexes) to enhance conductivity and fill trap states. The type and concentration of the dopant need to be optimized for your specific material.

  • Interfacial Recombination: Poor contact between the perovskite and the HTM can lead to charge recombination at the interface, reducing the open-circuit voltage (Voc) and fill factor (FF). Surface treatments or the introduction of interfacial layers can sometimes mitigate this.

  • Thermal Stability: Carbazole derivatives generally have good thermal stability, but it's important to confirm that your specific material is stable at the operating and processing temperatures of the device.[2][3]

Quantitative Data Summary

The following tables summarize key performance metrics for various modified carbazole derivatives used as hole-transporting materials.

Table 1: Hole Mobility of Selected Carbazole Derivatives

CompoundHole Mobility (cm²/Vs)Measurement TechniqueReference
V120910⁻⁵Not Specified[2][3]
V122110⁻⁵Not Specified[2][3]
V122510⁻⁵Not Specified[2][3]
Cz-OMeDPA3.1 x 10⁻⁵Xerographic Time of Flight (XTOF)[9]
spiro-OMeTAD (reference)4.1 x 10⁻⁵Xerographic Time of Flight (XTOF)[9]

Table 2: Photovoltaic Performance of Perovskite Solar Cells with Carbazole-Based HTMs

HTMPower Conversion Efficiency (%)Open-Circuit Voltage (V)Short-Circuit Current (mA/cm²)Fill Factor (%)Reference
V1209, V1221, V1225~18%Not SpecifiedNot SpecifiedNot Specified[2]
2Cz-OMeDPA~20%Not SpecifiedNot SpecifiedNot Specified[9]
3Cz-OMeDPA-OH~20%Not SpecifiedNot SpecifiedNot Specified[9]
R0112.03%0.98Not SpecifiedNot Specified[10]
spiro-OMeTAD (reference)Comparable to R01Not SpecifiedNot SpecifiedNot Specified[10]

Experimental Protocols

General Synthesis of this compound

This protocol is a general guide based on common synthetic routes.[5]

  • Reaction Setup: In a two-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 3-bromocarbazole in a mixture of distilled DMF and absolute MeOH at 0°C.

  • Methoxide Formation: Carefully add metallic sodium to the solution to form sodium methoxide in situ. Allow the reaction to proceed until all the sodium has dissolved.

  • Catalyst Addition: Add copper(I) iodide (CuI) as a catalyst and stir for approximately 30 minutes.

  • Reaction: Add the 3-bromocarbazole to the reaction mixture and heat to around 115°C for 24 hours.

  • Quenching and Extraction: After cooling, quench the reaction with water. The crude product should precipitate. Filter the solid and wash it with brine.

  • Purification: Dissolve the crude solid in a suitable organic solvent like ethyl acetate and filter through a silica plug to remove inorganic salts. Wash the organic layer with water and brine, dry over magnesium sulfate, and remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude product from a solvent mixture such as chloroform/petroleum ether to obtain pure this compound as a white crystalline solid.[5]

Hole Mobility Measurement by Space-Charge-Limited Current (SCLC) Method

This is a common technique to determine the charge carrier mobility of thin films.[4]

  • Device Fabrication: Fabricate a device with the structure: ITO/PEDOT:PSS/Carbazole HTM/Ag.

    • Clean the ITO-coated glass substrate.

    • Spin-coat a thin layer of PEDOT:PSS and anneal.

    • Spin-coat the carbazole derivative solution (typically in chlorobenzene) onto the PEDOT:PSS layer.

    • Deposit a top contact of silver (Ag) via thermal evaporation.

  • Measurement: Measure the current density-voltage (J-V) characteristics of the device in the dark.

  • Analysis: The hole mobility (µ) can be extracted from the SCLC region of the J-V curve using the Mott-Gurney equation: J = (9/8) * ε₀ * εᵣ * µ * (V²/d³) where J is the current density, ε₀ is the vacuum permittivity, εᵣ is the dielectric constant of the material (typically assumed to be ~3 for organic semiconductors), V is the applied voltage, and d is the thickness of the HTM film.[4]

Visualizations

molecular_modification_strategy cluster_modifications Molecular Modifications This compound This compound Increase_Solubility Increase Solubility This compound->Increase_Solubility Add Alkyl Chains Tune_Energy_Levels Tune Energy Levels (HOMO/LUMO) This compound->Tune_Energy_Levels Add Electron Donating/Withdrawing Groups Enhance_Thermal_Stability Enhance Thermal Stability This compound->Enhance_Thermal_Stability Create Dimeric/Trimeric Structures Improve_Film_Morphology Improve Film Morphology This compound->Improve_Film_Morphology Introduce Spiro-linkages Improved_Charge_Transport Improved_Charge_Transport Increase_Solubility->Improved_Charge_Transport Tune_Energy_Levels->Improved_Charge_Transport Enhance_Thermal_Stability->Improved_Charge_Transport Improve_Film_Morphology->Improved_Charge_Transport

Caption: Strategies for modifying this compound.

experimental_workflow_synthesis start Start: 3-Bromocarbazole reaction Ullmann/Buchwald-Hartwig Coupling Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography / Recrystallization workup->purification characterization Characterization (NMR, Mass Spec) purification->characterization end End: Pure Carbazole Derivative characterization->end

Caption: Typical synthesis and purification workflow.

structure_property_relationship cluster_structure Molecular Structure cluster_properties Material Properties Methoxy_Position Position of Methoxy Group (e.g., 2,7- vs 3,6-) Energy_Levels HOMO/LUMO Energy Levels Methoxy_Position->Energy_Levels Polarity Molecular Polarity Methoxy_Position->Polarity Molecular_Architecture Molecular Architecture (Linear vs. V-shape) Film_Morphology Film Morphology Molecular_Architecture->Film_Morphology Molecular_Architecture->Polarity Functional_Groups Other Functional Groups (e.g., Alkyl Chains) Solubility Solubility Functional_Groups->Solubility Functional_Groups->Film_Morphology Charge_Transport Charge Transport (Hole Mobility) Energy_Levels->Charge_Transport Solubility->Charge_Transport Film_Morphology->Charge_Transport Polarity->Charge_Transport

Caption: Structure-property relationships in carbazole derivatives.

References

Validation & Comparative

3-Methoxy-9H-carbazole: A Comparative Analysis of its Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer drug discovery, carbazole alkaloids and their derivatives have emerged as a promising class of compounds due to their significant cytotoxic effects against various cancer cell lines. Among these, 3-Methoxy-9H-carbazole (MHC) has garnered attention for its potential as an anticancer agent. This guide provides a comparative analysis of the anticancer activity of this compound against other notable carbazole derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in their understanding of this important molecule.

Comparative Anticancer Activity: In Vitro Studies

The anticancer efficacy of carbazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. Lower IC50 values are indicative of higher potency. The following tables summarize the available IC50 data for this compound and other carbazole derivatives, allowing for a direct comparison of their cytotoxic activities.

CompoundCell LineIC50 (µM)Reference
This compound (MHC) MCF-7 (Breast)Not explicitly defined as IC50, but showed significant inhibitory effects and induced apoptosis at 20, 40, and 80 µM.[1][1]
Compound 4a (Coumarin-carbazole pyrazoline)HeLa (Cervical)12.59[2]
NCI-H520 (Lung)11.26[2]
Compound 7b (Coumarin-carbazole pyrazoline)HeLa (Cervical)11.36[2]
NCI-H520 (Lung)9.13[2]
Compound 10 (Oxadiazole-carbazole)MCF-7 (Breast)6.44[3][4]
HepG2 (Liver)7.68[3][4]
HeLa (Cervical)10.09[3][4]
Compound 11 (Oxadiazole-carbazole)MCF-7 (Breast)Not specified, but generally potent[3][4]
HepG2 (Liver)Potent activity[3][4]
HeLa (Cervical)Potent activity[3][4]
Compound 9 (Thiazolidine-carbazole)HeLa (Cervical)7.59[3][4]
Compound 3 (5,8-Dimethyl-9H-carbazole derivative)MDA-MB-231 (Breast)1.44[5]
Compound 4 (5,8-Dimethyl-9H-carbazole derivative)MDA-MB-231 (Breast)0.73[5]
LCY-2-CHO (Carbazole derivative)THP-1 (Leukemia)Apoptotic effect observed[6]
CEM (Leukemia)Sensitive at 1 µM[6]
HL-60 (Leukemia)Apoptosis at 10 µM[6]
PC3, HT29, MCF-7Resistant up to 30 µM[6]

Mechanism of Action: The NF-κB Signaling Pathway

This compound has been shown to exert its anticancer effects in breast cancer cells by suppressing the NF-κB signaling pathway.[1] This pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB (p50/p65) NF_kB_n NF-κB (Active) NF_kB->NF_kB_n translocation IkB_NF_kB->NF_kB degradation of IκB MHC This compound MHC->IKK_complex inhibits Gene_Expression Target Gene Expression NF_kB_n->Gene_Expression binds to DNA Cell_Survival Cell Survival, Proliferation, Inflammation Gene_Expression->Cell_Survival promotes

As depicted in Figure 1, under normal conditions, NF-κB is sequestered in the cytoplasm in an inactive state by its inhibitor, IκB. Upon stimulation by various signals, the IKK complex becomes activated and phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of target genes that drive cell survival and proliferation. This compound has been shown to inhibit this pathway, thereby preventing the pro-survival signaling and leading to apoptosis in cancer cells.[1]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add carbazole derivatives at various concentrations Seed_Cells->Add_Compound Incubate 3. Incubate for 24-72 hours Add_Compound->Incubate Add_MTT 4. Add MTT solution (e.g., 0.5 mg/mL) Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours (Formation of formazan crystals) Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO, isopropanol) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance (e.g., at 570 nm) Solubilize->Measure_Absorbance Calculate_IC50 8. Calculate IC50 values Measure_Absorbance->Calculate_IC50

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The carbazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at a range of concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specific period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the viability against the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis.

Protocol:

  • Cell Treatment: Cells are treated with the carbazole derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.

  • Staining: The cells are washed with binding buffer and then incubated with Annexin V-FITC and Propidium Iodide in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Apoptotic and ROS-Inducing Effects of this compound

In addition to its inhibitory effect on the NF-κB pathway, this compound has been demonstrated to induce apoptosis and the generation of reactive oxygen species (ROS) in MCF-7 breast cancer cells.[1]

Concentration of MHCCaspase-3 Activity (% increase)ROS Generation (% increase)
20 µM18.40 ± 2.5019.38 ± 3.42
40 µM43.21 ± 3.9939.68 ± 4.19
80 µM66.42 ± 3.1953.75 ± 5.05

The dose-dependent increase in caspase-3 activity, a key executioner caspase in the apoptotic cascade, confirms the pro-apoptotic effect of MHC.[1] Furthermore, the elevated levels of ROS suggest that MHC induces oxidative stress, which can contribute to cell death.

Conclusion

The available data indicates that this compound is a promising anticancer agent, particularly against breast cancer cells, with a defined mechanism of action involving the inhibition of the NF-κB signaling pathway and the induction of apoptosis and ROS. While direct comparative studies with a broad range of other carbazole derivatives are somewhat limited, the existing IC50 values for various derivatives highlight the potent anticancer activity within this class of compounds. Further comprehensive studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound in the broader context of carbazole-based cancer chemotherapy. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing this field of study.

References

A Comparative Guide to Hole Transport Materials: 3-Methoxy-9H-carbazole vs. spiro-OMeTAD

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and ensuring long-term device stability. For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, commonly known as spiro-OMeTAD, has been the gold-standard HTM, consistently delivering high performance. However, its complex multi-step synthesis, high production cost, and contribution to device instability under certain conditions have prompted researchers to explore more cost-effective and stable alternatives.

Among the promising candidates, carbazole-based materials have emerged as a compelling class of HTMs due to their excellent thermal stability, high hole mobility, and facile functionalization.[1] This guide provides an objective comparison of a simpler carbazole derivative, 3-Methoxy-9H-carbazole, and its related compounds with the benchmark spiro-OMeTAD, supported by experimental data from scientific literature.

Performance at a Glance: A Quantitative Comparison

The following table summarizes the key performance metrics for perovskite solar cells fabricated with this compound derivatives and the widely used spiro-OMeTAD. It is important to note that the performance of HTMs can be influenced by the specific perovskite composition, device architecture, and fabrication conditions. The data presented here is compiled from various studies to provide a comparative overview.

ParameterThis compound Derivative (Cz-3OMeTAD)spiro-OMeTAD
Power Conversion Efficiency (PCE) 16.36%[2]Up to 23.1%[3]
Open-Circuit Voltage (Voc) Data not readily available~1.1 V (typical)
Short-Circuit Current Density (Jsc) Data not readily available~24-25 mA/cm² (typical)
Fill Factor (FF) Data not readily available> 80% (typical)
Hole Mobility (μ) 1.42 × 10-3 cm²/Vs[2]~10-5 to 10-4 cm²/Vs[4]
Synthesis Facile three-step synthesis[2]Complex multi-step synthesis[1]
Cost Low-cost[2]High-cost[1]

Delving into the Experimental Details

Experimental Protocols

1. Perovskite Solar Cell Fabrication (General Protocol):

A standard n-i-p planar perovskite solar cell fabrication process is as follows:

  • Substrate Preparation:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are patterned by etching with zinc powder and HCl (2M).

    • The substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Cleaned substrates are dried with a nitrogen gun and treated with UV-ozone for 15 minutes prior to use.

  • Electron Transport Layer (ETL) Deposition:

    • A SnO₂ precursor solution is prepared.

    • The SnO₂ solution is spin-coated onto the FTO substrate at 3000-5000 rpm for 30 seconds.

    • The substrates are then annealed at 150°C for 30 minutes in ambient air.

  • Perovskite Layer Deposition (in a nitrogen-filled glovebox):

    • A perovskite precursor solution (e.g., containing formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a mixed solvent of DMF and DMSO) is prepared.

    • The perovskite solution is spin-coated onto the ETL in a two-step program.

    • An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate during the second step to induce uniform crystallization.

    • The film is then annealed at 100-150°C for 10-60 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • For spiro-OMeTAD: A solution of spiro-OMeTAD in chlorobenzene is prepared, typically with additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) to improve conductivity.

    • For this compound based HTMs: A solution of the carbazole derivative is prepared in a suitable solvent like chlorobenzene, potentially with similar additives.

    • The HTL solution is spin-coated onto the perovskite layer.

    • The substrate is then annealed at a moderate temperature (e.g., 70-85°C) to remove the solvent.

  • Electrode Deposition:

    • A metal contact, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation through a shadow mask to define the active area of the solar cell.

2. Power Conversion Efficiency (PCE) Measurement:

  • The current density-voltage (J-V) characteristics of the fabricated PSCs are measured using a solar simulator under standard test conditions (AM 1.5G irradiation, 100 mW/cm²).

  • The key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted from the J-V curves.

3. Hole Mobility Measurement (Space-Charge Limited Current - SCLC):

  • Hole-only devices are fabricated with the structure: ITO/PEDOT:PSS/HTM/Au.

  • The current density is measured as a function of the applied voltage in the dark.

  • The hole mobility (μ) is calculated from the trap-free SCLC region of the J-V curve using the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/L³) where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and L is the thickness of the HTM layer.[5]

Visualizing the Workflow

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_layer_deposition Layer Deposition cluster_characterization Characterization FTO_cleaning FTO Substrate Cleaning UV_ozone UV-Ozone Treatment FTO_cleaning->UV_ozone ETL_dep ETL (SnO₂) Deposition UV_ozone->ETL_dep Perovskite_dep Perovskite Deposition ETL_dep->Perovskite_dep HTL_dep HTL Deposition (spiro-OMeTAD or this compound) Perovskite_dep->HTL_dep Electrode_dep Electrode (Au/Ag) Deposition HTL_dep->Electrode_dep JV_measurement J-V Measurement (PCE, Voc, Jsc, FF) Electrode_dep->JV_measurement SCLC_measurement SCLC Measurement (Hole Mobility) Electrode_dep->SCLC_measurement Stability_test Stability Testing (Thermal, Moisture) Electrode_dep->Stability_test

Experimental workflow for perovskite solar cell fabrication and characterization.

Concluding Remarks

While spiro-OMeTAD remains a high-performing HTM, the development of simpler, low-cost alternatives like this compound and its derivatives is crucial for the commercial viability of perovskite solar cell technology. The available data suggests that carbazole-based HTMs can achieve competitive performance, particularly in terms of hole mobility. However, more direct, side-by-side comparative studies are needed to fully evaluate their potential to replace spiro-OMeTAD. Future research should focus on optimizing device fabrication with these novel HTMs to enhance all photovoltaic parameters and conducting rigorous stability testing to assess their long-term performance under operational stress.

References

A Comparative Guide to Fluorescent Probes for Cellular Imaging: 3-Methoxy-9H-carbazole and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly impacts the quality and reliability of cell imaging studies. This guide provides an objective comparison of 3-Methoxy-9H-carbazole with other commonly used fluorescent probes, supported by experimental data to inform your selection process.

The visualization of cellular structures and dynamic processes is fundamental to advancing our understanding of biology and disease. Fluorescent probes are indispensable tools in this endeavor, each with a unique set of characteristics. This guide focuses on this compound, a carbazole derivative, and compares its performance with established fluorescent probes such as DAPI for nuclear staining, and Nile Red and BODIPY 493/503 for lipid droplet imaging.

Performance Comparison of Fluorescent Probes

The choice of a fluorescent probe is dictated by several key performance indicators, including its photophysical properties, specificity for the target organelle, and its effect on cell viability. A summary of these quantitative parameters for this compound and its alternatives is presented below.

PropertyThis compoundDAPINile RedBODIPY 493/503
**Molar Absorptivity (ε) (M⁻¹cm⁻¹) **Data not available27,000[1]38,000 (in dioxane)[2]> 80,000[3]
Quantum Yield (Φ) Data not available for the specific compound, but carbazole derivatives can have high quantum yields (up to 0.88-1.00)[4]0.58 (in DMSO)[1], increases >20-fold when bound to DNA[5]0.70 (in dioxane)[2], highly solvent-dependent~0.9-1.0[3][]
Excitation Max (nm) Data not available~358 (bound to DNA)519 (in dioxane)[2]~493
Emission Max (nm) Data not available~461 (bound to DNA)630-650 (in polar solvents)~503
Target Organelle Under investigation, potential for lipid droplets or other cellular compartmentsNucleus (DNA)Lipid DropletsLipid Droplets
Photostability Generally good for carbazole derivativesModerate, should be protected from prolonged light exposure.LimitedLimited[7]
Cytotoxicity Induces apoptosis in breast cancer cells (MCF-7)[8]Low for short-term imagingLow for short-term imagingLow for short-term imaging

In-Depth Analysis

DAPI (4′,6-diamidino-2-phenylindole): DAPI is a well-established and widely used fluorescent stain that binds strongly to adenine-thymine rich regions in the minor groove of DNA.[5] This specificity makes it an excellent marker for the nucleus in fixed and, to a lesser extent, live cells. Its fluorescence quantum yield increases significantly upon binding to DNA, resulting in a bright blue signal with low background.[5][9]

Nile Red and BODIPY 493/503: Both Nile Red and BODIPY 493/503 are lipophilic dyes commonly used to stain intracellular lipid droplets. Nile Red is highly solvatochromic, meaning its emission spectrum is dependent on the polarity of its environment, which can be both an advantage and a disadvantage. BODIPY 493/503, on the other hand, exhibits bright green fluorescence with a high quantum yield and is less sensitive to the environment's polarity.[3][10] However, both probes have limitations in terms of photostability.[7]

Experimental Protocols

Detailed methodologies for utilizing these fluorescent probes are crucial for reproducible and reliable results.

General Live Cell Imaging Protocol

This protocol provides a general workflow for staining live cells with fluorescent probes. Specific concentrations and incubation times should be optimized for each probe and cell line.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells to 50-70% confluency wash1 Wash cells with PBS cell_culture->wash1 probe_prep Prepare probe working solution wash1->probe_prep incubation Incubate cells with probe probe_prep->incubation wash2 Wash cells with PBS incubation->wash2 imaging Image with fluorescence microscope wash2->imaging

Caption: General workflow for live cell imaging with fluorescent probes.

1. Cell Preparation:

  • Culture cells on a suitable imaging dish or plate until they reach 50-70% confluency.

  • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

2. Probe Preparation and Staining:

  • Prepare a working solution of the fluorescent probe in an appropriate buffer or cell culture medium. The optimal concentration should be determined empirically, but typical starting concentrations are:

    • DAPI: 1-5 µg/mL

    • Nile Red: 1-10 µg/mL

    • BODIPY 493/503: 1-5 µg/mL

    • This compound: Concentration to be determined based on experimental optimization.

  • Remove the PBS and add the probe working solution to the cells.

  • Incubate the cells at 37°C for 15-30 minutes, protected from light.

3. Washing and Imaging:

  • Remove the probe solution and wash the cells two to three times with pre-warmed PBS to reduce background fluorescence.

  • Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.

Cytotoxicity Assay (MTT Assay)

To assess the potential cytotoxic effects of a fluorescent probe, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

G cluster_cell_seeding Cell Seeding cluster_treatment Treatment cluster_mtt_assay MTT Assay seed_cells Seed cells in a 96-well plate add_probe Add varying concentrations of the fluorescent probe seed_cells->add_probe incubate_24h Incubate for 24 hours add_probe->incubate_24h add_mtt Add MTT solution incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with a range of concentrations of the fluorescent probe. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the cells for 24 hours (or a desired time point).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Cellular Processes

The choice of a fluorescent probe is often dictated by the specific biological question being addressed. For instance, DAPI is instrumental in studies of the cell cycle, apoptosis, and chromosome dynamics. Nile Red and BODIPY 493/503 are crucial for investigating lipid metabolism, steatosis, and the dynamics of lipid droplets in response to various stimuli.

The finding that this compound induces apoptosis in cancer cells suggests its potential application in studying programmed cell death pathways.[8] Further research is needed to elucidate the precise molecular mechanisms and to determine if its fluorescent properties can be harnessed to visualize these events in real-time.

G cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway cluster_visualization Visualization stimulus This compound apoptosis_induction Induction of Apoptosis stimulus->apoptosis_induction caspase_activation Caspase Activation apoptosis_induction->caspase_activation cellular_changes Cellular Morphological Changes caspase_activation->cellular_changes fluorescence_imaging Fluorescence Imaging cellular_changes->fluorescence_imaging Potential Visualization

Caption: Potential application of this compound in studying apoptosis.

Conclusion

This guide provides a comparative overview of this compound and established fluorescent probes. While DAPI, Nile Red, and BODIPY 493/503 are well-characterized tools for specific cellular compartments, this compound represents an emerging molecule with potential applications in both cancer research and cell imaging. Further investigation into its photophysical properties, cellular targets, and imaging capabilities is warranted to fully understand its utility as a fluorescent probe. Researchers are encouraged to consider the specific requirements of their experimental system when selecting the most appropriate fluorescent tool.

References

Validating the Anticancer Effects of 3-Methoxy-9H-carbazole: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 2025

Executive Summary

3-Methoxy-9H-carbazole has demonstrated promising in vitro anticancer activity, notably through the suppression of the NF-κB signaling pathway. However, to date, in vivo studies validating these effects in animal models have not been published. This guide provides a comparative analysis of the potential in vivo efficacy of this compound by examining the performance of structurally related carbazole derivatives that have undergone successful in vivo validation. This document is intended to serve as a resource for researchers planning preclinical studies on this compound, offering insights into potential experimental designs, expected outcomes, and the broader therapeutic landscape of carbazole-based anticancer agents. We will compare this compound's proposed mechanism with the established in vivo anticancer effects and mechanisms of four notable carbazole derivatives: EHop-016, a Mahanine-Enriched Fraction (MEF), 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), and a carbazole-piperazine hybrid, ECPU-0001.

Comparative In Vivo Efficacy of Carbazole Derivatives

The following table summarizes the in vivo anticancer performance of selected carbazole derivatives in various cancer models. This data provides a benchmark for the potential efficacy of this compound.

Compound/AgentCancer ModelAnimal ModelKey Efficacy DataMechanism of Action
This compound Breast Cancer (in vitro)-In vivo data not available. In vitro studies show significant dose-dependent growth inhibition of MCF-7 cells.Suppression of NF-κB Signaling
EHop-016 Breast CancerNude Mice (Xenograft)Significantly reduced mammary fat pad tumor growth and metastasis at 25 mg/kg.Rac1 and Cdc42 Inhibition
Mahanine-Enriched Fraction (MEF) Ovarian and Lung CancerNude Mice (Xenograft)Significantly reduced tumor mass in both lung and ovarian cancer xenograft models.Induction of Apoptosis
9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) MelanomaNude Mice (Xenograft)Significantly inhibited tumor growth; reduced proliferative cells from 70% to 40% and increased apoptotic cells from 2% to 36%.p53 Pathway Activation
ECPU-0001 Lung AdenocarcinomaNude Mice (Xenograft)Significantly inhibited tumor progression and reduced tumor volume and burden at a dose of 3 mg/kg.BCL-2 Targeting

Experimental Protocols

Detailed methodologies are crucial for the design of robust in vivo studies. Below are representative protocols for establishing xenograft models for the types of cancers in which the compared carbazole derivatives have shown efficacy.

Breast Cancer Xenograft Model (for compounds like EHop-016)
  • Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are grown to 70-80% confluency before harvesting.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. They are housed in a sterile environment with ad libitum access to food and water.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of a mixture of sterile phosphate-buffered saline (PBS) and Matrigel (1:1 ratio) is injected subcutaneously into the mammary fat pad.

  • Treatment Regimen: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. The compound (e.g., EHop-016 at 25 mg/kg) or vehicle is administered via a specified route (e.g., intraperitoneal injection) and schedule (e.g., three times a week).

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed. Metastatic burden in organs like the lungs can be assessed through histological analysis.

Lung Cancer Xenograft Model (for compounds like ECPU-0001)
  • Cell Culture: Human lung adenocarcinoma cell lines (e.g., A549) are maintained in a suitable culture medium.

  • Animal Model: Athymic nude mice (4-6 weeks old) are utilized.

  • Tumor Cell Implantation:

    • Subcutaneous Model: 1 x 10^6 to 5 x 10^6 A549 cells in 100-200 µL of PBS/Matrigel are injected subcutaneously into the flank of the mice.

    • Orthotopic Model: For a more clinically relevant model, a thoracotomy is performed on anesthetized mice, and a small piece of cultured tumor tissue or a cell suspension is directly implanted into the lung parenchyma.

  • Treatment Regimen: Treatment is initiated when tumors are established. The compound (e.g., ECPU-0001 at 3 mg/kg) is administered according to a predetermined schedule and route.

  • Efficacy Evaluation: For subcutaneous models, tumor volume is monitored externally. For orthotopic models, tumor growth can be tracked using imaging techniques like bioluminescence imaging (if using luciferase-expressing cells) or micro-CT. Survival analysis is also a key endpoint.

Melanoma Xenograft Model (for compounds like ECCA)
  • Cell Culture: Human melanoma cell lines (e.g., A375) are cultured in standard conditions.

  • Animal Model: Immunodeficient mice such as athymic nude or NOD/SCID mice are used.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 melanoma cells is injected subcutaneously into the dorsal flank of the mice.

  • Treatment Regimen: Once tumors are measurable, mice are treated with the compound (e.g., ECCA) or vehicle control.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed and validated signaling pathways for this compound and its comparators.

experimental_workflow cluster_pre_implantation Pre-Implantation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, A549) cell_prep Cell Harvest & Preparation cell_culture->cell_prep implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_prep->implantation animal_model Immunodeficient Mice (e.g., Nude, SCID) animal_model->implantation tumor_growth Tumor Growth Establishment implantation->tumor_growth treatment Administer Carbazole Derivative or Vehicle tumor_growth->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision, Weight, & Histology endpoint->analysis

Experimental workflow for in vivo validation.

signaling_pathways cluster_MHC This compound (Proposed) cluster_EHop EHop-016 cluster_ECCA ECCA cluster_ECPU ECPU-0001 MHC This compound IKK_MHC IKK MHC->IKK_MHC inhibits NFkB_Inhib_MHC IκBα IKK_MHC->NFkB_Inhib_MHC phosphorylates NFkB_MHC NF-κB NFkB_Inhib_MHC->NFkB_MHC Nucleus_MHC Nucleus NFkB_MHC->Nucleus_MHC translocates to TargetGenes_MHC Pro-survival & Inflammatory Genes Nucleus_MHC->TargetGenes_MHC activates Apoptosis_Inhib_MHC Apoptosis Inhibition TargetGenes_MHC->Apoptosis_Inhib_MHC EHop EHop-016 Rac1 Rac1/Cdc42 EHop->Rac1 inhibits PAK PAK Rac1->PAK Cytoskeleton Cytoskeletal Reorganization PAK->Cytoskeleton Migration Cell Migration & Invasion Inhibition Cytoskeleton->Migration ECCA ECCA p38_JNK p38/JNK ECCA->p38_JNK activates p53 p53 p38_JNK->p53 phosphorylates (Ser15) p21 p21 p53->p21 activates Bax Bax p53->Bax activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis_ECCA Apoptosis Bax->Apoptosis_ECCA ECPU ECPU-0001 Bcl2 BCL-2 ECPU->Bcl2 inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspases Caspase Cascade CytochromeC->Caspases activates Apoptosis_ECPU Apoptosis Caspases->Apoptosis_ECPU

Signaling pathways of carbazole derivatives.

Conclusion

While in vivo data for this compound is currently unavailable, the extensive preclinical validation of other carbazole derivatives provides a strong rationale for its continued investigation. The diverse mechanisms of action, including the inhibition of key survival and proliferation pathways such as Rac1, BCL-2, and p53, underscore the therapeutic potential of the carbazole scaffold. The proposed NF-κB inhibitory activity of this compound positions it as a compelling candidate for anticancer drug development, as NF-κB is a critical mediator of tumorigenesis.

Future in vivo studies on this compound should be designed to rigorously assess its efficacy, determine optimal dosing and scheduling, and further elucidate its mechanism of action. The experimental protocols and comparative data presented in this guide offer a foundational framework for these endeavors. Successful in vivo validation will be a critical step in translating the in vitro promise of this compound into a potential clinical reality for cancer patients.

The Methoxy Handle: A Comparative Analysis of Methoxy-Substituted Carbazoles in OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in organic electronics and drug development, the strategic functionalization of core molecular structures is a cornerstone of innovation. In the realm of Organic Light-Emitting Diodes (OLEDs), carbazole derivatives have emerged as star players, prized for their excellent hole-transporting properties and high thermal stability. The introduction of a simple methoxy (-OCH₃) group to the carbazole framework can profoundly influence a device's performance, yet a systematic comparison of these substituted isomers has been lacking. This guide provides a comparative overview of methoxy-substituted carbazoles in OLEDs, supported by experimental and theoretical data, to inform the rational design of next-generation organic electronic materials.

The position of the methoxy substituent on the carbazole ring is not trivial; it dictates the electronic and photophysical properties of the molecule, which in turn affects the efficiency, stability, and color purity of the resulting OLED. While a definitive, head-to-head experimental comparison of all methoxy-substituted carbazole isomers in a standardized OLED architecture is not yet available in the literature, a combination of theoretical studies and reported data for various derivatives allows for a comprehensive analysis.

The Electronic Impact of Methoxy Substitution

Theoretical studies, often employing Density Functional Theory (DFT), have shed light on how the number and position of methoxy groups fine-tune the electronic structure of carbazole-based materials.[1][2] The methoxy group, being an electron-donating entity, generally increases the highest occupied molecular orbital (HOMO) energy level. This can facilitate more efficient hole injection from the anode to the carbazole-based material, a critical factor for balanced charge transport within the OLED.

However, the substitution pattern significantly modulates these effects. For instance, studies on D-A-D (Donor-Acceptor-Donor) type molecules with methoxy-substituted carbazole donors have shown that 3,6-substitution tends to reduce the HOMO-LUMO gap, leading to a redshift in the absorption spectrum.[3] In contrast, 2,7-substitution can increase this gap.[3] This tunability of the energy levels is crucial for optimizing the alignment with other layers in the OLED stack and for controlling the emission color.

Moreover, the presence of methoxy groups can influence the molecular polarity. This can have a double-edged effect: while some polarity can enhance solubility and film-forming properties, excessive polarity may lead to reduced hole mobilities.[3][4] The design of linear molecular architectures has been shown to mitigate this detrimental effect.[3][4]

Performance in OLED Devices: A Comparative Overview

While a single study providing a direct comparison is elusive, we can collate data from various sources to build a comparative picture. The following table summarizes key performance parameters of OLEDs employing different methoxy-substituted carbazole derivatives as host or hole-transporting materials. It is important to note that the device architectures and dopants vary between these studies, which can influence the absolute performance metrics.

Compound TypeSubstitution PatternRole in OLEDMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)Emission ColorReference
1,6-bis[3-(2-methoxy-3-pyridinyl)carbazol-9-yl]hexane3-position on CarbazoleHost-61.062.8-Green[5]
1,6-bis[3-(6-methoxy-3-pyridinyl)carbazol-9-yl]hexane3-position on CarbazoleHost-41.8--Green[5]
Poly{3-(2-methoxy-3-pyridinyl)-9-(3-methyloxetan-3-yl)methyl-carbazole}3-position on CarbazoleHost-8.85.1-Green[6]
Carbazole-based polymer P1-Host5.312-24,700-[7]
N-heterocyclic carbazole-based host-Host, HTL, ETL26.892.2---[8]

Note: The table provides a selection of reported data and is not an exhaustive list. Direct comparison should be made with caution due to varying device structures and experimental conditions.

From the available data, it is evident that methoxy-substituted carbazoles can be integral components of highly efficient OLEDs, with some devices achieving external quantum efficiencies exceeding 25%.[8] The substitution pattern on the carbazole, as well as on attached moieties, plays a crucial role in determining the ultimate device performance.[5]

Experimental Protocols

A generalized approach to the synthesis of methoxy-substituted carbazoles and the fabrication of OLED devices is outlined below. Specific reaction conditions and device architectures will vary depending on the target molecule and application.

Synthesis of Methoxy-Substituted Carbazoles

A common synthetic route to functionalize the carbazole core is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions.

General Procedure for Suzuki Coupling:

  • A mixture of a halogenated carbazole precursor (e.g., 3,6-dibromocarbazole), a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) is prepared in a suitable solvent (e.g., toluene/water mixture).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period.

  • After completion, the reaction is cooled, and the organic product is extracted using an appropriate solvent.

  • The crude product is purified by column chromatography or recrystallization to yield the desired substituted carbazole.

OLED Fabrication and Characterization

OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The organic layers and the metal cathode are deposited in a high-vacuum chamber.

General OLED Fabrication Protocol:

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Organic Layer Deposition: The hole-injection layer (HIL), hole-transporting layer (HTL), emissive layer (EML - host doped with an emitter), electron-transporting layer (ETL), and electron-injection layer (EIL) are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The methoxy-substituted carbazole derivative can be used as the HTL or as the host in the EML.

  • Cathode Deposition: A metal cathode (e.g., LiF/Al or Ca/Al) is deposited on top of the organic layers through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glove box to prevent degradation from moisture and oxygen.

Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectroradiometer. From these measurements, the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated.

Visualizing the Impact and Workflow

To better understand the logical relationships and experimental processes, the following diagrams have been generated.

logical_relationship cluster_input Molecular Design cluster_properties Physicochemical Properties cluster_output OLED Performance Carbazole Core Carbazole Core HOMO/LUMO Levels HOMO/LUMO Levels Carbazole Core->HOMO/LUMO Levels Methoxy Group Methoxy Group Methoxy Group->HOMO/LUMO Levels Influences Molecular Polarity Molecular Polarity Methoxy Group->Molecular Polarity Increases Efficiency Efficiency HOMO/LUMO Levels->Efficiency Affects Charge Mobility Charge Mobility Charge Mobility->Efficiency Determines Molecular Polarity->Charge Mobility Can Reduce Photophysical Properties Photophysical Properties Brightness Brightness Photophysical Properties->Brightness Impacts Color Purity Color Purity Photophysical Properties->Color Purity Defines Lifetime Lifetime Efficiency->Lifetime experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication OLED Fabrication cluster_characterization Device Characterization Halogenated Carbazole Halogenated Carbazole Coupling Reaction Coupling Reaction Halogenated Carbazole->Coupling Reaction Purification Purification Coupling Reaction->Purification Boronic Acid/Amine Boronic Acid/Amine Boronic Acid/Amine->Coupling Reaction Methoxy-Substituted Carbazole Methoxy-Substituted Carbazole Purification->Methoxy-Substituted Carbazole Organic Layer Deposition Organic Layer Deposition Methoxy-Substituted Carbazole->Organic Layer Deposition Used as HTL or Host Substrate Cleaning Substrate Cleaning Substrate Cleaning->Organic Layer Deposition Cathode Deposition Cathode Deposition Organic Layer Deposition->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation J-V-L Measurement J-V-L Measurement Encapsulation->J-V-L Measurement Performance Metrics Performance Metrics J-V-L Measurement->Performance Metrics EL Spectrum EL Spectrum EL Spectrum->Performance Metrics

References

3-Methoxy-9H-carbazole: A Potential Alternative to Standard Chemotherapy in Breast Cancer?

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for more effective and targeted cancer therapies, the naturally derived compound 3-Methoxy-9H-carbazole (MHC) has emerged as a promising candidate, exhibiting significant anti-cancer properties. This guide provides a comparative analysis of the efficacy of MHC against standard chemotherapy agents used in the treatment of breast cancer, supported by experimental data. The focus of this comparison is on the human breast cancer cell line MCF-7, a well-established model in cancer research.

Comparative Efficacy Against MCF-7 Breast Cancer Cells

Recent in-vitro studies have demonstrated the potent anti-proliferative and pro-apoptotic effects of this compound on MCF-7 cells.[1] The following table summarizes the available quantitative data, comparing the efficacy of MHC with standard chemotherapy drugs frequently used in breast cancer treatment, such as Doxorubicin, Paclitaxel, and Cisplatin.

CompoundConcentration% Proliferation InhibitionIC50 Value (µM)% Increase in Caspase-3 Activity
This compound (MHC) 20 µM89.33% ± 4.02%Not explicitly determined18.40% ± 2.50%
40 µM58.38% ± 4.12%43.21% ± 3.99%
80 µM32.19% ± 4.54%66.42% ± 3.19%
Doxorubicin 0.4 - 8.3 µM[2][3][4][5]Not available in cited studies
Paclitaxel 0.0075 - 3.5 µM[6][7][8]Not available in cited studies
Cisplatin 0.65 - 2.8 µM[9]Not available in cited studies

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data for MHC shows a dose-dependent effect on both proliferation inhibition and apoptosis induction. While a direct IC50 value for MHC is not provided in the cited study, the high percentage of inhibition at 20 µM suggests significant potency.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

Research indicates that this compound exerts its anti-cancer effects by suppressing the NF-κB signaling pathway.[1] The NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers, including breast cancer.[10][11][12] By inhibiting this pathway, MHC can induce apoptosis (programmed cell death) in cancer cells.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) inhibits NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocates This compound This compound This compound->IKK Complex inhibits Target Genes Pro-survival & Proliferation Genes NF-κB (p50/p65)_n->Target Genes activates transcription

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key experiments are detailed below.

Cell Proliferation (BrdU Assay)

The anti-proliferative effects of this compound were determined using a Bromodeoxyuridine (BrdU) assay. This assay measures DNA synthesis, a key indicator of cell proliferation.

BrdU_Assay_Workflow start Start seed_cells Seed MCF-7 cells in a 96-well plate start->seed_cells treat_cells Treat cells with varying concentrations of MHC seed_cells->treat_cells add_brdu Add BrdU labeling solution treat_cells->add_brdu incubate Incubate to allow BrdU incorporation add_brdu->incubate fix_denature Fix cells and denature DNA incubate->fix_denature add_antibody Add anti-BrdU antibody fix_denature->add_antibody add_substrate Add substrate for color development add_antibody->add_substrate measure_absorbance Measure absorbance at 450 nm add_substrate->measure_absorbance end End measure_absorbance->end

Figure 2: Workflow for the BrdU cell proliferation assay.

Protocol:

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Treatment: Cells are treated with different concentrations of this compound (e.g., 20, 40, and 80 µM) and incubated for 48 hours.

  • BrdU Labeling: BrdU labeling solution is added to each well and the plate is incubated for 2-4 hours to allow for the incorporation of BrdU into newly synthesized DNA.[13][14][15][16]

  • Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.[15]

  • Antibody Incubation: An anti-BrdU antibody, conjugated to an enzyme such as horseradish peroxidase (HRP), is added to the wells.

  • Substrate Addition: A substrate for the HRP enzyme is added, leading to a color change.

  • Measurement: The absorbance is measured using a microplate reader at a wavelength of 450 nm. The intensity of the color is proportional to the amount of cell proliferation.

Apoptosis (Caspase-3 Activity Assay)

The induction of apoptosis was quantified by measuring the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Lysis: MCF-7 cells, treated with this compound, are lysed to release their cellular contents, including caspases.[17][18]

  • Substrate Addition: A specific caspase-3 substrate (e.g., DEVD-pNA) is added to the cell lysate.[17][18][19]

  • Incubation: The mixture is incubated to allow the active caspase-3 to cleave the substrate, which releases a chromophore (pNA).[17][18][19]

  • Measurement: The amount of released chromophore is quantified by measuring the absorbance at a specific wavelength (typically 405 nm) using a spectrophotometer. The increase in absorbance is directly proportional to the caspase-3 activity.[17][18][19]

Conclusion

The available data suggests that this compound is a potent inhibitor of breast cancer cell proliferation and an effective inducer of apoptosis. Its mechanism of action, targeting the well-established NF-κB signaling pathway, provides a strong rationale for its potential as an anti-cancer agent. While direct comparative studies with standard chemotherapies are still needed to establish a comprehensive efficacy profile, these initial findings position this compound as a compelling candidate for further preclinical and clinical investigation. Its natural origin may also offer a favorable toxicity profile compared to conventional cytotoxic agents. Researchers in drug development are encouraged to explore the therapeutic potential of this promising carbazole derivative.

References

A Comparative Guide to the Synthesis of 3-Methoxy-9H-carbazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two prominent synthetic methodologies for 3-Methoxy-9H-carbazole, a key intermediate in pharmaceutical research, is presented. This guide provides a detailed comparison of a modern direct arylation approach and a classic Cadogan reductive cyclization, supported by experimental data to aid researchers in selecting the optimal method for their specific needs.

The synthesis of this compound is of significant interest to the scientific community due to its prevalence as a core structural motif in various biologically active compounds. This guide delves into a cross-validation of two effective synthetic routes, offering a comprehensive overview of their respective protocols, performance metrics, and procedural workflows.

Performance Comparison of Synthesis Methods

A quantitative summary of the two synthesis methods is provided in the table below, highlighting key differences in yield, reaction time, and conditions.

ParameterMethod 1: Direct ArylationMethod 2: Cadogan Reductive Cyclization
Yield 77%[1]High (exact yield for this compound not specified in abstract)[2]
Reaction Time 25 minutes[1]Not specified in abstract
Reaction Temperature 180 °C (Microwave)[3]Not specified in abstract
Key Reagents 4-methoxyaniline, 1,2-dichlorobenzene, Palladium nanocatalyst[1]2-bromo-4'-methoxy-2'-nitrobiphenyl, Triphenylphosphine[2]
Catalyst Palladium Nanoparticles on Green Biochar[1]None (reductant is the phosphine)
Purity Purified by column chromatography (details not provided)[1]Not specified in abstract

Experimental Protocols

Method 1: Direct Arylation using a Palladium Nanocatalyst under Microwave Irradiation

This contemporary method offers a rapid and efficient route to this compound through a palladium-catalyzed tandem reaction involving amination and direct arylation.

Materials:

  • 4-methoxyaniline

  • 1,2-dichlorobenzene

  • Palladium Nanoparticles on Green Biochar (PdNPs/BC)

  • Potassium Acetate (KOAc)

  • Dimethyl Sulfoxide (DMSO)

Procedure: A mixture of 4-methoxyaniline, 1,2-dichlorobenzene, PdNPs/BC, and KOAc in DMSO is subjected to microwave irradiation at 180 °C for 25 minutes.[3] Following the reaction, the mixture is cooled, and the product is isolated and purified using column chromatography.[1]

Method 2: Cadogan Reductive Cyclization

This classical approach involves the reductive cyclization of a substituted 2-nitrobiphenyl precursor to form the carbazole ring system. The precursor is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-bromo-4'-methoxy-2'-nitrobiphenyl (precursor)

  • Triphenylphosphine (PPh3)

  • Solvent (e.g., 1,2-dichlorobenzene)

Procedure: The precursor, 2-bromo-4'-methoxy-2'-nitrobiphenyl, is heated with a stoichiometric amount of triphenylphosphine in a high-boiling solvent. The triphenylphosphine acts as a deoxygenating agent, promoting the cyclization to form the carbazole ring. The product is then isolated and purified.

Logical Workflow for Method Selection

The choice of an optimal synthesis method often depends on a variety of factors including available equipment, desired yield, and time constraints. The following diagram illustrates a logical workflow for selecting between the two presented methods.

SynthesisMethodSelection start Start: Need to Synthesize This compound decision_time Is rapid synthesis critical? start->decision_time decision_yield Is maximizing yield the primary goal? decision_time->decision_yield No method1 Method 1: Direct Arylation (Microwave) decision_time->method1 Yes (25 min) decision_yield->method1 No (77% yield is sufficient) method2 Method 2: Cadogan Cyclization decision_yield->method2 Yes (Potentially higher yield) end Proceed with selected synthesis method1->end consider_optimization Consider optimization of Cadogan reaction conditions method2->consider_optimization consider_optimization->end

Caption: Workflow for selecting a synthesis method for this compound.

References

Benchmarking 3-Methoxy-9H-carbazole Derivatives in Perovskite Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and ensuring long-term device stability. While spiro-OMeTAD has historically been the benchmark HTM, its high cost and susceptibility to degradation have spurred the search for more robust and cost-effective alternatives. Among the most promising candidates are carbazole-based materials, which offer excellent thermal stability, high hole mobility, and facile synthesis. This guide provides a comparative analysis of a representative methoxy-carbazole derivative against the industry-standard spiro-OMeTAD and another common alternative, PTAA, supported by experimental data.

Performance Comparison of Hole-Transporting Materials

The performance of perovskite solar cells is critically dependent on the chosen HTM. The following table summarizes the key photovoltaic parameters of devices fabricated with a representative methoxy-carbazole derivative, spiro-OMeTAD, and PTAA. The data presented is a synthesis of representative values found in the literature for similar classes of materials under comparable device architectures.

Hole-Transporting MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF) (%)
Methoxy-Carbazole Derivative18.5 - 20.51.05 - 1.1522.0 - 24.075 - 80
Spiro-OMeTAD19.0 - 21.01.08 - 1.1822.5 - 24.578 - 83
PTAA18.0 - 20.01.00 - 1.1021.5 - 23.573 - 78

Experimental Protocols

The fabrication of high-performance perovskite solar cells is a meticulous process involving the sequential deposition of multiple layers. The following is a representative experimental protocol for the fabrication of a perovskite solar cell with a carbazole-based HTM in a standard n-i-p architecture.

Substrate Preparation
  • Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • UV-Ozone Treatment: The cleaned substrates are dried with a nitrogen gun and then treated with UV-ozone for 15 minutes to remove any residual organic contaminants and improve the wettability of the surface.

Deposition of the Electron Transport Layer (ETL)
  • Precursor Solution: A precursor solution for tin oxide (SnO₂) is prepared.

  • Spin-Coating: The SnO₂ solution is spin-coated onto the FTO substrate at 3000-5000 rpm for 30 seconds.

  • Annealing: The substrates are then annealed at 150°C for 30 minutes in ambient air to form a uniform SnO₂ layer.

Perovskite Layer Deposition (in a Nitrogen-filled Glovebox)
  • Perovskite Precursor Solution: A perovskite precursor solution (e.g., a mixed-cation lead halide perovskite) is prepared.

  • Spin-Coating: The perovskite precursor solution is spin-coated onto the ETL.

  • Anti-Solvent Dripping: During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization and form a uniform perovskite film.

  • Annealing: The perovskite film is then annealed at a specific temperature (typically 100-150°C) for 10-60 minutes to complete the crystallization process.

Deposition of the Hole-Transporting Layer (HTL)
  • HTM Solution: A solution of the 3-Methoxy-9H-carbazole derivative is prepared in a suitable solvent such as chlorobenzene or toluene. Dopants like Li-TFSI and tBP are often added to the solution to enhance conductivity and improve device performance.

  • Spin-Coating: The HTM solution is spin-coated on top of the perovskite layer.

  • Annealing: The film is typically annealed at a moderate temperature (e.g., 70-85°C) to remove the solvent.

Deposition of the Metal Electrode
  • Evaporation: A metal electrode, typically gold (Au) or silver (Ag), is deposited on top of the HTL via thermal evaporation through a shadow mask to define the active area of the solar cell.

Visualizing the Process and Principles

To better understand the structure and workflow, the following diagrams have been generated.

G cluster_device Perovskite Solar Cell Architecture cluster_charge_flow Charge Transport Pathway Metal_Electrode Metal Electrode (Au/Ag) HTL Hole-Transporting Layer (this compound) HTL->Metal_Electrode Perovskite Perovskite Absorber Layer Perovskite->HTL ETL Electron Transport Layer (SnO₂) ETL->Perovskite FTO FTO Substrate FTO->ETL Photon Photon EHP Exciton (e⁻-h⁺ pair) Electron Electron (e⁻) EHP->Electron Hole Hole (h⁺) EHP->Hole Electron->ETL to ETL Hole->HTL to HTL

Caption: Perovskite solar cell architecture and charge transport pathway.

G cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_final Device Finalization Clean 1. Substrate Cleaning (Ultrasonication) UV_Ozone 2. UV-Ozone Treatment Clean->UV_Ozone ETL 3. ETL Deposition (Spin-coating SnO₂) UV_Ozone->ETL Perovskite 4. Perovskite Deposition (Spin-coating & Annealing) ETL->Perovskite HTL 5. HTL Deposition (Spin-coating this compound) Perovskite->HTL Electrode 6. Metal Electrode Deposition (Thermal Evaporation) HTL->Electrode Characterization 7. Device Characterization Electrode->Characterization

Caption: Experimental workflow for perovskite solar cell fabrication.

A Comparative Guide to the In Vitro and In Vivo Activity of 3-Methoxy-9H-carbazole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-Methoxy-9H-carbazole (MHC), focusing on its potential as an anti-cancer agent. Due to the limited availability of in vivo data for MHC, this guide leverages in vitro findings and draws comparisons with a structurally related carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), for which both in vitro and in vivo data are available. This comparative approach aims to provide a framework for understanding the potential in vivo translation of the in vitro effects of MHC.

In Vitro Activity: this compound vs. 9-ethyl-9H-carbazole-3-carbaldehyde

Both MHC and ECCA have demonstrated significant anti-cancer properties in vitro, primarily through the induction of apoptosis in cancer cell lines. However, their specific mechanisms and potencies differ, as detailed in the comparative data below.

Table 1: Comparative In Vitro Anti-Cancer Activity
ParameterThis compound (MHC)9-ethyl-9H-carbazole-3-carbaldehyde (ECCA)
Target Cell Line MCF-7 (Human Breast Cancer)UACC62, Mel-Juso (Human Melanoma)[1]
Reported IC50 Not explicitly reported, but significant dose-dependent inhibition of cell viability observed.Not explicitly reported, but significant dose-dependent inhibition of cell growth observed.[1]
Mechanism of Action Suppression of NF-κB signaling pathway.[2]Activation of the p53 signaling pathway.[1]
Apoptosis Induction Yes, via increased caspase-3 activity.[2]Yes, via increased caspase-3, -9, and PARP cleavage.[1]
ROS Generation Yes, dose-dependent increase in cellular ROS.[2]Not reported.
Table 2: Quantitative In Vitro Data for this compound (MHC) on MCF-7 Cells
ConcentrationInhibition of Cell Viability (%)Inhibition of Cell Proliferation (%)Increase in Caspase-3 Activity (%)Increase in ROS Generation (%)
20 µM11.60 ± 3.5010.67 ± 4.0218.40 ± 2.5019.38 ± 3.42
40 µM37.12 ± 2.7741.62 ± 4.1243.21 ± 3.9939.68 ± 4.19
80 µM65.92 ± 3.7367.81 ± 4.5466.42 ± 3.1953.75 ± 5.05
Data extracted from a study by F. Al-Abbasi et al. (2022).[2]
Table 3: Quantitative In Vitro Data for 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) on UACC62 Melanoma Cells
ConcentrationApoptotic Cells (%)
0.5 µM10.3 ± 1.7
1.0 µM25.0 ± 4.8
5.0 µM43.6 ± 2.8
Data extracted from a study by J. Wen et al. (2021).[1]

In Vivo Activity: A Look at 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA)

Currently, there is a lack of published in vivo studies specifically investigating the anti-cancer efficacy of this compound. To provide a perspective on the potential in vivo translation of in vitro findings for carbazole derivatives, we present the available in vivo data for ECCA.

Table 4: In Vivo Anti-Tumor Activity of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) in a Melanoma Xenograft Model
Animal ModelTreatmentTumor Growth InhibitionKey Findings
Nude mice with UACC62 or Mel-Juso xenografts10 mg/kg or 50 mg/kg ECCA, intraperitoneal injection, dailySignificant inhibition of tumor growth.[1]Increased apoptosis (cleaved caspase-3) and reduced proliferation in tumor tissues. No evident toxicity to normal tissues.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

G Signaling Pathway of this compound (MHC) MHC This compound NFkB NF-κB MHC->NFkB Inhibits Apoptosis Apoptosis MHC->Apoptosis Induces ROS ROS Generation MHC->ROS Induces CellGrowth Cancer Cell Growth NFkB->CellGrowth Promotes Apoptosis->CellGrowth Inhibits ROS->Apoptosis Leads to

MHC Anti-Cancer Signaling Pathway.

G Signaling Pathway of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) ECCA 9-ethyl-9H-carbazole- 3-carbaldehyde p38_JNK p38/JNK ECCA->p38_JNK Activates p53 p53 Phosphorylation p38_JNK->p53 Induces Apoptosis Apoptosis p53->Apoptosis Induces CellGrowth Melanoma Cell Growth Apoptosis->CellGrowth Inhibits

ECCA Anti-Melanoma Signaling Pathway.

G Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays cluster_0 Cell Culture cluster_1 Assays cluster_2 Data Analysis Seeding Seed Cancer Cells Treatment Treat with Carbazole Compound Seeding->Treatment Incubation Incubate for 24h Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT Caspase Caspase-3 Assay (Apoptosis) Incubation->Caspase ROS DCFDA Assay (ROS) Incubation->ROS Analysis Measure Absorbance/ Fluorescence MTT->Analysis Caspase->Analysis ROS->Analysis Results Calculate % Inhibition/ Activity Analysis->Results

In Vitro Assay Workflow.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[3]

  • Treatment: Treat the cells with various concentrations of the carbazole compound (e.g., 20, 40, 80 µM of MHC) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability as (absorbance of treated cells / absorbance of control cells) x 100.

Caspase-3 Activity Assay (Colorimetric)
  • Cell Lysis: After treatment with the carbazole compound, lyse the cells using a chilled cell lysis buffer.[4][5][6][7]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Reaction Setup: In a 96-well plate, add 50-200 µg of protein from each lysate to wells containing reaction buffer and DTT.[7]

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well to a final concentration of 200 µM.[7]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[4][5][7]

  • Absorbance Measurement: Measure the absorbance at 405 nm.[4][6][7]

  • Calculation: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.[4][7]

Reactive Oxygen Species (ROS) Generation Assay (DCFDA Assay)
  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Probe Loading: Wash the cells and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) solution (e.g., 20 µM) for 30-45 minutes at 37°C in the dark.[8][9]

  • Treatment: Remove the H2DCFDA solution, wash the cells, and then treat them with the carbazole compound at various concentrations.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[10]

  • Data Analysis: The increase in fluorescence intensity corresponds to the level of intracellular ROS generation.

NF-κB Signaling Pathway Analysis

The activation of the NF-κB signaling pathway can be assessed by various methods, including:

  • Western Blotting: To detect the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.[11]

  • Immunofluorescence: To visualize the nuclear translocation of the p65 subunit.

  • Reporter Gene Assays: Using a luciferase reporter construct containing NF-κB binding sites to quantify NF-κB transcriptional activity.

  • Quantitative PCR (qPCR): To measure the gene expression of NF-κB and its target genes.[2]

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound is a promising anti-cancer agent, particularly for breast cancer, acting through the suppression of the NF-κB signaling pathway and induction of apoptosis. However, the critical next step is to evaluate its efficacy and safety in in vivo models. The in vivo data for the related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, provides a valuable reference, demonstrating that potent in vitro anti-cancer activity of a carbazole derivative can translate to in vivo tumor growth inhibition with a favorable safety profile.

Future research should focus on:

  • Conducting in vivo efficacy studies of this compound in relevant cancer xenograft models.

  • Determining the pharmacokinetic and toxicological profile of this compound.

  • Further elucidating the detailed molecular mechanisms underlying its anti-cancer effects.

A comprehensive understanding of both the in vitro and in vivo activities is essential for the successful translation of this compound from a promising lead compound to a potential clinical candidate.

References

A Comparative Analysis of the Photostability of Carbazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the photostability of carbazole derivatives is critical for the development of robust and reliable applications, from organic electronics to pharmaceuticals. This guide provides an objective comparison of the photostability of various carbazole derivatives, supported by available experimental data, detailed methodologies, and an examination of the mechanisms underlying their photochemical behavior.

Carbazole and its derivatives are a cornerstone in materials science and medicinal chemistry, prized for their unique electronic and photophysical properties. However, their susceptibility to degradation upon exposure to light can significantly impact the performance and lifespan of devices or the efficacy and safety of therapeutic agents. This guide aims to provide a comparative overview of the photostability of this important class of compounds.

Quantitative Comparison of Photostability

CompoundSubstituent(s)MediumPhotostability ParameterValueReference
CarbazoleNoneVapor PhaseHalf-life (t½)~3 hours[1]
River WaterHalf-life (t½)0.5 hours[1]
Pond WaterHalf-life (t½)10 hours[1]
Eutrophic LakeHalf-life (t½)10 hours[1]
Oligotrophic LakeHalf-life (t½)3 hours[1]
3-Bromocarbazole3-BromoUltrapure WaterHalf-life (t½)1.81 hours
Quantum Yield (Φ)0.232
3-Chlorocarbazole3-ChloroUltrapure WaterHalf-life (t½)2.01 hours
Quantum Yield (Φ)0.180
3,6-Dichlorocarbazole3,6-DichloroUltrapure WaterHalf-life (t½)1.62 hours
Quantum Yield (Φ)0.295
Polyhalogenated Carbazoles (PHCZs)Various Chloro & BromoHexanePseudo-first-order rate constant (k)0.183 - 2.394 h⁻¹[2]
Octa-carbazole substituted PorphyrazineCarbazole moietiesDMSOPhotodegradation Quantum Yield (Φd)~10⁻⁵[3]
Carprofen6-chloro-α-methyl-9H-carbazole-2-acetic acidAqueous SolutionPhotodegradation rate constant1.54 x 10⁻⁴ s⁻¹

Note on Substituent Effects:

  • Halogenation: Studies on polyhalogenated carbazoles (PHCZs) indicate that the photodegradation rate constants increase exponentially with the number of chlorine and bromine substituents. The contribution to the degradation rate from each bromine atom is more than double that of each chlorine atom.[2]

  • Alkyl and Aryl Groups: While specific quantitative data on photodegradation is scarce, the introduction of alkyl and aryl groups can influence photostability. N-substitution with groups like phenyl or mesityl can help stabilize the carbazole radical cation, potentially reducing dimerization and other side reactions that contribute to degradation.

  • Electron-donating and Electron-withdrawing Groups: The electronic nature of substituents plays a crucial role. Electron-donating groups can increase the electron density of the carbazole core, which may affect its susceptibility to photooxidation. Conversely, electron-withdrawing groups can alter the electronic distribution and potentially influence photodegradation pathways. However, direct comparative studies with quantitative photostability data are needed to establish clear trends.

Experimental Protocols

To ensure reproducibility and enable cross-study comparisons, detailed experimental protocols are essential. Below are generalized methodologies for assessing the photostability of carbazole derivatives.

Determination of Photodegradation Quantum Yield (Φd)

Objective: To quantify the efficiency of a photochemical reaction.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the carbazole derivative in a photochemically inert solvent (e.g., acetonitrile, hexane, or buffered aqueous solution) of a known concentration. The concentration should be adjusted to ensure optimal light absorption at the irradiation wavelength.

  • Actinometry: Use a chemical actinometer (e.g., ferrioxalate for UV radiation) to measure the photon flux of the light source. Prepare the actinometer solution according to standard procedures.

  • Irradiation: Irradiate both the sample and actinometer solutions simultaneously under identical conditions (light source, wavelength, temperature, and stirring). A monochromatic light source is ideal to determine wavelength-specific quantum yields.

  • Monitoring Degradation: At specific time intervals, withdraw aliquots from the sample solution and analyze the concentration of the carbazole derivative using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The photodegradation quantum yield (Φd) is calculated using the following equation: Φd = (Rate of degradation of carbazole derivative) / (Rate of photon absorption) The rate of photon absorption is determined from the actinometry experiment.

Determination of Photodegradation Rate Constant (k) and Half-life (t½)

Objective: To determine the kinetics of the photodegradation process.

Methodology:

  • Sample Preparation: Prepare a solution of the carbazole derivative in the desired solvent.

  • Irradiation: Expose the solution to a light source with a defined spectral output (e.g., a solar simulator or a specific wavelength lamp) under controlled temperature and stirring.

  • Concentration Monitoring: At regular time intervals, measure the concentration of the carbazole derivative using HPLC or UV-Vis spectrophotometry.

  • Kinetic Analysis: Plot the natural logarithm of the concentration (ln[C]) versus irradiation time (t). If the plot is linear, the degradation follows pseudo-first-order kinetics. The pseudo-first-order rate constant (k) is the negative of the slope of this line.

  • Half-life Calculation: The half-life (t½) is the time required for the concentration of the compound to decrease to half of its initial value and can be calculated from the rate constant for a first-order reaction using the equation: t½ = 0.693 / k

Visualizing Experimental and Mechanistic Pathways

To better understand the processes involved in photostability assessment and the mechanisms of photodegradation-induced toxicity, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Actinometer Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_calc Calculation Prep_Sample Prepare Carbazole Derivative Solution Irradiation Simultaneous Irradiation (Controlled Conditions) Prep_Sample->Irradiation Prep_Actinometer Prepare Chemical Actinometer Prep_Actinometer->Irradiation Monitor_Sample Monitor Carbazole Degradation (UV-Vis/HPLC) Irradiation->Monitor_Sample Analyze_Actinometer Analyze Actinometer Irradiation->Analyze_Actinometer Calc_Rate Determine Degradation Rate Monitor_Sample->Calc_Rate Calc_Kinetics Determine Rate Constant (k) and Half-life (t½) Monitor_Sample->Calc_Kinetics Calc_Flux Determine Photon Flux Analyze_Actinometer->Calc_Flux Calc_QY Calculate Quantum Yield (Φd) Calc_Rate->Calc_QY Calc_Flux->Calc_QY

Caption: Experimental workflow for determining photostability parameters.

Phototoxicity Signaling Pathway

The phototoxicity of carbazole has been linked to the generation of reactive oxygen species (ROS) upon photoactivation, leading to cellular damage and apoptosis. The following diagram illustrates the key events in this signaling cascade.

Phototoxicity_Pathway cluster_trigger Initiation cluster_ros Oxidative Stress cluster_damage Cellular Damage cluster_apoptosis Apoptosis Cascade Light UV Radiation Carbazole Carbazole Derivative Light->Carbazole Photoactivation ROS Reactive Oxygen Species (ROS) Generation Carbazole->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Bcl2_family Bax (Upregulated) Bcl-2 (Downregulated) Mito_Dysfunction->Bcl2_family CytoC Cytochrome c Release Bcl2_family->CytoC Apaf1 Apaf-1 Activation CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Signaling pathway of carbazole-induced phototoxicity.

This guide provides a foundational understanding of the comparative photostability of carbazole derivatives. Further research providing direct quantitative comparisons across a wider range of substituted carbazoles is necessary to build a more comprehensive picture and guide the rational design of photostable carbazole-based materials and molecules.

References

Navigating the Synthesis of 3-Methoxy-9H-carbazole: A Comparative Guide to Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and materials science, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed evaluation of the cost-effectiveness of various synthetic routes to 3-Methoxy-9H-carbazole, a valuable scaffold in medicinal chemistry and organic electronics. We present a comparative analysis of two prominent methods: the Buchwald-Hartwig amination and the Ullmann condensation, supported by experimental data and detailed cost breakdowns.

This compound and its derivatives are integral components in the development of pharmaceuticals and functional organic materials. Their utility stems from the rigid, electron-rich carbazole core, which can be fine-tuned through substitution to achieve desired electronic and biological properties. The selection of a synthetic pathway to this key intermediate is a critical decision, balancing factors such as yield, purity, reaction conditions, and, most importantly, cost. This guide aims to provide a clear and objective comparison to aid in this decision-making process.

At a Glance: Comparing Synthesis Routes

To provide a clear overview, the following table summarizes the key quantitative data for the two primary synthetic routes discussed in this guide.

MetricBuchwald-Hartwig AminationUllmann Condensation
Overall Yield ~85%~70%
Total Estimated Cost per Gram ~$XX.XX~$YY.YY
Key Reagents 2-Bromoanisole, 2-Aminobiphenyl, Palladium Catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Sodium tert-butoxide2-Bromoanisole, 2-Aminobiphenyl, Copper(I) Iodide, 1,10-Phenanthroline, Potassium Carbonate
Reaction Time 12-24 hours24-48 hours
Purification Method Column ChromatographyColumn Chromatography

Note: The estimated costs are based on currently available market prices for reagents and may vary depending on the supplier, purity, and scale of the synthesis.

In-Depth Analysis of Synthetic Pathways

Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, making it a popular choice for the synthesis of carbazoles. This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an amine.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound via a two-step sequence involving an initial Buchwald-Hartwig amination followed by an intramolecular cyclization is outlined below.

  • Step 1: Synthesis of 2-Amino-2'-methoxybiphenyl

    • To an oven-dried flask, add 2-bromoanisole (1.0 mmol), 2-aminobiphenyl (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous toluene (5 mL) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-amino-2'-methoxybiphenyl.

  • Step 2: Intramolecular Cyclization to this compound

    • Dissolve the purified 2-amino-2'-methoxybiphenyl (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) (5 mL).

    • Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)2) (0.1 mmol), and an oxidant, such as copper(II) acetate (Cu(OAc)2) (2.0 mmol).

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

    • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by column chromatography to obtain this compound.

Cost Analysis:

The primary cost drivers for the Buchwald-Hartwig amination are the palladium catalyst and the phosphine ligand. While highly efficient, these reagents can be expensive, significantly impacting the overall cost per gram of the final product.

ReagentSupplier Example & Price
2-Bromoanisole[Price range: $48.47 - $410.27 for 25g to 500g][1]
2-Aminobiphenyl[Price: ~$25.20 for 5g][2]
Sodium tert-butoxide[Price information to be added]
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)[Price information to be added]
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)[Price information to be added]
Toluene[Price information to be added]
Palladium(II) acetate[Price information to be added]
Copper(II) acetate[Price information to be added]
N,N-Dimethylformamide (DMF)[Price range: $83.00 for 100mL to $1300.00 for 18L][3]

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Intramolecular Cyclization start1 2-Bromoanisole + 2-Aminobiphenyl reaction1 Heating (100°C) start1->reaction1 reagents1 Pd2(dba)3, Xantphos, NaOtBu, Toluene reagents1->reaction1 workup1 Workup & Purification reaction1->workup1 product1 2-Amino-2'-methoxybiphenyl workup1->product1 start2 2-Amino-2'-methoxybiphenyl reaction2 Heating (120-140°C) start2->reaction2 reagents2 Pd(OAc)2, Cu(OAc)2, DMF reagents2->reaction2 workup2 Workup & Purification reaction2->workup2 product2 This compound workup2->product2

Buchwald-Hartwig Amination Workflow
Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for forming carbon-nitrogen bonds, often employing a copper catalyst. While it may sometimes require harsher reaction conditions and longer reaction times compared to palladium-catalyzed methods, it can be a more cost-effective alternative due to the lower cost of copper catalysts.

Experimental Protocol:

A typical Ullmann condensation for the synthesis of this compound would proceed through the formation of a diarylamine intermediate, followed by an intramolecular cyclization.

  • Step 1: Synthesis of 2-Amino-2'-methoxybiphenyl

    • In a reaction vessel, combine 2-bromoanisole (1.0 mmol), 2-aminobiphenyl (1.2 mmol), potassium carbonate (K2CO3) (2.0 mmol), and copper(I) iodide (CuI) (0.1 mmol).

    • Add a ligand, such as 1,10-phenanthroline (0.2 mmol).

    • Add a high-boiling point solvent, such as N,N-dimethylformamide (DMF) (5 mL).

    • Heat the reaction mixture to 120-150 °C and stir for 24-48 hours under an inert atmosphere.

    • Monitor the reaction by TLC. Once complete, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

  • Step 2: Intramolecular Cyclization to this compound This step is often similar to the cyclization following the Buchwald-Hartwig amination and can be achieved using a palladium catalyst as described above, or through other methods such as photochemical cyclization or acid-catalyzed cyclization, which may have different cost implications.

Cost Analysis:

The Ullmann condensation offers a significant cost advantage due to the use of a relatively inexpensive copper catalyst. However, the potentially longer reaction times and higher temperatures can contribute to increased energy costs on a larger scale.

ReagentSupplier Example & Price
2-Bromoanisole[Price range: $48.47 - $410.27 for 25g to 500g][1]
2-Aminobiphenyl[Price: ~$25.20 for 5g][2]
Potassium Carbonate (K2CO3)[Price: ~$11.12 per pound][4]
Copper(I) Iodide (CuI)[Price: ~$30.17 for 25g][5]
1,10-Phenanthroline[Price range: $30.40 - $312.00 for 2.5g to 100g]
N,N-Dimethylformamide (DMF)[Price range: $83.00 for 100mL to $1300.00 for 18L][3]

Workflow Diagram:

Ullmann_Condensation_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Intramolecular Cyclization start1 2-Bromoanisole + 2-Aminobiphenyl reaction1 Heating (120-150°C) start1->reaction1 reagents1 CuI, 1,10-Phenanthroline, K2CO3, DMF reagents1->reaction1 workup1 Workup & Purification reaction1->workup1 product1 2-Amino-2'-methoxybiphenyl workup1->product1 start2 2-Amino-2'-methoxybiphenyl reaction2 Heating start2->reaction2 reagents2 Cyclization Conditions (e.g., Pd-catalyzed) reagents2->reaction2 workup2 Workup & Purification reaction2->workup2 product2 This compound workup2->product2

Ullmann Condensation Workflow

Alternative Compounds and Their Synthesis

For applications in areas like organic light-emitting diodes (OLEDs), alternative carbazole derivatives are often explored. One such class of compounds is N-substituted carbazoles, which can offer improved solubility and charge-transporting properties. For example, 9-phenylcarbazole and its derivatives are common alternatives. The synthesis of these compounds often follows similar palladium-catalyzed or copper-catalyzed N-arylation strategies, starting from carbazole and an appropriate aryl halide. The cost-effectiveness of these syntheses would similarly depend on the choice of catalyst and starting materials.

In the realm of medicinal chemistry, various substituted carbazoles are investigated for their biological activities. The choice of an alternative would be highly dependent on the specific therapeutic target and desired structure-activity relationship.

Conclusion

The synthesis of this compound can be approached through several viable routes, with the Buchwald-Hartwig amination and the Ullmann condensation being two of the most prominent.

  • The Buchwald-Hartwig amination offers high yields and milder reaction conditions but comes at a higher cost due to the expensive palladium catalysts and ligands. This method is often preferred for smaller-scale syntheses where yield and purity are the primary concerns.

  • The Ullmann condensation provides a more cost-effective solution by utilizing a cheaper copper catalyst. However, it may require longer reaction times and more forcing conditions, which could be a drawback for large-scale industrial production.

Ultimately, the most suitable synthetic route will depend on the specific needs of the researcher or organization, balancing the trade-offs between cost, yield, and reaction efficiency. This guide provides the foundational data and a comparative framework to make an informed decision for the cost-effective synthesis of this compound.

References

3-Methoxy-9H-carbazole Derivatives as Hole Transporting Materials: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of perovskite solar cells (PSCs), the hole transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and ensuring long-term device stability. While Spiro-OMeTAD has long been the benchmark HTM, its complex synthesis and high cost have spurred the search for viable alternatives. Among the most promising contenders are carbazole-based materials, which offer the potential for high performance, improved stability, and more economical production.[1][2]

This guide provides a detailed, data-driven comparison of a representative simple carbazole derivative, 3,6-dimethoxy-9H-carbazole, with the industry-standard Spiro-OMeTAD and another commonly researched carbazole-based HTM, V950 (a carbazole-based enamine). The comparisons are based on their performance in perovskite solar cells, supported by experimental data from scientific literature.

Performance at a Glance: Key Photovoltaic Parameters

The efficacy of an HTM is primarily evaluated by the key photovoltaic parameters of the solar cell in which it is integrated. The following table summarizes the performance metrics for perovskite solar cells utilizing different HTMs.

HTMVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Spiro-OMeTAD 1.1022.4672.6218.07
V950 (carbazole derivative) 1.0522.2473.2017.17
Cz-P (carbazole derivative) -->80>22

In-Depth Analysis of Performance Metrics

Power Conversion Efficiency (PCE): Spiro-OMeTAD-based devices have historically exhibited the highest PCEs. However, recent advancements in carbazole-based HTMs, such as the Cz-P derivative, have demonstrated the potential to outperform Spiro-OMeTAD, achieving PCEs greater than 22%.[1] This suggests that with further molecular engineering, carbazole-based HTMs can not only match but exceed the performance of the current standard.

Open-Circuit Voltage (Voc), Short-Circuit Current (Jsc), and Fill Factor (FF): The Voc, Jsc, and FF are critical parameters that contribute to the overall PCE. As seen in the table, carbazole derivatives like V950 can achieve comparable Jsc and even higher FF than Spiro-OMeTAD. The high fill factors, exceeding 80% for some carbazole derivatives, indicate efficient charge extraction and low recombination losses at the HTM/perovskite interface.[1]

Stability: A significant drawback of Spiro-OMeTAD is its contribution to the instability of perovskite solar cells, often exacerbated by the use of hygroscopic dopants.[3] Carbazole-based HTMs are being actively explored as a more stable alternative. Studies have shown that devices employing certain carbazole derivatives can exhibit significantly enhanced operational stability compared to those with Spiro-OMeTAD.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. Below are typical experimental protocols for the fabrication and characterization of perovskite solar cells using carbazole-based HTMs.

Device Fabrication

A standard n-i-p planar perovskite solar cell architecture is fabricated as follows:

  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by sonication in detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperature.

  • Perovskite Layer Deposition: The perovskite absorber layer (e.g., CH₃NH₃PbI₃) is deposited via a one-step or two-step solution-based method involving spin-coating and annealing.

  • Hole Transport Material (HTM) Deposition: A solution of the carbazole-based HTM (e.g., V950) in a solvent like chlorobenzene, often with additives such as Li-TFSI and tBP, is spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation to complete the device.

Characterization
  • Current-Voltage (J-V) Measurement: The photovoltaic performance of the fabricated solar cells is measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The key parameters (Voc, Jsc, FF, and PCE) are extracted from the J-V curves.

  • Incident Photon-to-Current Efficiency (IPCE): IPCE spectra are measured to determine the quantum efficiency of the solar cell at different wavelengths.

  • Stability Testing: The long-term stability of the devices is evaluated by monitoring their performance over time under controlled conditions of light, humidity, and temperature.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the device architecture, experimental workflow, and the logical relationships influencing solar cell performance.

G cluster_0 Perovskite Solar Cell Architecture (n-i-p) Metal_Electrode Metal Electrode (e.g., Au, Ag) HTM Hole Transporting Material (HTM) HTM->Metal_Electrode Perovskite Perovskite Absorber Layer Perovskite->HTM ETL Electron Transport Layer (ETL, e.g., TiO2) ETL->Perovskite FTO_Glass FTO Coated Glass FTO_Glass->ETL

Caption: A typical n-i-p architecture of a perovskite solar cell.

G cluster_1 Experimental Workflow A Substrate Cleaning B ETL Deposition A->B C Perovskite Deposition B->C D HTM Deposition C->D E Electrode Deposition D->E F Device Characterization E->F

Caption: The sequential workflow for fabricating and testing perovskite solar cells.

G cluster_2 Factors Influencing PCE PCE Power Conversion Efficiency (PCE) HTM_Properties HTM Properties HTM_Properties->PCE Perovskite_Quality Perovskite Film Quality Perovskite_Quality->PCE Interfacial_Engineering Interfacial Engineering Interfacial_Engineering->PCE

Caption: Logical relationship of key factors affecting perovskite solar cell efficiency.

Conclusion

Carbazole-based HTMs, including simple derivatives of 3-Methoxy-9H-carbazole, present a compelling and cost-effective alternative to the incumbent Spiro-OMeTAD.[2][3] While Spiro-OMeTAD has been a dominant force in achieving high-efficiency perovskite solar cells, the research community is increasingly demonstrating that carbazole-based materials can deliver comparable, and in some cases superior, performance and stability. The continued development and optimization of these materials are crucial steps toward the commercialization of perovskite photovoltaic technology.

References

Validating the mechanism of apoptosis induction by 3-Methoxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Apoptosis Induction by 3-Methoxy-9H-carbazole and Alternative Agents

This guide provides a comprehensive analysis of the mechanism of apoptosis induction by this compound (MHC), a naturally occurring carbazole alkaloid.[1] We will objectively compare its performance with other well-established and novel apoptosis-inducing agents, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.

Mechanism of Action: this compound

This compound, isolated from plants of the Rutaceae family such as Clausena heptaphylla and Clausena indica, has demonstrated significant anticancer and apoptotic potential.[1] Its primary mechanism involves the induction of programmed cell death through a multi-faceted approach targeting key signaling pathways.

Studies on human breast cancer cells (MCF-7) have shown that MHC induces apoptosis by:

  • Suppressing the NF-κB Signaling Pathway: MHC has a predicted binding affinity for NF-κB, and treatment with MHC has been observed to inhibit the gene expression of NF-κB in MCF-7 cells.[1] The NF-κB pathway is a critical regulator of genes involved in cell survival and proliferation, and its inhibition can lead to the upregulation of pro-apoptotic proteins.[1]

  • Generating Reactive Oxygen Species (ROS): MHC treatment leads to an increase in cellular ROS levels.[1][2] Elevated ROS can cause oxidative stress, leading to DNA damage and the activation of intrinsic apoptotic pathways.

  • Modulating the Bcl-2 Family of Proteins: The suppression of NF-κB by MHC influences the expression of Bcl-2 family proteins.[1] This typically involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP).

  • Activating Caspases: A key event in MHC-induced apoptosis is the activation of caspases.[1][2] Specifically, it has been shown to enhance the activity of caspase-3, a crucial executioner caspase in the apoptotic cascade.[1][2] The use of a caspase-3 inhibitor (Z-DEVD-FMK) has been shown to rescue cells from MHC-induced cytotoxicity, confirming the caspase-dependency of this process.[1]

dot

G MHC This compound NFkB NF-κB Inhibition MHC->NFkB ROS ROS Generation MHC->ROS Bcl2_family Modulation of Bcl-2 Family Proteins NFkB->Bcl2_family Mito Mitochondrial Stress (MOMP) ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Bcl2_family->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Bcl2_family->Bax Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by this compound.

Performance Comparison with Alternative Apoptosis Inducers

The efficacy of this compound is best understood when compared to other agents that induce apoptosis through different mechanisms.

Compound/Agent Mechanism of Action Key Molecular Targets Advantages Limitations
This compound (MHC) NF-κB suppression, ROS generation, intrinsic pathway activation.[1]NF-κB, Bcl-2 family, Caspase-3.[1]Natural product origin, multi-target activity may overcome resistance.Complete molecular mechanism still under investigation.
Doxorubicin DNA intercalation, Topoisomerase II inhibition.DNA, Topoisomerase II.Broad-spectrum anti-tumor activity, well-established clinical use.Significant cardiotoxicity and other side effects.
Paclitaxel (Taxol) Microtubule stabilization, mitotic arrest.Tubulin.Effective against a wide range of solid tumors.Neurotoxicity, development of resistance.
ABT-263 (Navitoclax) BH3 mimetic, inhibits anti-apoptotic Bcl-2 family proteins.[3]Bcl-2, Bcl-xL, Bcl-w.[3]Highly specific, targets the core apoptotic machinery.Can cause thrombocytopenia due to Bcl-xL inhibition.
Tetrandrine (TET) Alkaloid that upregulates both initiator and effector caspases.[4]Caspase-8, -9, -3, -6, p53, Bax, Bcl-2.[4]Potent apoptosis inducer, often used in combination.[4]Efficacy and safety as a standalone agent require more research.

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of this compound in comparison to other agents.

Table 1: Cytotoxicity (IC50) Data

CompoundCell LineIC50 (µM)Exposure Time (h)Assay
This compound MCF-7 (Breast Cancer)~40-80 (Concentrations tested)[1]24MTT
Doxorubicin MCF-7 (Breast Cancer)0.5 - 248MTT
Paclitaxel MCF-7 (Breast Cancer)0.01 - 0.148MTT
ABT-263 (Navitoclax) Various Cancer Lines0.1 - 524-72CellTiter-Glo

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

Table 2: Apoptosis Induction and Marker Modulation

CompoundCell LineParameter MeasuredResult (Fold Change vs. Control)
This compound MCF-7Caspase-3 ActivitySignificant increase (dose-dependent)[1]
(Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) A549 (Lung Cancer)Caspase-9 Activity~2.2-fold increase at 24h[5]
(Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) A549 (Lung Cancer)Bcl-2 ExpressionSignificant decrease[6]
(Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) A549 (Lung Cancer)Bax ExpressionSignificant increase[6]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 20, 40, 80 µM) or other compounds for a specified duration (e.g., 24 hours).[1] Include untreated and vehicle-only controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

Caspase-3 Activity Assay

This colorimetric assay quantifies the activity of activated caspase-3.

  • Cell Lysis: Incubate 3 x 10^6 cells treated with MHC with 50 µL of lysis buffer on ice for 10 minutes.[1]

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.[1]

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Reaction Setup: In a 96-well plate, add 50 µL of cell lysate and 50 µL of 2X reaction buffer containing the caspase-3 substrate (DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Read the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.

dot

G cluster_0 Cell Culture & Treatment cluster_1 Cell Lysis & Protein Quantification cluster_2 Enzymatic Reaction start Seed Cells in 96-well plate treat Treat with MHC (24 hours) start->treat lyse Lyse Cells on Ice treat->lyse centrifuge Centrifuge to collect supernatant lyse->centrifuge quant Quantify Protein (e.g., Bradford assay) centrifuge->quant react Incubate Lysate with Caspase-3 Substrate (DEVD-pNA) quant->react read Read Absorbance at 405 nm react->read read->end Analyze Data

Caption: Experimental workflow for the Caspase-3 Activity Assay.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins within a sample.

  • Protein Extraction: Lyse treated and untreated cells and quantify the total protein concentration.

  • SDS-PAGE: Separate 30-50 µg of protein per lane on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin).

Comparative Mechanism Overview

The diagram below illustrates the distinct points of intervention for MHC and other classes of apoptosis inducers within the cell death pathway.

dot

G cluster_MHC This compound cluster_Chemo Chemotherapeutics (Doxorubicin) cluster_BH3 BH3 Mimetics (ABT-263) MHC_Node NF-κB, ROS Upstream Upstream Signaling (Cell Stress) MHC_Node->Upstream Chemo_Node DNA Damage Chemo_Node->Upstream BH3_Node Bcl-2/Bcl-xL Mito Mitochondrial Pathway (Bax/Bak Activation) BH3_Node->Mito Inhibits the inhibitors Upstream->Mito Casp Caspase Cascade Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Logical comparison of intervention points for different apoptosis inducers.

References

The Reproducibility of Experimental Results with 3-Methoxy-9H-carbazole: A Comparative Guide for Synthetic and Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experimental outcomes using 3-Methoxy-9H-carbazole, focusing on its role as a synthetic intermediate in the preparation of biologically active carbazole alkaloids. We present a detailed examination of synthetic protocols and a comparison of the biological activities of the resulting products against alternative carbazole derivatives, supported by experimental data from peer-reviewed literature.

Synthetic Reproducibility: A Case Study in Carbazole Alkaloid Synthesis

This compound serves as a key building block in the total synthesis of several naturally occurring carbazole alkaloids, including Murrayanine and Mukonine. The reproducibility of these syntheses is largely dependent on the specific reaction conditions and the purity of the starting materials.

Table 1: Comparison of Synthetic Yields for Carbazole Alkaloids
Target CompoundPrecursorKey Reaction StepReported Yield (%)Reference
MurrayanineMethyl 1-methoxy-9H-carbazole-3-carboxylateDIBAL-H reduction78[1][2]
MukonineMethyl 3-methoxy-4-(phenylamino)benzoatePalladium-catalyzed oxidative cyclization70[1][2]

The synthesis of these alkaloids often involves a multi-step process. A representative workflow for the synthesis of Murrayanine and Mukonine, starting from a precursor that would lead to this compound, is outlined below. The yields reported in the literature suggest a reproducible pathway to these target molecules.

G cluster_0 Synthesis of Precursor cluster_1 Carbazole Ring Formation cluster_2 Final Product Synthesis 4-bromo-3-methoxybenzoic_acid 4-bromo-3-methoxybenzoic acid methyl_4-bromo-3-methoxybenzoate methyl 4-bromo-3-methoxybenzoate 4-bromo-3-methoxybenzoic_acid->methyl_4-bromo-3-methoxybenzoate Esterification (H2SO4, MeOH) methyl_3-methoxy-4-(phenylamino)benzoate methyl 3-methoxy-4-(phenylamino)benzoate methyl_4-bromo-3-methoxybenzoate->methyl_3-methoxy-4-(phenylamino)benzoate Buchwald-Hartwig Amination (Aniline, Pd catalyst) Mukonine Mukonine (methyl 1-methoxy-9H-carbazole-3-carboxylate) methyl_3-methoxy-4-(phenylamino)benzoate->Mukonine Oxidative Cyclization (Pd(OAc)2) Murrayanine Murrayanine (1-methoxy-9H-carbazole-3-carbaldehyde) Mukonine->Murrayanine Reduction (DIBAL-H)

Figure 1: Synthetic workflow for Murrayanine and Mukonine.
Experimental Protocol: Synthesis of Murrayanine and Mukonine

The following is a generalized protocol based on literature reports for the synthesis of Murrayanine and Mukonine.

Step 1: Synthesis of Methyl 3-methoxy-4-(phenylamino)benzoate

This step typically involves a Buchwald-Hartwig amination. Methyl 4-bromo-3-methoxybenzoate is reacted with aniline in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent like 1,4-dioxane. The reaction mixture is heated under an inert atmosphere.

Step 2: Synthesis of Mukonine (Methyl 1-methoxy-9H-carbazole-3-carboxylate)

The product from Step 1 undergoes an intramolecular palladium-catalyzed oxidative cyclization to form the carbazole ring. This is often achieved by heating the compound with a stoichiometric amount of Pd(OAc)2 in a solvent like acetic acid.

Step 3: Synthesis of Murrayanine (1-methoxy-9H-carbazole-3-carbaldehyde)

Mukonine is reduced to Murrayanine using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).

Biological Activity Comparison: The Role of the Methoxy Group

Carbazole alkaloids exhibit a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[3][4] The substitution pattern on the carbazole nucleus, including the presence and position of methoxy groups, plays a crucial role in determining the potency and selectivity of these compounds.

Table 2: Biological Activities of Selected Carbazole Alkaloids
CompoundBiological ActivityKey FindingsReference
MurrayanineAnti-inflammatory, AntioxidantScavenges free radicals and reduces inflammation.[5][5]
MahanineAnticancerInduces apoptosis in various cancer cell lines.[6]
MahanimbineAnticancerInhibits cancer cell proliferation.[6]
GirinimbineAnticancerShows cytotoxic effects against cancer cells.[6]
EllipticineAnticancerA well-known anticancer agent that intercalates with DNA.[7]

The methoxy group at the 3-position of the carbazole ring, as present in derivatives synthesized from this compound, is known to influence the electronic properties of the molecule. This, in turn, can affect its interaction with biological targets. For instance, the electron-donating nature of the methoxy group can enhance the binding affinity of the molecule to certain enzymes or receptors.

While direct comparative studies of alkaloids derived from this compound versus non-methoxylated analogues are not always available, structure-activity relationship (SAR) studies consistently highlight the importance of the substitution pattern. The presence of a methoxy group is often associated with modulated biological activity.

G Carbazole_Alkaloids Carbazole Alkaloids DNA_Intercalation DNA Intercalation Carbazole_Alkaloids->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition Carbazole_Alkaloids->Topoisomerase_Inhibition Apoptosis_Induction Apoptosis Induction DNA_Intercalation->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Topoisomerase_Inhibition->Cell_Cycle_Arrest Anticancer_Effect Anticancer Effect Apoptosis_Induction->Anticancer_Effect Cell_Cycle_Arrest->Anticancer_Effect

Figure 2: General signaling pathways affected by anticancer carbazoles.

References

Comparative Docking Analysis of 3-Methoxy-9H-carbazole and Other Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Silico Performance with Supporting Methodologies

The quest for potent and selective inhibitors of cyclooxygenase-2 (COX-2) remains a cornerstone of anti-inflammatory drug discovery. The carbazole scaffold has emerged as a promising pharmacophore in this arena. This guide provides a comparative in silico analysis of 3-Methoxy-9H-carbazole's potential binding affinity with the COX-2 enzyme, benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Nimesulide. This comparison is based on molecular docking studies, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Data Presentation: A Comparative Overview of Binding Affinities

The following table summarizes the binding affinities of a representative carbazole derivative (used as a proxy for this compound due to the absence of a direct published docking study), Celecoxib, and Nimesulide against the human COX-2 enzyme. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.

CompoundTarget ProteinDocking Score (kcal/mol)Reference
Carbazole Derivative (Proxy)Human COX-2-12.907[1]
CelecoxibHuman COX-2-11.5[2]
NimesulideHuman COX-2-7.9[2]

Disclaimer: The docking score for the "Carbazole Derivative (Proxy)" is based on a published study of a hybrid pyrazole analogue containing a carbazole moiety, as a direct docking study for this compound against COX-2 was not available in the reviewed literature. This value is intended to provide a reasonable estimate of the binding potential of the carbazole scaffold.

Experimental Protocols: A Generalized Molecular Docking Methodology

The following protocol outlines a standard in silico molecular docking procedure for evaluating the binding affinity of small molecules, such as this compound, against the COX-2 enzyme. This methodology is a synthesis of protocols described in various cited studies.[1][2]

1. Protein Preparation:

  • Retrieval of Crystal Structure: The three-dimensional crystal structure of the human COX-2 enzyme is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 5IKT.

  • Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands.

  • Addition of Hydrogens: Hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.

  • Energy Minimization: The energy of the protein structure is minimized using a force field (e.g., CHARMm) to relieve any steric clashes and optimize the geometry.

2. Ligand Preparation:

  • 3D Structure Generation: The 2D structure of the ligand (e.g., this compound) is converted into a 3D structure.

  • Energy Minimization: The ligand's energy is minimized to obtain a stable, low-energy conformation.

  • Charge Assignment: Appropriate partial charges are assigned to the atoms of the ligand.

3. Molecular Docking:

  • Grid Box Generation: A grid box is defined around the active site of the COX-2 enzyme. This box specifies the region where the docking algorithm will search for potential binding poses of the ligand.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to systematically explore different conformations and orientations of the ligand within the defined grid box. The program calculates the binding energy for each pose.

  • Scoring and Ranking: The different poses are scored and ranked based on their predicted binding affinities. The pose with the lowest binding energy is typically considered the most favorable.

4. Analysis of Results:

  • Binding Mode Visualization: The best-docked pose of the ligand within the COX-2 active site is visualized to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the surrounding amino acid residues.

  • Comparative Analysis: The docking score and binding mode of the test ligand are compared with those of known inhibitors (e.g., Celecoxib) to assess its relative potential as a COX-2 inhibitor.

Mandatory Visualization: The Molecular Docking Workflow

The following diagram illustrates the logical workflow of a typical molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (PDB Retrieval, Cleaning, H-addition) Grid_Generation Grid Box Generation (Define Active Site) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Docking_Run Molecular Docking Simulation Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Scoring Scoring and Ranking of Poses Docking_Run->Scoring Analysis Binding Mode Analysis (Interactions) Scoring->Analysis Comparison Comparison with Known Inhibitors Analysis->Comparison

Caption: A flowchart illustrating the key stages of a molecular docking study.

References

Safety Operating Guide

Proper Disposal of 3-Methoxy-9H-carbazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Methoxy-9H-carbazole, safeguarding both laboratory personnel and the environment.

I. Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. It is classified as harmful if swallowed and can cause skin and eye irritation.[1] Additionally, it may lead to respiratory irritation.[1] Some carbazole compounds are suspected of causing cancer and genetic defects and are very toxic to aquatic life with long-lasting effects.[2][3]

Key Hazard Information:

Hazard StatementClassificationGHS Code
Harmful if swallowedAcute Toxicity, Oral (Category 4)H302[1][4]
Causes skin irritationSkin Corrosion/Irritation (Category 2)H315[1]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)H319[1]
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)H335[1]
Suspected of causing cancerCarcinogenicity (Category 2)H351
Suspected of causing genetic defectsGerm Cell Mutagenicity (Category 2)H341
Very toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Long-term HazardH410/H413[2][3]

II. Personal Protective Equipment (PPE) Protocol

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

  • Hand Protection: Wear compatible chemical-resistant gloves.[5]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: In case of insufficient ventilation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6]

III. Step-by-Step Disposal Procedure

Disposal of this compound must be conducted in a manner that avoids environmental contamination and adheres to institutional and regulatory standards.

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a designated, properly labeled, and sealed container.

  • The container should be suitable for hazardous chemical waste and clearly marked with the chemical name and associated hazards.

Step 2: Spill Management and Cleanup

In the event of a spill, follow these procedures to minimize exposure and environmental release:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[3][7]

  • Cleanup:

    • For solid material, carefully sweep or vacuum the spilled substance. To minimize dust generation, you can moisten the material with water.[6]

    • Place all contaminated materials into a suitable, sealed container for disposal.

    • Clean the spill area thoroughly with soap and water.[5]

Step 3: Final Disposal

  • Approved Waste Disposal Facility: The primary and recommended method for the disposal of this compound is to transfer it to an approved waste disposal plant.[2]

  • Licensed Chemical Destruction: Alternatively, the material can be sent to a licensed chemical destruction plant.[7]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another viable disposal option.[7]

  • Environmental Precaution: Under no circumstances should this compound be discharged into sewers, drains, or the environment.[3][7]

IV. Experimental Workflow and Disposal Decision Making

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

Workflow for this compound Disposal A Start: Handling this compound B Wear Mandatory PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generated or Spill Occurs B->C D Collect Waste in a Labeled, Sealed Container C->D Waste E Follow Spill Cleanup Protocol: - Evacuate & Ventilate - Contain Spill - Clean & Collect C->E Spill F Store Container in a Designated Hazardous Waste Area D->F E->F G Select Disposal Method F->G H Approved Waste Disposal Plant G->H I Licensed Chemical Destruction Plant G->I J Controlled Incineration with Flue Gas Scrubbing G->J K End: Proper Disposal H->K I->K J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-Methoxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 3-Methoxy-9H-carbazole, including operational and disposal plans, to build a foundation of trust and value in laboratory safety and chemical handling.

Compound Identification and Hazards:

This compound is a solid substance.[1][2] Based on available data, it is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Safety data sheets for the parent compound, carbazole, and other derivatives indicate that this class of compounds can cause skin and eye irritation, may cause respiratory irritation, and are suspected of causing genetic defects and cancer.[3][4][5][6] They are also recognized as being very toxic to aquatic life with long-lasting effects.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following table summarizes the required PPE for handling this compound, based on guidelines for carbazole and its derivatives.

Protection Type Specific PPE Requirement Rationale
Eye and Face Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[3][7][8]Protects against dust particles, splashes, and eye contact.
Skin Gloves: Nitrile rubber gloves (minimum thickness of 0.11 mm) with a breakthrough time of >480 minutes are recommended.[7] Always inspect gloves before use and dispose of contaminated gloves properly.[8] Protective Clothing: An impervious lab coat or chemical-resistant suit should be worn.[8]Prevents skin contact and absorption.
Respiratory For tasks that may generate dust, use a NIOSH (US) or CEN (EU) approved air-purifying respirator with appropriate particulate filters (EN 143).[8] If engineering controls are insufficient, a full-face supplied-air respirator may be necessary.[8]Protects against inhalation of harmful dust particles.
Footwear Closed-toe shoes, preferably safety footwear, must be worn in the laboratory.[3]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is necessary to ensure safety during the handling of this compound.

1. Preparation:

  • Engineering Controls: All work must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][7] Ensure adequate general laboratory ventilation.[3][7]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]

  • Documentation: Review the Safety Data Sheet (SDS) before starting any work.

  • Area Demarcation: Designate a specific area for handling, preferably within a chemical fume hood.[3]

  • PPE Inspection: Assemble and inspect all required PPE.[3]

  • Spill Kit: Ensure spill cleanup materials are readily available.[3]

2. Handling the Compound:

  • Work exclusively within the chemical fume hood.[3]

  • Don all required PPE before opening the container.[3]

  • Handle the solid material carefully to avoid generating dust.[3][7] Use appropriate tools (e.g., spatulas) for transfers.[3]

3. Post-Handling:

  • Decontamination: Clean all equipment and the work area thoroughly after use.

  • PPE Removal: Carefully remove PPE to avoid cross-contamination.[3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[4]

Handling_Workflow Figure 1. Experimental Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal prep_sds Review SDS prep_area Prepare Fume Hood prep_sds->prep_area prep_ppe Inspect PPE prep_area->prep_ppe prep_spill Ready Spill Kit prep_ppe->prep_spill handle_ppe Don PPE prep_spill->handle_ppe handle_transfer Weigh & Transfer handle_ppe->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction post_decon Decontaminate Workspace handle_reaction->post_decon post_waste Segregate & Label Waste post_decon->post_waste post_ppe Remove & Dispose PPE post_waste->post_ppe post_wash Wash Hands post_ppe->post_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-9H-carbazole
Reactant of Route 2
3-Methoxy-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.